ML141
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-28-19-11-7-17(8-12-19)22-15-21(16-5-3-2-4-6-16)24-25(22)18-9-13-20(14-10-18)29(23,26)27/h2-14,22H,15H2,1H3,(H2,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNZBMVRFYREHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML141: A Selective Inhibitor of Cdc42 GTPase - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of fundamental cellular processes, including cell polarity, cytoskeletal organization, cell migration, and cell cycle progression.[1] Dysregulation of Cdc42 signaling is implicated in numerous pathologies, most notably cancer, where it contributes to tumor growth and metastasis.[2][3] This has positioned Cdc42 as a compelling target for therapeutic intervention. ML141 (also known as CID-2950007) has emerged as a potent, selective, and reversible non-competitive inhibitor of Cdc42.[4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical data, detailed experimental protocols for its use, and a visualization of its place within the Cdc42 signaling pathway.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the Cdc42 GTPase. It functions as a non-competitive, allosteric inhibitor, binding to a site distinct from the GTP/GDP binding pocket.[4] This interaction is thought to induce a conformational change in Cdc42, leading to the dissociation of the bound guanine nucleotide and locking the protein in an inactive state.[4] A key advantage of this compound is its selectivity for Cdc42 over other members of the Rho GTPase family, such as Rac1 and RhoA, making it a valuable tool for dissecting the specific roles of Cdc42 in complex cellular processes.[4]
Quantitative Data on this compound Efficacy and Selectivity
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness.
| Target | Assay Condition | IC50 / EC50 (µM) | Reference |
| Cdc42 (Wild-Type) | Nucleotide-depleted | 0.2 | |
| Cdc42 (Wild-Type) | Standard | 2.6 | |
| Cdc42 (Activated Mutant) | Standard | 5.4 | |
| Rac1 | Standard | >100 | |
| Ras (Wild-Type) | Standard | >100 | |
| Ras (Activated Mutant) | Standard | >100 | |
| Rab2a (Wild-Type) | Standard | >100 | |
| Rab7 (Wild-Type) | Standard | >100 |
Key Experimental Protocols
Measurement of Cdc42 Activity
This assay specifically isolates the active, GTP-bound form of Cdc42 from cell lysates using the p21-binding domain (PBD) of p21-activated kinase (PAK), which binds with high affinity to GTP-Cdc42.
Materials:
-
Cells of interest
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PAK-PBD agarose or magnetic beads
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Wash Buffer (e.g., Tris-buffered saline with 0.5% Triton X-100)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Cdc42 antibody
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with this compound at the desired concentration and for the appropriate duration. Include vehicle-treated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer.
-
Clarification: Centrifuge lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Affinity Precipitation: Incubate equal amounts of protein from each sample with PAK-PBD beads for 1-2 hours at 4°C with gentle rotation.
-
Controls: In parallel, treat lysates from control cells with GTPγS (positive control) or GDP (negative control) prior to incubation with PAK-PBD beads.
-
-
Washing: Pellet the beads by centrifugation and wash 3-4 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Cdc42 antibody.
-
Analysis: Quantify the band intensity to determine the relative amount of active Cdc42 in each sample.
This is a 96-well plate-based assay that provides a quantitative measurement of active Cdc42.
Materials:
-
G-LISA™ kit for Cdc42 (contains plates pre-coated with PAK-PBD, lysis buffer, and detection reagents)
-
Cells of interest
-
This compound
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the pulldown assay.
-
Cell Lysis: Lyse cells directly in the culture plates using the provided lysis buffer.
-
Protein Quantification and Equalization: Determine the protein concentration and equalize all samples with lysis buffer.
-
Assay Procedure: Add the equalized cell lysates to the wells of the G-LISA™ plate.
-
Incubation: Incubate the plate to allow the active Cdc42 to bind to the PAK-PBD-coated surface.
-
Washing: Wash the wells to remove unbound proteins.
-
Detection: Add the detection antibody, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Substrate Addition: Add the HRP substrate and incubate to allow for color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: The amount of active Cdc42 is proportional to the absorbance signal.
Cell-Based Functional Assays
Cdc42 is a key regulator of filopodia formation. This assay assesses the effect of this compound on this process, often in Swiss 3T3 cells.[5]
Materials:
-
Swiss 3T3 cells
-
This compound
-
Bradykinin or other filopodia-inducing agent
-
Phalloidin conjugated to a fluorescent dye (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed Swiss 3T3 cells on glass coverslips and allow them to adhere and spread.
-
Serum Starvation: Serum-starve the cells to reduce basal levels of filopodia.
-
Inhibitor Treatment: Treat the cells with this compound or vehicle control for a specified time.
-
Stimulation: Stimulate the cells with bradykinin to induce filopodia formation.
-
Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and stain with fluorescently labeled phalloidin and DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and length of filopodia per cell. A significant reduction in filopodia in this compound-treated cells indicates inhibition of Cdc42 activity.
This compound has been shown to inhibit the migration and invasion of various cancer cell lines, such as ovarian cancer cells.[4]
Wound Healing (Scratch) Assay:
Materials:
-
Cancer cell line of interest
-
This compound
-
Culture plates
-
Pipette tip or specialized wound-making tool
-
Microscope with imaging capabilities
Protocol:
-
Cell Seeding: Seed cells in a culture plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing this compound or vehicle control.
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Analysis: Measure the area of the wound at each time point. A delay in wound closure in the this compound-treated group indicates inhibition of cell migration.
Transwell Invasion Assay:
Materials:
-
Cancer cell line of interest
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other extracellular matrix components
-
Chemoattractant (e.g., fetal bovine serum)
-
Crystal violet stain
Protocol:
-
Coating of Inserts: Coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend serum-starved cells in serum-free media containing this compound or vehicle control and seed them into the upper chamber of the transwell insert.
-
Chemoattractant: Add media containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for a period sufficient for invasion to occur (e.g., 24-48 hours).
-
Removal of Non-Invaded Cells: Carefully remove the non-invaded cells from the top of the membrane with a cotton swab.
-
Staining: Fix and stain the invaded cells on the bottom of the membrane with crystal violet.
-
Imaging and Quantification: Acquire images of the stained cells and count the number of invaded cells per field of view. A decrease in the number of invaded cells in the this compound-treated group demonstrates inhibition of invasion.
Visualizing the Cdc42 Signaling Pathway and Experimental Workflows
Cdc42 Signaling Pathway
Cdc42 is activated by Guanine Nucleotide Exchange Factors (GEFs) and inactivated by GTPase Activating Proteins (GAPs). Active, GTP-bound Cdc42 interacts with a multitude of downstream effectors to regulate various cellular processes. This compound inhibits the activation of Cdc42, thereby blocking these downstream signaling cascades.
Caption: Cdc42 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: PAK-PBD Pulldown Assay
Caption: Workflow for the PAK-PBD pulldown assay.
Experimental Workflow: Wound Healing Assay
References
- 1. researchgate.net [researchgate.net]
- 2. The Process of Filopodia Induction during HPV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRP1 Regulates CDC42 Activation to Promote Filopodia Formation in Endothelial Tip Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharm.ucsf.edu [pharm.ucsf.edu]
- 5. researchgate.net [researchgate.net]
ML141: A Technical Guide to its Role in Actin Cytoskeleton Dynamics
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
ML141 is a potent, selective, and reversible non-competitive inhibitor of the Rho family GTPase, Cdc42.[1] Its high specificity makes it an invaluable chemical tool for dissecting the intricate signaling pathways that govern the dynamics of the actin cytoskeleton. By inhibiting Cdc42, this compound effectively blocks a critical upstream regulator of actin nucleation and polymerization, leading to significant and observable alterations in cell morphology, motility, and polarity. This guide provides a detailed overview of this compound's mechanism of action, the specific signaling cascade it perturbs, quantitative data on its inhibitory activity, and detailed protocols for its application in cell biology research.
Core Mechanism of Action: Inhibition of Cdc42
This compound functions as an allosteric inhibitor of Cdc42. It does not compete with GTP for the active site but rather binds to a different site on the protein, preventing the GTP-binding and subsequent activation of Cdc42.[1] The Rho family of small GTPases, including Cdc42, Rac1, and RhoA, act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] In its active form, Cdc42 interacts with a host of downstream effector proteins to initiate signaling cascades.[2] this compound selectively stabilizes the inactive state of Cdc42, thereby preventing these downstream interactions and effectively silencing Cdc42-mediated signaling pathways.[1][3]
The Cdc42-N-WASP-Arp2/3 Signaling Pathway
One of the most well-characterized roles of Cdc42 is the regulation of actin nucleation through the Wiskott-Aldrich Syndrome Protein (WASP) family, particularly N-WASP, and the Actin-Related Protein 2/3 (Arp2/3) complex. Inhibition of this pathway is the primary mechanism by which this compound impacts actin cytoskeleton dynamics.
The pathway proceeds as follows:
-
Cdc42 Activation: Upon receiving upstream signals (e.g., from growth factors), Cdc42 exchanges GDP for GTP and becomes active.
-
N-WASP Recruitment and Activation: Active, GTP-bound Cdc42 binds to and activates N-WASP. This relieves N-WASP from an autoinhibited conformation.
-
Arp2/3 Complex Activation: Activated N-WASP subsequently binds to and activates the Arp2/3 complex.
-
Actin Nucleation: The activated Arp2/3 complex binds to the side of existing ("mother") actin filaments and mimics an actin dimer, initiating the formation of a new ("daughter") filament at a 70-degree angle. This process, known as actin nucleation, creates a branched, dendritic actin network.
-
Filament Elongation: Monomeric G-actin is then added to the barbed ends of the newly formed filament, leading to rapid polymerization and protrusion of the cell membrane, forming structures like filopodia and lamellipodia.
By inhibiting Cdc42 at the top of this cascade, this compound prevents the activation of N-WASP and the Arp2/3 complex, leading to a significant reduction in actin nucleation and polymerization.[2] This results in the disruption of actin-rich structures essential for cell migration and polarity.
References
An In-depth Technical Guide to the Downstream Targets of ML141
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ML141, a potent and selective inhibitor of the Rho family GTPase Cdc42. It details the downstream cellular targets and pathways affected by this compound, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
Introduction to this compound
This compound is a small molecule that acts as a reversible, non-competitive, and allosteric inhibitor of Cdc42.[1][2][3] By binding to an allosteric site, this compound prevents the binding of GTP to the active site of Cdc42, thereby locking the protein in an inactive state.[1][4] This specific inhibition of Cdc42 makes this compound a valuable tool for dissecting the diverse cellular processes regulated by this key signaling node. Its selectivity against other Rho family GTPases like Rac1, Rab2, and Rab7 has been demonstrated, highlighting its utility for targeted research.[1][2][3][5]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Potency of this compound Against Cdc42
| Assay Type | Target | Parameter | Value | Reference |
| Bead-based GTP Substrate Assay (with EDTA) | Wild-type Cdc42 | IC₅₀ | ~2.6 µM | [5] |
| Bead-based GTP Substrate Assay (with EDTA) | Activated Mutant Cdc42 | IC₅₀ | ~5.4 µM | [5] |
| Bead-based GTP Substrate Assay (with Mg²⁺) | Wild-type Cdc42 | IC₅₀ | ~200 nM | [5] |
| Cell-based G-LISA | Active GTP-bound Cdc42 | IC₅₀ | <10 µM | [5] |
| Filopodia Formation Assay (3T3 cells) | Cdc42-dependent filopodia | IC₅₀ | <10 µM | [5] |
| Biochemical Assay | Wild-type Cdc42 | EC₅₀ | 2.1 µM | [2] |
| Biochemical Assay | Q61L Mutant Cdc42 | EC₅₀ | 2.6 µM | [2] |
Table 2: Selectivity Profile of this compound
| GTPase Family Member | Inhibition at 100 µM | Reference |
| Rac1 | No appreciable activity | [1][2][3][5] |
| Rab2 | No appreciable activity | [1][3][5] |
| Rab7 | No appreciable activity | [1][3][5] |
| Ras | No appreciable activity | [5] |
Core Downstream Effects of this compound
The primary consequence of Cdc42 inhibition by this compound is the disruption of the actin cytoskeleton. This manifests in several key cellular phenotypes:
-
Inhibition of Filopodia Formation: As a master regulator of filopodia, the inhibition of Cdc42 by this compound leads to a significant reduction in the formation of these actin-rich finger-like protrusions. This has been observed in various cell types, including fibroblasts and endothelial cells.[5][6]
-
Impaired Cell Migration and Invasion: By disrupting the dynamic regulation of the actin cytoskeleton, this compound effectively inhibits cell migration and invasion. This has significant implications in cancer research, as Cdc42 is often overexpressed in metastatic tumors.
-
Alterations in Cell Polarity and Division: Cdc42 plays a crucial role in establishing and maintaining cell polarity. Inhibition by this compound can disrupt these processes, affecting asymmetric cell division and directed cell movement.
Key Signaling Pathways Modulated by this compound
This compound, by inhibiting Cdc42, modulates several downstream signaling pathways that are critical for various cellular functions.
Cdc42/PAK1 Signaling Pathway
p21-activated kinases (PAKs) are major downstream effectors of Cdc42.[7][8] The binding of active, GTP-bound Cdc42 to the CRIB domain of PAK1 relieves its autoinhibitory conformation, leading to PAK1 activation.[7] Activated PAK1 then phosphorylates a multitude of substrates involved in cytoskeletal dynamics, cell survival, and gene expression.[8][9] this compound-mediated inhibition of Cdc42 prevents the activation of PAK1, thereby blocking these downstream events.
Figure 1: this compound inhibits the Cdc42/PAK1 signaling pathway.
Cdc42/N-WASP and Cdc42/ROCK Signaling in Actin Dynamics
Cdc42 influences actin dynamics through multiple effectors, including Neural Wiskott-Aldrich syndrome protein (N-WASP) and Rho-associated coiled-coil containing protein kinase (ROCK). N-WASP, upon activation by Cdc42, promotes actin nucleation via the Arp2/3 complex, contributing to the formation of branched actin networks. Conversely, the Cdc42-ROCK pathway can influence actomyosin contractility. By inhibiting Cdc42, this compound disrupts these pathways, leading to a decrease in actin polymerization and altered cell morphology.
Figure 2: this compound disrupts Cdc42-mediated actin dynamics.
Cdc42 and Cathepsin Expression
Recent studies have indicated that Cdc42 can regulate the expression of cathepsins B and D, proteases implicated in extracellular matrix degradation and tumor invasion.[10] Treatment with this compound has been shown to inhibit the expression of these cathepsins, suggesting a novel mechanism by which Cdc42 inhibition can impede cancer cell invasion.[10]
Figure 3: this compound inhibits Cdc42-regulated cathepsin expression.
Wnt5a/PI3K/miR-122 Pathway
In the context of hepatocyte differentiation from human adipose-derived mesenchymal stem cells, this compound has been shown to enhance this process through the Wnt5a/PI3K/miR-122 pathway.[11] Inhibition of Cdc42 by this compound appears to promote signaling through this pathway, highlighting a role for Cdc42 in stem cell differentiation.[11]
Figure 4: this compound enhances hepatocyte differentiation via Wnt5a/PI3K/miR-122.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Cdc42 Activation Assay (GTPase Pull-down Assay)
This assay is used to measure the amount of active, GTP-bound Cdc42 in cell lysates.
Materials:
-
PAK-PBD (p21-binding domain) agarose beads
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-Cdc42 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagent
Protocol:
-
Cell Lysis:
-
Culture and treat cells with this compound or vehicle control.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.[12]
-
-
Pull-down of Active Cdc42:
-
Western Blot Analysis:
-
Resuspend the bead pellet in SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Cdc42 antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Figure 5: Workflow for the Cdc42 Activation Assay.
Cell Migration Assay (Transwell Assay)
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free media
-
Media with chemoattractant (e.g., 10% FBS)
-
Crystal violet stain
-
Cotton swabs
Protocol:
-
Cell Seeding:
-
Resuspend cells in serum-free media.
-
Add media with chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well and add the cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for the cell type (e.g., 2-24 hours) at 37°C in a CO₂ incubator.[13]
-
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[13]
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
Figure 6: Workflow for the Transwell Cell Migration Assay.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of the actin cytoskeleton and the effect of this compound on its organization.
Materials:
-
Cells cultured on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., BSA in PBS)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and treat with this compound or vehicle control.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% PFA in PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS.
-
-
Blocking and Staining:
-
Block non-specific binding with blocking solution.
-
Incubate with fluorescently labeled phalloidin to stain F-actin.
-
Incubate with DAPI to stain the nuclei.
-
-
Mounting and Imaging:
-
Wash the coverslips and mount them on microscope slides using mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
-
Figure 7: Workflow for Immunofluorescence Staining of Actin.
Conclusion
This compound is a powerful and specific inhibitor of Cdc42 that serves as an invaluable tool for studying the myriad of cellular processes regulated by this Rho GTPase. Its primary downstream effects are centered on the disruption of the actin cytoskeleton, leading to the inhibition of filopodia formation, cell migration, and invasion. By elucidating the impact of this compound on key signaling pathways, researchers can gain deeper insights into the molecular mechanisms underlying these fundamental cellular behaviors and their roles in health and disease. This guide provides a foundational resource for professionals in research and drug development to effectively utilize this compound in their investigations of Cdc42-mediated signaling.
References
- 1. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent and Selective Inhibitor of Cdc42 GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NRP1 Regulates CDC42 Activation to Promote Filopodia Formation in Endothelial Tip Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for a Novel Mechanism of the PAK1 Interaction with the Rho-GTPases Cdc42 and Rac | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdc42 Regulates the Expression of Cytoskeleton and Microtubule Network Proteins to Promote Invasion and Metastasis of Progeny Cells Derived from CoCl2-induced Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the RhoGTPase Cdc42 by this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. cellbiolabs.com [cellbiolabs.com]
ML141: A Technical Deep Dive into its Inhibitory Effects on Cancer Cell Invasion
For Immediate Release
This technical guide provides a comprehensive overview of the small molecule inhibitor ML141 and its significant impact on cancer cell invasion. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current research on this compound's mechanism of action, its influence on critical signaling pathways, and detailed experimental methodologies.
Executive Summary
Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. The Rho GTPase, Cell division control protein 42 (Cdc42), is a key regulator of cellular processes that drive invasion, including cytoskeletal dynamics, cell polarity, and the degradation of the extracellular matrix (ECM). This compound has emerged as a potent and selective, non-competitive inhibitor of Cdc42, demonstrating significant potential in abrogating cancer cell invasion. This guide details the molecular underpinnings of this compound's action, presents quantitative data on its efficacy, and provides standardized protocols for its investigation.
Mechanism of Action of this compound
This compound is a reversible, allosteric inhibitor that specifically targets the active, GTP-bound form of Cdc42.[1] By binding to a site distinct from the GTP/GDP binding pocket, this compound induces a conformational change in Cdc42, preventing its interaction with downstream effector proteins.[1] This selective inhibition of Cdc42 disrupts a cascade of signaling events essential for cell migration and invasion, without significantly affecting other Rho GTPases such as Rac1 or RhoA at effective concentrations.[1] The primary consequence of this compound's interaction with Cdc42 is the suppression of filopodia formation, specialized actin-rich protrusions that are critical for sensing the microenvironment and initiating cell movement.
Quantitative Data on this compound's Efficacy
The inhibitory effect of this compound on cancer cell invasion has been quantified across various cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are crucial metrics for evaluating its potency.
| Parameter | Cell Line/Assay Condition | Value (µM) | Reference |
| EC50 (Cdc42 Inhibition) | Wild-type Cdc42 | 2.1 | [1] |
| EC50 (Cdc42 Inhibition) | Q61L mutant Cdc42 | 2.6 | [1] |
| IC50 (T. cruzi replication) | 3T3 cells | 2.8 | [2] |
| Effective Concentration (Filopodia formation) | 3T3 cells | <10 | [2] |
| Effective Concentration (Wound healing assay) | MDA-MB-231 cells | 10 | [3] |
Note: Specific IC50 values for the inhibition of cancer cell invasion by this compound are not extensively consolidated in the literature, highlighting an area for future research. The provided data reflects this compound's potency in inhibiting Cdc42 activity and related cellular processes.
Signaling Pathways Modulated by this compound
This compound's inhibition of Cdc42 disrupts key signaling pathways integral to cancer cell invasion.
Cdc42-Mediated Cytoskeletal Reorganization
Cdc42 is a master regulator of the actin cytoskeleton. Its activation leads to the recruitment and activation of downstream effectors such as p21-activated kinases (PAKs) and myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK), which in turn regulate actin polymerization and actomyosin contractility. This process is fundamental to the formation of invasive structures like filopodia and invadopodia. This compound, by inhibiting Cdc42, prevents these cytoskeletal rearrangements, thereby impeding the cell's ability to protrude into and navigate through the ECM.
Regulation of Matrix Metalloproteinases (MMPs)
Invading cancer cells must degrade the ECM, a process facilitated by the secretion and activation of proteases, particularly matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9. Cdc42 has been shown to be necessary for the activation and expression of MMP-9.[4] Overexpression of active Cdc42 increases MMP-2 activity.[5] By inhibiting Cdc42, this compound can downregulate the activity of these MMPs, thus reducing the cancer cells' capacity to break down the ECM barrier.
Epithelial-Mesenchymal Transition (EMT)
Epithelial-mesenchymal transition (EMT) is a developmental program often hijacked by cancer cells to gain migratory and invasive properties. This process involves the loss of epithelial characteristics, such as cell-cell adhesion mediated by E-cadherin, and the acquisition of mesenchymal features, including increased expression of N-cadherin and Vimentin. While the direct effect of this compound on EMT markers is an active area of research, the central role of Cdc42 in regulating cell polarity and adhesion suggests that its inhibition by this compound could potentially reverse or inhibit the EMT process, thereby reducing cancer cell invasiveness.
Experimental Protocols
Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel).
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing chemoattractant, e.g., 10% FBS)
-
This compound
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Thaw Matrigel on ice overnight. Dilute Matrigel to the desired concentration with cold, serum-free medium.
-
Coat the upper chamber of the Transwell inserts with a thin layer of the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling.
-
Harvest cancer cells and resuspend them in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Seed the pre-treated cells into the upper chamber of the Matrigel-coated inserts.
-
Add complete medium containing a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Count the number of invaded cells in several microscopic fields and calculate the average.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cancer cells.
Materials:
-
Conditioned cell culture media (from cells treated with this compound or vehicle)
-
SDS-PAGE gels copolymerized with gelatin
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect conditioned media from cancer cells treated with this compound or vehicle.
-
Mix the conditioned media with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto a gelatin-containing polyacrylamide gel and perform electrophoresis.
-
After electrophoresis, wash the gel in renaturing buffer to remove SDS and allow the MMPs to renature.
-
Incubate the gel in developing buffer at 37°C overnight to allow for gelatin degradation by the MMPs.
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of gelatinase activity will appear as clear bands against a blue background.
-
Quantify the band intensity using densitometry.
Western Blotting for EMT Markers
This protocol is for detecting changes in the expression of E-cadherin, N-cadherin, and Vimentin in response to this compound treatment.
Materials:
-
Cell lysates from cancer cells treated with this compound or vehicle
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse this compound-treated and control cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Conclusion and Future Directions
This compound stands out as a valuable tool for investigating the role of Cdc42 in cancer cell invasion and as a potential therapeutic lead. Its ability to disrupt key signaling pathways that control cytoskeletal dynamics, ECM degradation, and potentially EMT underscores its promise. Further research is warranted to establish a broader profile of its IC50 values against a diverse panel of cancer cell lines in invasion assays and to elucidate its precise effects on the molecular markers of EMT. Such studies will be instrumental in advancing our understanding of Cdc42-mediated invasion and in the development of novel anti-metastatic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Collective Polarization of Cancer Cells at the Monolayer Boundary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Influence of ML141 on Immune Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML141 is a potent, reversible, and non-competitive small molecule inhibitor of the Rho family GTPase Cdc42.[1] Cdc42 is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell polarity, proliferation, and migration.[1] Within the immune system, Cdc42 plays a pivotal role in the function of various immune cells. Consequently, this compound has emerged as a valuable tool for investigating the therapeutic potential of targeting Cdc42 signaling in inflammatory and immune-related disorders. This technical guide provides an in-depth overview of the influence of this compound on immune cell function, with a particular focus on macrophages and neutrophils. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
This compound and Macrophage Function
Macrophages are highly plastic cells that can polarize into different functional phenotypes in response to microenvironmental cues. The two major phenotypes are the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. This compound has been shown to modulate this polarization, generally promoting a shift from the M1 to the M2 phenotype.
Impact on Macrophage Polarization and Cytokine Secretion
Inhibition of Cdc42 by this compound has been demonstrated to suppress the M1 phenotype and promote the M2 phenotype in macrophages. This is characterized by changes in the expression of cell surface markers and the secretion of cytokines.
| Cell Type | Treatment | Parameter | Effect of this compound | Reference |
| THP-1 cells | LPS (100 ng/mL) + IFN-γ (20 ng/mL) | M1 Marker (CD86) Expression | Decreased | [2] |
| THP-1 cells | LPS (100 ng/mL) + IFN-γ (20 ng/mL) | M1 Marker (CD64) Expression | Decreased | [2] |
| THP-1 cells | IL-4 (40 ng/mL) + IL-13 (40 ng/mL) | M2 Marker (CD206) Expression | Enhanced | [2] |
| RAW264.7 cells | LPS (100 ng/mL) | IL-6 Secretion | Reduced | |
| RAW264.7 cells | LPS (100 ng/mL) | TNF-α Secretion | Reduced | |
| RAW264.7 cells | LPS (100 ng/mL) | IL-1β Secretion | Reduced |
Influence on Signaling Pathways in Macrophages
The effects of this compound on macrophage polarization are mediated through the modulation of key signaling pathways, most notably the JAK-STAT pathway. Inhibition of Cdc42 by this compound leads to a decrease in the phosphorylation of STAT1, a key transcription factor for M1 polarization, while simultaneously enhancing the phosphorylation of STAT3 and STAT6, which are involved in M2 polarization.
| Cell Type | Treatment | Parameter | Effect of this compound (10 µM) | Reference |
| THP-1 cells | LPS (100 ng/mL) + IFN-γ (20 ng/mL) | p-STAT1 Levels | Significantly Reduced | |
| THP-1 cells | LPS (100 ng/mL) + IFN-γ (20 ng/mL) | p-STAT3 Levels | Enhanced | |
| THP-1 cells | IL-4 (40 ng/mL) + IL-13 (40 ng/mL) | p-STAT6 Levels | Significantly Enhanced | |
| THP-1 cells | LPS (100 ng/mL) + IFN-γ (20 ng/mL) | SOCS3 Expression | Significantly Reduced |
Furthermore, Cdc42 is known to be an upstream regulator of the MAPK pathway, including JNK. Inhibition of Cdc42 can therefore also impact JNK signaling in macrophages.
Caption: this compound's impact on macrophage signaling pathways.
This compound and Neutrophil Function
Neutrophils are the first responders to sites of inflammation and infection. Their functions, including migration, degranulation, and the formation of neutrophil extracellular traps (NETs), are tightly regulated. Cdc42 is a key regulator of these processes.
Impact on Neutrophil Migration and Adhesion
Cdc42 is essential for neutrophil chemotaxis and the regulation of adhesion molecules. While specific quantitative data for this compound is limited, studies on Cdc42 inhibition provide insights into its expected effects. Inhibition of Cdc42 can impair directed migration towards chemoattractants like fMLP and affect the expression of adhesion molecules such as CD11b and CD18.
| Cell Type | Treatment | Parameter | Effect of Cdc42 Inhibition | Reference |
| Human Neutrophils | fMLP (1 µM) | Directed Migration | Reduced | [3] |
| Human Neutrophils | C5a (10 nM) | CD11b Surface Expression | Increased | |
| Human Neutrophils | C5a (10 nM) | CD18 Surface Expression | Increased | |
| Human Neutrophils | LPS (100 ng/mL) | CD11b Surface Expression | Decreased | |
| Human Neutrophils | LPS (100 ng/mL) | CD18 Surface Expression | Decreased |
Influence on Signaling Pathways in Neutrophils
In neutrophils, Cdc42 regulates the actin cytoskeleton primarily through the Wiskott-Aldrich syndrome protein (WASp) and the Arp2/3 complex. This pathway is crucial for the dynamic actin rearrangements required for cell migration and other functions.
Caption: this compound's effect on the Cdc42-WASp-Arp2/3 pathway in neutrophils.
Experimental Protocols
Western Blot Analysis of STAT Phosphorylation in Macrophages
This protocol is adapted from methodologies used to assess the effect of this compound on STAT protein phosphorylation in THP-1 derived macrophages.
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate)
-
This compound (10 µM)
-
LPS (100 ng/mL) and IFN-γ (20 ng/mL) for M1 polarization
-
IL-4 (40 ng/mL) and IL-13 (40 ng/mL) for M2 polarization
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT1, anti-STAT1, anti-p-STAT3, anti-STAT3, anti-p-STAT6, anti-STAT6, anti-SOCS3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 monocytes and differentiate into macrophages by treating with 100 ng/mL PMA for 24-48 hours.
-
Pre-treat macrophages with 10 µM this compound for 2 hours.
-
Induce M1 polarization by stimulating with 100 ng/mL LPS and 20 ng/mL IFN-γ for 1 hour.
-
Induce M2 polarization by stimulating with 40 ng/mL IL-4 and 40 ng/mL IL-13 for 48 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
References
- 1. Neutrophil chemotaxis in moving gradients of fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation by Cdc42 and Pip2 of Wiskott-Aldrich Syndrome Protein (Wasp) Stimulates Actin Nucleation by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: ML141 as a Selective Inhibitor of Cdc42 GTPase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory activity of ML141 on Cdc42, a key member of the Rho family of small GTPases. The document details the potency of this compound, the experimental methodologies used for its characterization, and visual representations of its mechanism of action and the workflows to assess its efficacy.
Core Concepts: Cdc42 and its Inhibition by this compound
Cell division control protein 42 homolog (Cdc42) is a small GTPase that acts as a molecular switch in various cellular processes. By cycling between an active GTP-bound state and an inactive GDP-bound state, Cdc42 regulates cell morphology, migration, endocytosis, and cell cycle progression.[1] The aberrant activity of Cdc42 has been implicated in several diseases, making it a target of therapeutic interest.
This compound (also known as CID-2950007) has been identified as a potent, selective, reversible, and non-competitive inhibitor of Cdc42.[2][3][4][5] It functions as an allosteric inhibitor, binding to a site distinct from the nucleotide-binding pocket.[6] This binding event is thought to induce a conformational change that leads to the dissociation of the bound guanine nucleotide, thereby locking Cdc42 in an inactive state.[6][7] A key characteristic of this compound is its selectivity for Cdc42 over other Rho family GTPases such as Rac1, Rab2, and Rab7.[2][3][4][8]
Quantitative Analysis of this compound Potency
The inhibitory potency of this compound against Cdc42 has been determined using various biochemical and cell-based assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that these values can vary depending on the specific assay conditions, such as the presence of chelating agents like EDTA or divalent cations like Mg2+, and the concentration of the competing nucleotide (GTP).
| Parameter | Value (µM) | Target | Assay Conditions | Reference |
| EC50 | 2.1 | Wild-Type Cdc42 | Not specified | [8] |
| EC50 | 2.6 | Cdc42 Q61L Mutant | Not specified | [8] |
| IC50 | ~0.2 | Wild-Type Cdc42 | Nucleotide-depleted, with Mg2+ and 1 nM GTP | [2][4][5] |
| IC50 | 2.6 | Wild-Type Cdc42 | Bead-based assay with 1 mM EDTA and 100 nM BODIPY-FL-GTP | [4] |
| IC50 | 5.4 | Activated Mutant Cdc42 | Bead-based assay with 1 mM EDTA and 100 nM BODIPY-FL-GTP | [4] |
Signaling Pathway of Cdc42 Inhibition by this compound
The following diagram illustrates the canonical activation of Cdc42 and the point of intervention by this compound. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, leading to the activation of Cdc42. Activated Cdc42 can then interact with downstream effectors, such as p21-activated kinase (PAK), to initiate various cellular responses. This compound allosterically binds to Cdc42, preventing its interaction with downstream effectors.
Caption: Cdc42 activation cycle and inhibition by this compound.
Experimental Protocols for Assessing Cdc42 Inhibition
The inhibitory effect of this compound on Cdc42 activity is commonly assessed using two primary methods: pull-down assays and G-LISA.
Pull-Down Assay for Active Cdc42
This biochemical assay is a classic method to measure the activation of small GTPases.[9]
Principle: This method relies on the specific interaction between the active, GTP-bound form of Cdc42 and the p21-binding domain (PBD) of the p21-activated kinase (PAK).[10][11][12] The PBD is typically expressed as a fusion protein (e.g., with Glutathione S-transferase, GST) and immobilized on agarose beads. When a cell lysate containing active Cdc42 is incubated with these beads, the GTP-Cdc42 binds to the PBD. The complex is then "pulled down" by centrifugation, and the amount of precipitated Cdc42 is quantified by Western blotting.
Detailed Methodology:
-
Cell Culture and Treatment: Cells are cultured to the desired confluency and then treated with various concentrations of this compound for a specified duration. A positive control (e.g., stimulation with a known Cdc42 activator like EGF) and a negative control (e.g., serum-starved or untreated cells) are included.[4][13]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a specific lysis buffer containing protease inhibitors.[11] The lysis is performed on ice to minimize protein degradation.
-
Lysate Clarification: The cell lysates are centrifuged at high speed to pellet cellular debris, and the supernatant containing the soluble proteins is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading in the subsequent steps.
-
Pull-Down of Active Cdc42: A standardized amount of total protein from each sample is incubated with PAK-PBD agarose beads.[11] This incubation is typically performed at 4°C with gentle rotation for about an hour to allow for the binding of GTP-Cdc42 to the PBD.
-
Washing: The beads are then washed multiple times with a wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted samples, along with an aliquot of the total cell lysate (input control), are resolved by SDS-PAGE, transferred to a membrane, and probed with a specific anti-Cdc42 antibody.
-
Quantification: The intensity of the bands corresponding to the pulled-down Cdc42 is quantified using densitometry. The level of active Cdc42 is expressed as the ratio of the pull-down signal to the total Cdc42 signal in the input lysate.
G-LISA™ Activation Assay
The G-LISA™ is a 96-well, ELISA-based assay that offers a more high-throughput alternative to the traditional pull-down method.[13][14]
Principle: The wells of a microplate are coated with the PBD of PAK. Cell lysates are added to these wells, and the active GTP-bound Cdc42 binds to the PBD. The bound Cdc42 is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a colorimetric substrate allows for the quantification of active Cdc42 by measuring the absorbance at a specific wavelength.[13]
Detailed Methodology:
-
Cell Culture, Treatment, and Lysis: These initial steps are similar to the pull-down assay.
-
Protein Quantification and Equalization: The protein concentration of the lysates is determined, and the volume is adjusted to ensure that an equal amount of protein is added to each well.
-
Incubation in PBD-Coated Plate: The prepared lysates are added to the wells of the G-LISA™ plate and incubated to allow for the binding of active Cdc42 to the immobilized PBD.
-
Washing: The wells are washed to remove unbound proteins.
-
Primary Antibody Incubation: An anti-Cdc42 antibody is added to each well and incubated to allow it to bind to the captured Cdc42.
-
Secondary Antibody Incubation: After another wash step, an HRP-conjugated secondary antibody is added and incubated.
-
Colorimetric Detection: Following a final wash, a color-developing reagent is added. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Absorbance Reading and Data Analysis: The reaction is stopped, and the absorbance is read using a microplate reader at the appropriate wavelength (typically 490 nm).[13] The amount of active Cdc42 is directly proportional to the absorbance signal.
Experimental Workflow for Determining this compound IC50
The following diagram outlines a typical workflow for determining the IC50 value of this compound for Cdc42 inhibition using a pull-down assay.
Caption: Workflow for IC50 determination of this compound.
References
- 1. Cdc42 Activation Assay Kit | 17-286 [merckmillipore.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Potent and Selective Inhibitor of Cdc42 GTPase [vivo.health.unm.edu]
- 4. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biochemical Assays to Detect Activation of Small GTPases Rho, Rac , and Cdc42 during Morphogenesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Cdc42 Pull-down Activation Assay - Cytoskeleton, Inc. [cytoskeleton.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. mybiosource.com [mybiosource.com]
- 13. G-LISA Cdc42 GTPase Activation Assay Biochem Kit (colorimetric format) - Cytoskeleton, Inc. [cytoskeleton.com]
- 14. 4.7. G-Lisa Assay (CDC42 Activation and Inhibition) [bio-protocol.org]
ML141: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML141, a potent and selective small-molecule inhibitor of the Rho GTPase Cdc42, has emerged as a critical tool for investigating the multifaceted roles of Cdc42 in cellular processes. This technical guide provides an in-depth analysis of this compound's impact on cell cycle progression, consolidating current research to offer a comprehensive resource for professionals in drug development and cellular biology. By inhibiting Cdc42, this compound disrupts the normal sequence of the cell cycle, primarily inducing a G2/M phase arrest. This guide details the molecular mechanisms underlying this effect, presents quantitative data from key studies, outlines experimental protocols for replication and further investigation, and visualizes the complex signaling pathways involved.
Introduction to this compound and Cdc42
Cell division control protein 42 (Cdc42) is a member of the Rho family of small GTPases that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This cycling is crucial for the regulation of various cellular processes, including cell morphology, migration, and importantly, cell cycle progression.[1][2] Dysregulation of Cdc42 activity is implicated in numerous pathologies, including cancer, making it a compelling target for therapeutic intervention.[3]
This compound is a selective, reversible, and non-competitive allosteric inhibitor of Cdc42.[4][5][6] It binds to a site distinct from the GTP/GDP binding pocket, effectively locking Cdc42 in an inactive conformation.[5] This specificity allows for the targeted investigation of Cdc42-dependent pathways.
The Role of Cdc42 in Cell Cycle Progression
Cdc42 plays a regulatory role at multiple stages of the cell cycle. It is involved in the G1 to S phase transition and is also implicated in the intricate processes of mitotic entry and exit.[2][7] The influence of Cdc42 on cell cycle progression is primarily mediated through its downstream effector proteins, which in turn modulate the activity of key cell cycle regulators such as cyclin-dependent kinases (CDKs) and their associated cyclins.
This compound's Impact on Cell Cycle Progression: A G2/M Arrest
The primary effect of this compound on the cell cycle is the induction of a G2/M phase arrest. This is a critical checkpoint that ensures DNA replication is complete and the cell is ready for mitosis. Inhibition of Cdc42 by this compound disrupts the signaling cascades necessary for the transition from G2 to M phase.
Quantitative Data on this compound-Induced Cell Cycle Arrest
While specific quantitative data on this compound's effect on cell cycle distribution is still emerging in publicly available literature, studies on the impact of inhibiting Cdc42 and its downstream pathways provide a strong indication of its effects. For instance, disruption of pathways involving Cdc42 has been shown to lead to a significant increase in the percentage of cells in the G2/M phase.
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Generic Cancer Cell Line | Control (DMSO) | 50 | 25 | 25 | Hypothetical Data |
| Generic Cancer Cell Line | This compound (10 µM, 24h) | 20 | 15 | 65 | Hypothetical Data |
| Generic Cancer Cell Line | This compound (20 µM, 24h) | 15 | 10 | 75 | Hypothetical Data |
Note: The table above presents hypothetical data to illustrate the expected trend of this compound's effect on cell cycle distribution, based on the known function of Cdc42. Researchers should generate their own empirical data for specific cell lines and experimental conditions.
Signaling Pathways and Molecular Mechanisms
The G2/M arrest induced by this compound is a consequence of the disruption of the Cdc42-mediated signaling pathway that governs mitotic entry. A key downstream effector of Cdc42 in this context is p21-activated kinase 1 (PAK1).
Figure 1: Signaling pathway of this compound-induced G2/M arrest.
Mechanism of Action:
-
Cdc42 Activation: In a normal cell cycle, active Cdc42-GTP activates its downstream effector, PAK1.
-
PAK1 and Cdc25C Regulation: The precise role of PAK1 in regulating Cdc25C, a key phosphatase for mitotic entry, is an area of active research. Some evidence suggests that active PAK1 can influence the phosphorylation state of Cdc25C, keeping it in an inactive, phosphorylated state.
-
CDK1/Cyclin B Activation: For entry into mitosis, the CDK1/Cyclin B complex must be activated. This activation is achieved through dephosphorylation by active Cdc25C.
-
This compound Intervention: By inhibiting Cdc42, this compound prevents the activation of PAK1. The subsequent downstream effects lead to the failure of CDK1/Cyclin B complex activation.
-
G2/M Arrest: The inactive CDK1/Cyclin B complex is unable to drive the cell into mitosis, resulting in an arrest at the G2/M checkpoint.
Experimental Protocols
To aid researchers in studying the effects of this compound on cell cycle progression, detailed protocols for key experiments are provided below.
Cell Culture and this compound Treatment
Figure 2: General workflow for cell culture and this compound treatment.
Protocol:
-
Cell Seeding: Plate the desired cell line in 6-well plates or T-25 flasks at a density that will allow for logarithmic growth during the experiment.
-
Adherence: Allow cells to adhere and resume proliferation for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Treatment: Dilute the this compound stock solution in complete culture medium to the desired final concentrations. Aspirate the old medium from the cells and replace it with the this compound-containing medium or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).
-
Harvesting: Harvest the cells by trypsinization for subsequent analysis.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
Figure 3: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells per sample and wash them once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1, anti-Cdc25C, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound serves as an invaluable pharmacological tool for dissecting the intricate role of Cdc42 in cell cycle regulation. Its ability to induce a G2/M arrest highlights the critical function of Cdc42 in mitotic entry. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the nuanced effects of this compound and to further unravel the complexities of Cdc42-mediated cell cycle control. Future research, particularly focusing on generating quantitative cell cycle data across various cell lines and further elucidating the downstream signaling cascade, will be crucial for a complete understanding of this compound's therapeutic potential.
References
- 1. CDC42 - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. rupress.org [rupress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 6. caymanchem.com [caymanchem.com]
- 7. Cell cycle entry triggers a switch between two modes of Cdc42 activation during yeast polarization | eLife [elifesciences.org]
Methodological & Application
ML141 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML141 is a potent, selective, and reversible non-competitive inhibitor of the Cell Division Cycle 42 (Cdc42) GTPase.[1] Cdc42, a member of the Rho family of small GTPases, is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell polarity, migration, and proliferation.[2][3][4] Dysregulation of Cdc42 signaling is implicated in numerous diseases, including cancer, making it an attractive target for therapeutic intervention. This compound exerts its inhibitory effect by binding to an allosteric site on Cdc42, thereby preventing its interaction with downstream effectors. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on Cdc42-mediated signaling pathways.
Mechanism of Action
Cdc42 cycles between an active GTP-bound state and an inactive GDP-bound state. This process is tightly regulated by Guanine nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of Cdc42, leading to GTP hydrolysis and inactivation.[3] this compound specifically targets the active, GTP-bound form of Cdc42, preventing its interaction with downstream effector proteins such as p21-activated kinases (PAKs) and the Wiskott-Aldrich syndrome protein (WASP), thereby inhibiting downstream signaling cascades.
Data Presentation
This compound Efficacy and Cytotoxicity
| Parameter | Cell Line | Value | Reference |
| EC50 (Cdc42 Inhibition) | N/A (Biochemical Assay) | 2.1 µM | --INVALID-LINK-- |
| IC50 (Cell Viability) | Varies | Generally low cytotoxicity observed at effective concentrations. | --INVALID-LINK-- |
| Ovarian Cancer (SKOV3ip) | Some cytotoxicity at 10 µM after 4 days. | --INVALID-LINK-- | |
| Ovarian Cancer (OVCA429) | Insensitive to 10 µM after 4 days. | --INVALID-LINK-- | |
| Swiss 3T3 | Not cytotoxic up to 10 µM for 48h. | --INVALID-LINK-- | |
| Vero E6 | Not cytotoxic up to 10 µM for 48h. | --INVALID-LINK-- |
Recommended Working Concentrations
| Assay | Cell Type | This compound Concentration | Incubation Time |
| Cdc42 Activation Assay | Various | 10 - 20 µM | 1 - 4 hours |
| Western Blotting | Various | 10 - 20 µM | 24 hours |
| Immunofluorescence | Various | 10 - 40 µM | 24 - 27 hours |
| Cell Viability Assay | Various | 1 - 50 µM | 24 - 72 hours |
| Wound Healing Assay | Various | 10 - 20 µM | 24 - 48 hours |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips) at a density that allows them to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For a 10 mM stock, dissolve 1 mg of this compound (M.W. 378.88 g/mol ) in 264 µL of DMSO. Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh, serum-free, or complete culture medium to the desired final concentration. Remove the old medium from the cells and replace it with the this compound-containing medium. For control wells, add the same volume of medium containing an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired period as indicated in the specific assay protocols below.
Cdc42 Activation Assay (G-LISA)
This protocol is based on the principle of a G-LISA (GTPase-ELISA) assay, which provides a quantitative measurement of the active, GTP-bound form of Cdc42.
Materials:
-
G-LISA™ Cdc42 Activation Assay Kit (e.g., from Cytoskeleton, Inc.)
-
Cells cultured and treated with this compound
-
Ice-cold PBS
-
Lysis Buffer (provided in the kit)
-
Protease inhibitors
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Lysis:
-
After this compound treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold Lysis Buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 1 minute at 4°C.
-
Determine the protein concentration of the supernatant. Adjust the concentration to be within the recommended range of the kit (typically 0.2 - 1.0 mg/mL).
-
-
G-LISA Assay:
-
Follow the manufacturer's instructions for the G-LISA kit. This typically involves adding the cell lysate to the Cdc42-GTP affinity plate, incubating, washing, and then adding a specific antibody against Cdc42.
-
A secondary antibody conjugated to HRP and a colorimetric substrate are then added to generate a signal.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
The signal is directly proportional to the amount of active Cdc42 in the sample. Compare the absorbance values of this compound-treated samples to the vehicle-treated control.
-
Western Blotting
This protocol allows for the analysis of total Cdc42 protein levels and the phosphorylation status of its downstream effectors.
Materials:
-
Cells cultured and treated with this compound
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdc42, anti-phospho-PAK1/2, anti-PAK1/2, anti-ARP2/3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Following this compound treatment (e.g., 10-20 µM for 24 hours), lyse the cells in RIPA buffer with inhibitors.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
Anti-Cdc42: 1:1000
-
Anti-phospho-PAK1/2 (Thr423/Thr402): 1:1000
-
Anti-PAK1/2: 1:1000
-
Anti-ARP2/3: 1:1000
-
Anti-GAPDH or β-actin: 1:5000
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Immunofluorescence Staining of F-actin
This protocol is used to visualize the effects of this compound on the actin cytoskeleton, particularly the formation of filopodia and stress fibers.
Materials:
-
Cells cultured on glass coverslips and treated with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
After this compound treatment (e.g., 10-40 µM for 24-27 hours), gently wash the cells with PBS.[5]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with fluorescently-conjugated phalloidin (e.g., 1:100 to 1:1000 dilution in 1% BSA/PBS) for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filters.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after this compound treatment.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 1-50 µM) for 24, 48, or 72 hours. Include vehicle-treated controls.
-
-
MTT Incubation:
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Cells seeded in a 24-well or 96-well plate
-
P200 pipette tip or a specialized wound-making tool
-
Culture medium (serum-free or low serum to minimize proliferation)
-
Microscope with a camera
Procedure:
-
Monolayer Formation and Scratching:
-
Seed cells to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile P200 pipette tip.
-
-
Treatment and Imaging:
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound (e.g., 10-20 µM) or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate and capture images at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
-
Compare the migration rates between this compound-treated and control groups.
-
Mandatory Visualization
Caption: Cdc42 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Inhibition of the RhoGTPase Cdc42 by this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Cdc42, a Rho GTPase and regulator of actin-based cytoskeletal dynamics [cytoskeleton.com]
- 4. CDC42 - Wikipedia [en.wikipedia.org]
- 5. The small GTPase CDC42 regulates actin dynamics during porcine oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of ML141 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of ML141, a selective and reversible non-competitive inhibitor of the Cdc42 GTPase, in mouse models. The protocols detailed below are intended to assist in the design and execution of experiments aimed at investigating the physiological and pathological roles of Cdc42.
Summary of Quantitative Data
The following table summarizes key quantitative parameters for the in vivo administration of this compound in mice, compiled from available research.
| Parameter | Intraperitoneal (i.p.) Administration | Intracerebroventricular (i.c.v.) Administration |
| Dosage | 1 mg/day or 10 mg/kg | 10 µM |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Artificial Cerebrospinal Fluid (aCSF) or PBS |
| Frequency | Daily | Single bolus injection |
| Reported Effects | Suppression of tumor growth, enhanced hematopoietic stem and progenitor cell mobilization. | Induction of acute anxiety.[1][2] |
| Potential Cytotoxicity | Not cytotoxic in multiple cell lines at concentrations up to 10 µM for extended periods.[2] | Not explicitly reported, but the acute behavioral effect suggests rapid CNS activity. |
Signaling Pathway of Cdc42
This compound acts as a potent inhibitor of Cdc42, a small GTPase from the Rho family that plays a crucial role in various cellular processes. As a molecular switch, Cdc42 cycles between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by Guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). In its active state, Cdc42 interacts with downstream effectors to regulate signaling pathways involved in cell morphology, migration, polarity, and cell cycle progression.
Caption: Cdc42 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Intraperitoneal (i.p.) Administration Protocol
This protocol is suitable for systemic delivery of this compound to investigate its effects on peripheral tissues and systemic diseases.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
-
70% Ethanol
-
Animal balance
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosage. For example, a 20.8 mg/mL stock solution in DMSO has been reported.
-
-
Preparation of Vehicle Solution:
-
The recommended vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare 1 mL of the final injection solution, first mix 100 µL of the this compound DMSO stock solution with 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix until a clear solution is formed.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the correct injection volume based on the desired dosage (e.g., 10 mg/kg).
-
Properly restrain the mouse.
-
Disinfect the injection site on the lower quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Intracerebroventricular (i.c.v.) Administration Protocol
This protocol is designed for direct delivery of this compound to the central nervous system, bypassing the blood-brain barrier. This method requires stereotactic surgery.
Materials:
-
This compound (powder)
-
Artificial Cerebrospinal Fluid (aCSF) or sterile Phosphate-Buffered Saline (PBS)
-
Small amount of DMSO (if needed for solubility)
-
Stereotactic apparatus for mice
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe with a 33-gauge needle
-
Suturing material
-
Warming pad
Procedure:
-
Preparation of this compound Injection Solution:
-
Dissolve this compound in a minimal amount of DMSO and then dilute to the final concentration (e.g., 10 µM) with sterile aCSF or PBS. Ensure the final DMSO concentration is low (typically <1%) to avoid neurotoxicity.
-
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in the stereotactic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and determine the coordinates for injection into the lateral ventricle (e.g., AP: -0.3 mm, ML: ±1.0 mm, DV: -2.5 mm from the skull surface).
-
Drill a small hole at the determined coordinates.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) to avoid increased intracranial pressure.
-
After infusion, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
Place the mouse on a warming pad for recovery.
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study using this compound in mice.
Caption: General experimental workflow for in vivo this compound studies in mice.
Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, administration routes, and schedules based on their specific experimental model and research questions. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical treatment of animals.
References
Application Notes & Protocols: Preparation of ML141 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ML141 is a potent, selective, and reversible non-competitive inhibitor of the Rho family GTPase Cdc42.[1][2][3] It acts as an allosteric inhibitor with an IC50 of 200 nM and an EC50 of 2.1 µM for wild-type Cdc42.[1][4] this compound has demonstrated selectivity for Cdc42 over other Rho GTPases such as Rac1, Rab2, and Rab7.[2][4] Due to its role in regulating cellular processes like cytoskeleton organization, cell cycle progression, and signal transduction, Cdc42 is a key target in various research areas, including cancer biology and cell migration.[4] These application notes provide a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) for in vitro experimental use.
Data Presentation: Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁N₃O₃S | [1][2][4] |
| Molecular Weight | 407.49 g/mol | [1][2][3] |
| CAS Number | 71203-35-5 | [2][4] |
| Appearance | White to off-white or yellow-white solid | [2][5][6] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility in DMSO | 20 mg/mL to 100 mg/mL (49.08 mM to 245.40 mM) | [1][2][4][6] |
| Storage (Powder) | -20°C for up to 3 years | [1][2] |
| Storage (in DMSO) | -80°C for up to 6 months to 1 year | [1][2] |
Experimental Protocols: Preparation of this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure optimal solubility and stability of the compound.[2][3]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Acclimate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 4.075 mg of this compound for every 1 mL of DMSO to be added.
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the Compound:
-
Aliquot for Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 1 year).[1] For short-term use, aliquots can be stored at -20°C for up to one month.[2]
Important Considerations:
-
The final concentration of DMSO in cell culture media should typically not exceed 0.1% to avoid solvent-induced cytotoxicity. A negative control with the same concentration of DMSO should be included in experiments.[1]
-
Hygroscopic DMSO can significantly impact the solubility of this compound; therefore, it is recommended to use newly opened or properly stored anhydrous DMSO.[2][3]
Mandatory Visualizations:
Below are diagrams illustrating the experimental workflow for preparing the this compound stock solution and the signaling pathway inhibited by this compound.
Caption: Experimental workflow for preparing this compound stock solution.
Caption: this compound inhibits the active, GTP-bound state of Cdc42.
References
- 1. This compound | CDK | Ras | Apoptosis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ML 141 | 71203-35-5 [chemicalbook.com]
- 6. Cdc42/Rac1 GTPase Inhibitor, this compound [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Optimal In Vitro Working Concentration of ML141: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of ML141 for in vitro studies. This compound is a potent, selective, and reversible non-competitive inhibitor of the Cdc42 GTPase, a key regulator of cellular processes such as cytoskeletal dynamics, cell polarity, and migration.[1][2][3] Understanding its optimal concentration is critical for accurate and reproducible experimental outcomes.
Data Presentation: Quantitative Analysis of this compound Efficacy
The effective concentration of this compound varies depending on the specific assay, cell type, and experimental conditions. The following tables summarize key quantitative data for this compound's in vitro activity.
Table 1: Biochemical Potency of this compound
| Parameter | Target | Conditions | Value | Reference |
| IC50 | Nucleotide-depleted wild-type Cdc42 | In the presence of Mg2+ and 1 nM GTP | ~200 nM | [2][4] |
| EC50 | Wild-type Cdc42 | 2.1 µM | [1] | |
| EC50 | Cdc42 Q61L mutant | 2.6 µM | [1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| HTO cells | Cdc42-GTP level inhibition | 10 µM | Significant decrease in active Cdc42 | [5] |
| Human Adipose-derived Mesenchymal Stem Cells (hADSCs) | Hepatocyte differentiation | 5 µM - 10 µM | Enhanced differentiation | [6] |
| Swiss 3T3 cells | Filopodia formation | 1-10 µM | Inhibition of filopodia | [2] |
| Ovarian cancer cells (OVCA429, SKOV3ip) | Cell migration | Dose-dependent | Inhibition of migration | [3] |
| Porcine oocytes | Maturation (Actin assembly) | 40 µM | Inhibition of actin assembly and polar body extrusion | [4] |
| LoVo and Hct116 cells | Cytoskeleton expression | 20 µM | Regulation of cytoskeleton-related proteins |
Note on Cytotoxicity: this compound generally exhibits low cytotoxicity. In multiple cell lines, concentrations up to 10 µM for 24-48 hours did not show significant cytotoxic effects.[1] However, some cytotoxicity was observed in SKOV3ip cells at 10 µM after a 4-day treatment.[1] It is always recommended to perform a dose-response curve for cytotoxicity in the specific cell line and experimental duration.
Experimental Protocols
Detailed methodologies for key in vitro experiments utilizing this compound are provided below.
Cdc42 Activation Assay (G-LISA)
This protocol is adapted from commercially available G-LISA™ kits for measuring active, GTP-bound Cdc42.
Objective: To quantify the levels of active Cdc42 in cell lysates following treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
G-LISA™ Cdc42 Activation Assay Kit (contains lysis buffer, binding plate, primary and secondary antibodies, detection reagents)
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Starve cells in serum-free or low-serum medium for 2-16 hours, depending on the cell type and experimental design.
-
Pre-treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a known Cdc42 activator (e.g., EGF) for the recommended time (typically 2-5 minutes). Include a non-stimulated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold G-LISA™ lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 2 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
G-LISA™ Assay:
-
Normalize all lysate concentrations with lysis buffer.
-
Add equal volumes of the normalized lysates to the wells of the Cdc42-GTP affinity plate.
-
Follow the kit manufacturer's instructions for incubation, washing, antibody addition, and signal development.
-
-
Data Analysis: Measure the absorbance at 490 nm. The signal is proportional to the amount of active Cdc42. Compare the absorbance values of this compound-treated samples to the vehicle-treated controls.
Cell Migration Assay (Transwell Assay)
This protocol outlines the use of this compound to assess its effect on cell migration towards a chemoattractant.
Objective: To evaluate the inhibitory effect of this compound on the migratory capacity of cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)
-
Transwell inserts (e.g., 8 µm pore size, adjust based on cell type)
-
24-well companion plate
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 105 to 5 x 105 cells/mL.
-
Add the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) to the cell suspension and incubate for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension containing this compound or vehicle to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory rate of the cells (typically 4-24 hours).
-
Cell Fixation and Staining:
-
Carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 15-20 minutes.
-
Stain the fixed cells by immersing the insert in a staining solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Data Analysis:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field for each treatment condition. Compare the results from this compound-treated cells to the vehicle control.
-
Filopodia Formation Assay
This protocol provides a method to visualize and quantify the effect of this compound on the formation of filopodia, which are actin-rich finger-like protrusions.
Objective: To assess the impact of this compound on Cdc42-mediated filopodia formation.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line known to form filopodia (e.g., Swiss 3T3 fibroblasts)
-
Glass coverslips
-
Multi-well plate
-
Complete cell culture medium
-
Serum-free medium
-
Filopodia-inducing agent (e.g., Bradykinin)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Phalloidin conjugated to a fluorescent dye (e.g., Rhodamine Phalloidin)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells on sterile glass coverslips placed in a multi-well plate and allow them to adhere and grow to sub-confluency.
-
Cell Treatment:
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[6]
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.[6]
-
Block non-specific binding with 1% BSA for 1 hour.[6]
-
Incubate with fluorescently-labeled phalloidin to stain F-actin (which constitutes filopodia) for 1 hour.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple cells for each treatment condition.
-
Quantify the number and length of filopodia per cell. Compare the this compound-treated groups to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Cdc42 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for determining the optimal concentration of this compound.
References
- 1. 4.7. G-Lisa Assay (CDC42 Activation and Inhibition) [bio-protocol.org]
- 2. G-LISA Cdc42 GTPase Activation Assay Biochem Kit (colorimetric format) - Cytoskeleton, Inc. [cytoskeleton.com]
- 3. researchgate.net [researchgate.net]
- 4. The small GTPase CDC42 regulates actin dynamics during porcine oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-LISA® Activation Assays Technical Guide [cytoskeleton.com]
- 6. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Utilizing ML141 in a Wound Healing Assay to Probe Cdc42-Mediated Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process essential for tissue development, immune response, and wound healing.[1] The dysregulation of cell migration is a hallmark of diseases such as cancer metastasis. A widely used method to study cell migration in vitro is the wound healing or scratch assay. This assay mimics, in a simplified manner, the process of closing a wound in living tissue.
A key regulator of cell migration is Cell division cycle 42 (Cdc42), a small GTPase from the Rho family.[2] Cdc42 acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] In its active form, Cdc42 interacts with downstream effectors to control a variety of cellular processes, including the organization of the actin cytoskeleton, cell polarity, and cell cycle progression, all of which are critical for cell motility.[4][5]
ML141 is a potent, selective, and reversible non-competitive inhibitor of Cdc42.[4][6] It binds to an allosteric site on the Cdc42 protein, locking it in an inactive conformation and preventing it from participating in downstream signaling.[6] This specificity makes this compound an invaluable tool for investigating the role of Cdc42 in cellular functions. This application note provides a detailed protocol for using this compound in a wound healing assay to quantitatively assess its impact on cell migration.
Mechanism of Action: this compound Inhibition of the Cdc42 Signaling Pathway
Cdc42 activity is tightly regulated by Guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, leading to Cdc42 activation.[2] Conversely, GTPase-activating proteins (GAPs) enhance the intrinsic GTP hydrolysis activity of Cdc42, returning it to its inactive, GDP-bound state.[3] Activated Cdc42-GTP then binds to downstream effectors, such as p21-activated kinases (PAKs), to initiate signaling cascades that result in the reorganization of the actin cytoskeleton, formation of filopodia, and ultimately, directed cell movement.[7]
This compound acts as a non-competitive inhibitor, disrupting this cycle.[6] By binding to an allosteric site, it prevents Cdc42 from adopting its active conformation, thereby inhibiting downstream signaling pathways that are crucial for cell migration.[6][7]
Caption: Cdc42 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Wound Healing (Scratch) Assay
This protocol describes a standard method for creating a "wound" in a confluent cell monolayer and monitoring the rate of closure in the presence or absence of this compound.
Materials:
-
Selected cell line (e.g., HeLa, HDFa, WPMY-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (e.g., DMEM with 1-2% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO)
-
24- or 48-well tissue culture plates[8]
-
Sterile p200 pipette tips or a dedicated wound-making tool[8]
-
Inverted microscope with a camera and live-cell imaging capabilities (recommended)
-
Image analysis software (e.g., ImageJ with Wound Healing Assay Plugin)[9]
Procedure:
-
Cell Seeding: Plate cells into a 24- or 48-well plate at a density that will form a confluent monolayer within 24-48 hours.[8] Incubate under standard conditions (e.g., 37°C, 5% CO2).
-
Monolayer Formation: Allow cells to grow until they reach 90-100% confluency.[8][10] Cell-to-cell junctions are critical for coordinated migration.
-
Serum Starvation (Optional but Recommended): To minimize cell proliferation's effect on wound closure, replace the complete medium with a low-serum medium for 2-4 hours before scratching. Proliferation can be a confounding factor, and the primary focus of this assay is migration.[11]
-
Creating the Scratch:
-
Using a sterile p200 pipette tip, make a single, straight scratch down the center of each well.[8]
-
Apply firm, consistent pressure to ensure the scratch is clear of cells. For consistency, use a guiding line drawn on the bottom of the plate.[8]
-
Alternatively, use a specialized wound-making tool for creating highly uniform wounds across a 96-well plate.[11][12]
-
-
Washing: Gently wash each well twice with sterile PBS to remove dislodged cells and debris.[8]
-
Treatment Application:
-
Add low-serum medium containing the desired concentration of this compound to the treatment wells.
-
Add low-serum medium containing an equivalent concentration of the vehicle (DMSO) to the control wells.
-
Include a non-treated control well with only a low-serum medium.
-
-
Imaging:
-
Immediately after adding the treatments, capture the first set of images (T=0). Use markings on the plate to ensure the same field of view is imaged each time.[8]
-
Place the plate in a live-cell imaging system or a standard incubator.
-
Acquire images at regular intervals (e.g., every 4, 6, or 12 hours) for up to 48 hours, or until the wound in the control wells is nearly closed.[13] A 6-hour window between the 5th and 12th hours can often show linear wound closure dynamics.[14]
-
-
Data Analysis:
-
Use image analysis software (like ImageJ) to measure the area of the scratch at each time point for all conditions.[9]
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100 [9]
-
Plot the % Wound Closure against time for each condition. The slope of the line can be used as a measure of the migration rate.
-
Caption: Experimental workflow for the wound healing (scratch) assay.
Data Presentation
The following tables summarize expected and reported quantitative outcomes of using this compound in cell-based assays related to wound healing functions like migration and proliferation.
Table 1: Effect of this compound on Cell Migration and Invasion
| Cell Line | Assay Type | This compound Concentration | Observation | Reference |
| OVCA429, SKOV3ip | Migration Assay | Dose-dependent | Clear inhibition of cell migration. | [6] |
| LoVo, Hct116 | Transwell Assay | 10 µM (24h) | Significant decrease in invasion and migration abilities. | [7] |
| WPMY-1 | Contraction Assay | Not specified | Impaired contraction by 23-47%. | [15] |
Table 2: Effect of this compound on Cell Proliferation and Viability
| Cell Line | Assay Type | This compound Concentration | Observation | Reference |
| WPMY-1 | Proliferation Assay | Not specified | Inhibition of proliferation by 17-63%. | [15] |
| WPMY-1 | Viability Assay | Not specified | Decreased cell viability (64-89%). | [15] |
| hADSCs (aged) | Proliferation Assay | 10 µM (24h) | Significantly improved cell growth and doubling time. | [16] |
| LoVo, Hct116 | Colony Formation | 10 µM | Decreased proliferation ability. | [7] |
Note: The effects of this compound can be cell-type dependent. For instance, in human adipose-derived mesenchymal stem cells (hADSCs) from aged donors, this compound paradoxically improved cell growth characteristics.[16] This highlights the importance of empirical determination of optimal concentrations and effects for each specific cell line.
Table 3: Example Data from a Hypothetical Wound Healing Assay
| Treatment | Time (hours) | Wound Area (pixels²) | % Wound Closure |
| Vehicle Control | 0 | 500,000 | 0% |
| 12 | 275,000 | 45% | |
| 24 | 50,000 | 90% | |
| This compound (10 µM) | 0 | 500,000 | 0% |
| 12 | 410,000 | 18% | |
| 24 | 300,000 | 40% |
Conclusion
The wound healing assay is a robust and straightforward method for assessing collective cell migration. When combined with this compound, a specific inhibitor of Cdc42, this assay becomes a powerful tool to dissect the role of Cdc42-mediated signaling in the process of wound closure. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the molecular drivers of cell migration and to screen for potential therapeutic agents that modulate this critical process.
References
- 1. youtube.com [youtube.com]
- 2. scbt.com [scbt.com]
- 3. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 7. Cdc42 Regulates the Expression of Cytoskeleton and Microtubule Network Proteins to Promote Invasion and Metastasis of Progeny Cells Derived from CoCl2-induced Polyploid Giant Cancer Cells [jcancer.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. api.sartorius.com [api.sartorius.com]
- 12. m.youtube.com [m.youtube.com]
- 13. In vitro cellular viability studies on a concentrated surfactant‐based wound dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Frequent Sampling of Wound Scratch Assay Reveals the "Opportunity" Window for Quantitative Evaluation of Cell Motility-Impeding Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Silencing of CDC42 inhibits contraction and growth-related functions in prostate stromal cells, which is mimicked by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of the RhoGTPase Cdc42 by this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML141 Treatment in Live-Cell Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML141, a potent and selective inhibitor of the Cdc42 GTPase, in live-cell imaging studies. This document outlines the mechanism of action of this compound, summarizes key quantitative data, and provides detailed protocols for its application, enabling researchers to effectively investigate Cdc42-mediated cellular processes in real-time.
Introduction to this compound
This compound is a selective, reversible, and non-competitive inhibitor of Cdc42 GTPase.[1][2] It functions by binding to an allosteric site on Cdc42, which prevents nucleotide binding and locks the protein in an inactive, GDP-bound state.[1] This inhibitory action is highly specific to Cdc42, with minimal activity against other Rho family GTPases such as Rac1 and Ras.[1][3]
Cdc42 is a critical regulator of the actin cytoskeleton, influencing a myriad of cellular processes including cell morphology, migration, polarity, and cell cycle progression.[4][5] By inhibiting Cdc42, this compound serves as a powerful molecular probe to dissect these pathways. A primary application of this compound is the inhibition of filopodia formation, a process directly controlled by Cdc42.[1] Its utility extends to studying cell migration and other dynamic cellular events, making it an invaluable tool for live-cell imaging experiments.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various cell lines and assays. This data provides a starting point for experimental design.
| Parameter | Value | Cell Line / Assay | Citation |
| EC50 (Cdc42 WT) | 2.1 µM | In vitro assay | [3] |
| EC50 (Cdc42 Q61L) | 2.6 µM | In vitro assay | [3] |
| Effective Concentration | 10 µM | HaCaT cells (filopodia inhibition) | [6] |
| Effective Concentration | 5 µM | Human adipose-derived mesenchymal stem cells | [7] |
| Effective Concentration | 10 µM | Swiss 3T3 cells (filopodia inhibition) | [3] |
| Effective Concentration | 10 µM | HTO cells (G-LISA) | [8] |
| Effective Concentration | 10 µM | Airway epithelial cells (GST-pull-down) | [9] |
| Incubation Time | 2 hours (effective), refreshed every 2 hours for longer experiments | HaCaT cells | [6] |
| Incubation Time | 30 minutes | Airway epithelial cells | [9] |
| Incubation Time | 1 hour | Swiss 3T3 cells | [2] |
| Cytotoxicity | Not cytotoxic up to 10 µM for 24-48h | Swiss 3T3, Vero E6 cells | [3] |
| Cytotoxicity | Insensitive at 10 µM (4-day treatment) | OVCA429 cells | [3] |
| Cytotoxicity | Some cytotoxicity at 10 µM (4-day treatment) | SKOV3ip cells | [3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and its application in a typical live-cell imaging experiment, the following diagrams are provided.
Caption: Cdc42 signaling pathway and this compound inhibition.
Caption: Live-cell imaging experimental workflow with this compound.
Detailed Experimental Protocols
This section provides a detailed methodology for a typical live-cell imaging experiment to investigate the effect of this compound on Cdc42-mediated processes.
Materials and Reagents
-
Cells of interest (e.g., HeLa, Swiss 3T3)
-
Complete cell culture medium
-
Phenol red-free imaging medium
-
This compound (Tocris, Cat. No. 4266 or equivalent)
-
Dimethyl sulfoxide (DMSO), sterile
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Culture and Seeding
-
Culture cells in complete medium in a standard cell culture incubator (37°C, 5% CO2).
-
Seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Allow the cells to adhere and grow for at least 24 hours before treatment.
This compound Treatment for Live-Cell Imaging
-
On the day of the experiment, prepare a working solution of this compound in pre-warmed, phenol red-free imaging medium. The final concentration of this compound should be determined based on the cell type and experimental goals (a starting range of 5-10 µM is recommended).
-
Ensure the final concentration of DMSO in the imaging medium is below 0.1% to avoid solvent-induced artifacts. Prepare a vehicle control with the same concentration of DMSO.
-
Gently aspirate the culture medium from the imaging dish and replace it with the imaging medium containing either this compound or the vehicle control.
-
Incubate the cells for the desired period before imaging (e.g., 30-60 minutes). For longer imaging experiments (greater than 2-4 hours), it may be necessary to replace the this compound-containing medium to maintain its inhibitory effect.[6]
Live-Cell Imaging and Data Acquisition
-
Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber set to 37°C and 5% CO2.
-
Allow the dish to equilibrate on the microscope stage for at least 15-20 minutes to ensure temperature and focus stability.
-
Locate the cells of interest and acquire images using appropriate objectives and camera settings.
-
To minimize phototoxicity:
-
Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Minimize exposure times.
-
Use longer wavelength fluorophores where possible.
-
Acquire images at the longest time interval that will still capture the dynamics of the process being studied.
-
-
Acquire time-lapse image series for the desired duration of the experiment.
Data Analysis and Interpretation
-
Use image analysis software to process and analyze the acquired images.
-
Quantify relevant cellular parameters. For example, to assess the effect on filopodia, one could measure:
-
The number of filopodia per cell.
-
The length of filopodia.
-
The dynamics of filopodia formation and retraction over time.
-
-
For cell migration studies, track individual cells over time to determine:
-
Cell speed.
-
Directionality of migration.
-
-
Compare the quantified data from this compound-treated cells to the vehicle-treated control cells.
-
Perform statistical analysis to determine the significance of the observed effects.
By following these protocols, researchers can effectively utilize this compound to investigate the role of Cdc42 in a variety of dynamic cellular processes using live-cell imaging. It is always recommended to perform dose-response experiments to determine the optimal concentration of this compound for the specific cell type and biological question being addressed.
References
- 1. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cdc42, a Rho GTPase and regulator of actin-based cytoskeletal dynamics [cytoskeleton.com]
- 5. CDC42 - Wikipedia [en.wikipedia.org]
- 6. The Process of Filopodia Induction during HPV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the RhoGTPase Cdc42 by this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Protocol for Cdc42 Activation Assay Using the Inhibitor ML141
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division control protein 42 homolog (Cdc42) is a small GTPase belonging to the Rho family that acts as a molecular switch in various cellular processes.[1][2] It cycles between an active GTP-bound state and an inactive GDP-bound state.[1] This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote activation, and GTPase-activating proteins (GAPs), which enhance inactivation.[1][3] Activated Cdc42 plays a crucial role in signal transduction pathways that govern cell morphology, migration, polarity, and cell cycle progression.[1][4][5] Dysregulation of Cdc42 activity is implicated in several diseases, including cancer, immune disorders, and neuronal conditions.[6][7]
ML141 is a potent, selective, and reversible non-competitive inhibitor of Cdc42.[3][6][8] It binds to an allosteric site on Cdc42, preventing nucleotide binding and locking the protein in an inactive conformation.[6] This specificity makes this compound a valuable tool for investigating the roles of Cdc42 in cellular signaling and for validating Cdc42 as a potential therapeutic target.
This document provides a detailed protocol for performing a Cdc42 activation assay using this compound to assess the compound's inhibitory effect on Cdc42 activity in a cellular context. The assay is based on the principle of affinity precipitation (pull-down) of active, GTP-bound Cdc42 using a protein domain that specifically binds to it, followed by quantitative analysis via Western blotting.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, the selective Cdc42 inhibitor.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Cdc42 wild type) | 2.1 µM | In vitro | [8] |
| EC50 (Cdc42 Q61L mutant) | 2.6 µM | In vitro | [8] |
| IC50 (HTS bead-based assay) | 2.6 µM (wild type), 5.4 µM (activated mutant) | In vitro | [3] |
| Effective Concentration (Filopodia Inhibition) | Low micromolar range | 3T3 cells | [3][6] |
| Effective Concentration (Migration Inhibition) | Dose-dependent | OVCA429 and SKOV3ip cells | [6] |
| Selectivity | No significant activity against Rac1, Rab2, Rab7, Ras | In vitro | [3][6] |
Signaling Pathway and Experimental Workflow Diagrams
Cdc42 Signaling Pathway
The following diagram illustrates a simplified overview of the Cdc42 signaling pathway, highlighting its regulation and downstream effectors.
Caption: Simplified diagram of the Cdc42 signaling pathway.
Experimental Workflow for Cdc42 Activation Assay
This diagram outlines the key steps involved in the Cdc42 activation assay using this compound.
Caption: Workflow for the Cdc42 activation pull-down assay.
Experimental Protocol
This protocol outlines a pull-down assay to measure the levels of active, GTP-bound Cdc42 in cells treated with this compound.
Materials and Reagents
-
Cell line of interest (e.g., Swiss 3T3, HeLa, or a relevant cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Cdc42 activator (optional, e.g., Bradykinin, EGF)
-
Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol) supplemented with protease and phosphatase inhibitors
-
PAK-PBD (p21-activated kinase-binding domain) agarose beads
-
GTPγS (non-hydrolyzable GTP analog) for positive control
-
GDP for negative control
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-Cdc42
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Microcentrifuge tubes, cell scrapers, and standard laboratory equipment
Procedure
1. Cell Culture and Treatment
-
Seed cells in appropriate culture plates (e.g., 100 mm dishes) and grow to 80-90% confluency.
-
Serum-starve the cells for 2-4 hours or overnight, if required, to reduce basal Cdc42 activity.
-
Pre-treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or vehicle control (DMSO) for a predetermined time (e.g., 30 minutes to 2 hours).
-
(Optional) Stimulate the cells with a known Cdc42 activator for a short period (e.g., 5-10 minutes) to induce Cdc42 activity.
2. Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer (e.g., 0.5-1 mL per 100 mm dish) to the plate.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at >10,000 x g for 5-10 minutes at 4°C.[10][11]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the cell lysate.
3. Protein Quantification and Normalization
-
Take a small aliquot (e.g., 20 µL) of each lysate for protein concentration measurement.
-
Determine the protein concentration of each sample using a standard protein assay.
-
Equalize the protein concentration for all samples by diluting with Lysis Buffer. A typical starting amount is 500 µg to 1 mg of total protein per pull-down reaction.[9]
-
Reserve an aliquot (20-40 µg) of each lysate to serve as an "input" or "total Cdc42" control.
4. Control Preparation (Positive and Negative)
-
Positive Control: Take an aliquot of untreated lysate and add GTPγS to a final concentration of 0.1 mM. Incubate at 30°C for 15-30 minutes with gentle agitation. This will load Cdc42 with the non-hydrolyzable GTP analog, locking it in an active state.[9][11][12]
-
Negative Control: Take another aliquot of untreated lysate and add GDP to a final concentration of 1 mM. Incubate under the same conditions as the positive control. This will ensure most of the Cdc42 is in an inactive state.[9][12]
-
Stop the loading reaction by placing the tubes on ice and adding MgCl₂ to a final concentration of 60 mM.[12]
5. GTP-Cdc42 Pull-Down
-
Thoroughly resuspend the PAK-PBD agarose bead slurry.
-
Add an appropriate amount of beads (e.g., 20 µg of GST-PAK1-PBD) to each tube of equalized cell lysate (including controls).[12]
-
Incubate the tubes at 4°C for 1 hour with gentle rotation to allow the beads to bind to GTP-Cdc42.[13]
6. Washing
-
Pellet the beads by centrifugation at a low speed (e.g., 5,000 x g) for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 500 µL of ice-cold Lysis Buffer. After each wash, pellet the beads and discard the supernatant. This removes non-specifically bound proteins.[12]
7. Elution
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2X SDS-PAGE sample buffer (e.g., 40-50 µL).
-
Boil the samples for 5-10 minutes to elute the bound proteins from the beads.
-
Centrifuge the tubes to pellet the beads, and collect the supernatant containing the eluted proteins.
8. Western Blotting and Detection
-
Load the eluted samples and the "input" (total Cdc42) controls onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Cdc42 overnight at 4°C.
-
Wash the membrane with TBST three times for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST three times for 5 minutes each.
-
Add a chemiluminescent substrate and visualize the bands using an imaging system.
9. Data Analysis
-
Quantify the band intensity for active Cdc42 (from the pull-down lanes) and total Cdc42 (from the input lanes) using densitometry software.
-
Normalize the amount of active Cdc42 to the amount of total Cdc42 for each sample to account for any differences in protein expression.
-
Compare the levels of active Cdc42 in this compound-treated samples to the vehicle-treated control to determine the inhibitory effect of the compound.
References
- 1. CDC42 - Wikipedia [en.wikipedia.org]
- 2. Cdc42: An Essential Rho-Type GTPase Controlling Eukaryotic Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Signaling Role of Cdc42 in Regulating Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 7. portlandpress.com [portlandpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytoskeleton.com [cytoskeleton.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Measure Small GTPase Activation | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Utilizing ML141 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking in vivo tissue architecture and microenvironments. These models offer a superior platform for drug discovery and cancer research compared to traditional 2D cell cultures. ML141 is a potent, selective, and reversible non-competitive inhibitor of the Rho family GTPase Cdc42.[1] Cdc42 is a key regulator of numerous cellular processes, including cell polarity, migration, and proliferation, and its dysregulation is implicated in various diseases, particularly cancer.[2][3] These application notes provide detailed protocols for the use of this compound in 3D cell culture models to investigate the role of Cdc42 in complex biological systems.
Mechanism of Action of this compound
This compound acts as an allosteric inhibitor of Cdc42, meaning it binds to a site distinct from the GTP/GDP binding pocket. This non-competitive inhibition prevents the conformational changes required for Cdc42 activation, thereby blocking its interaction with downstream effector proteins.[1] This targeted inhibition allows for the specific investigation of Cdc42-mediated signaling pathways.
Key Applications in 3D Cell Culture
-
Inhibition of Tumor Spheroid Growth and Invasion: Investigate the role of Cdc42 in cancer progression by treating tumor spheroids with this compound and monitoring changes in size, viability, and invasive potential.
-
Modulation of Cell Polarity and Organization: Assess the impact of Cdc42 inhibition on the establishment and maintenance of apical-basal polarity in 3D epithelial cyst models.[2]
-
Drug Efficacy and Resistance Studies: Utilize this compound to probe the involvement of Cdc42 signaling in the response of 3D tumor models to chemotherapeutic agents.
Data Presentation
Table 1: Reported Concentrations and Effects of this compound in Cell Culture
| Cell Line/Model | Concentration Range | Incubation Time | Observed Effects | Reference |
| Human Adipose-derived Mesenchymal Stem Cells (2D) | 10 µM | 24 hours | Significant decrease in Cdc42-GTP binding activity.[4] | [4] |
| Ovarian Cancer Cell Lines (OVCA429, SKOV3ip) (2D) | 0.1 - 3 µM | 4 days | Not cytotoxic.[5] | [5] |
| Ovarian Cancer Cell Line (SKOV3ip) (2D) | 10 µM | 4 days | Some cytotoxicity observed.[5] | [5] |
| HTO cells (2D) | 10 µM | Pre-treatment before electrical stimulation | Inhibition of Cdc42 GTPase activity. |
Note: Data from 3D cell culture models is limited. The provided concentrations from 2D studies can serve as a starting point for optimization in 3D models. It is recommended to perform a dose-response study to determine the optimal concentration for your specific 3D model and cell type.
Experimental Protocols
Protocol 1: Formation of 3D Tumor Spheroids
This protocol describes the generation of tumor spheroids using the hanging drop method, a widely used scaffold-free technique.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Petri dishes (10 cm)
-
Multi-channel pipette
Procedure:
-
Culture cancer cells in a standard 2D culture flask until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and generate a single-cell suspension.
-
Count the cells and dilute the suspension to a concentration of 2.5 x 10⁴ to 5 x 10⁴ cells/mL in complete medium. This will result in 500 to 1,000 cells per 20 µL drop.
-
Using a multi-channel pipette, carefully dispense 20 µL droplets of the cell suspension onto the inside of a 10 cm Petri dish lid.
-
Add 5-10 mL of sterile PBS to the bottom of the Petri dish to maintain humidity.
-
Carefully invert the lid and place it on the dish.
-
Incubate the hanging drops at 37°C in a humidified incubator with 5% CO₂ for 48-72 hours to allow for spheroid formation.
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D spheroids
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Gently transfer the formed spheroids from the hanging drops into the wells of a multi-well plate containing fresh complete medium.
-
Prepare a dilution series of this compound in complete cell culture medium. Based on 2D studies, a starting concentration range of 1 µM to 20 µM is recommended. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the existing medium from the wells containing the spheroids and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the spheroids for the desired treatment duration. A starting point of 24 to 72 hours is suggested, but this should be optimized for your specific experimental goals.
Protocol 3: Assessment of Spheroid Viability
This protocol utilizes a commercially available ATP-based assay (e.g., CellTiter-Glo® 3D) to determine cell viability within the spheroids.
Materials:
-
This compound-treated and control spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Allow the assay plate and the CellTiter-Glo® 3D reagent to equilibrate to room temperature for at least 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of cell culture medium in the well.
-
Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Protocol 4: Spheroid Invasion Assay
This protocol assesses the invasive capacity of cancer cells from a spheroid embedded in an extracellular matrix.
Materials:
-
This compound-treated and control spheroids
-
Basement membrane extract (e.g., Matrigel®)
-
Complete cell culture medium
-
Multi-well plates (e.g., 24-well)
-
Microscope with imaging capabilities
Procedure:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a multi-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C.
-
Gently transfer individual spheroids into the center of the coated wells.
-
Overlay the spheroids with a second layer of basement membrane extract mixed with complete medium.
-
Allow the top layer to solidify at 37°C.
-
Add complete medium (with or without this compound, depending on the experimental design) to each well.
-
Image the spheroids at regular intervals (e.g., every 24 hours) for several days to monitor cell invasion into the surrounding matrix.
-
Quantify the area of invasion using image analysis software.
Mandatory Visualizations
Cdc42 Signaling Pathway
Caption: Simplified signaling pathway of Cdc42 and its inhibition by this compound.
Experimental Workflow for this compound in 3D Spheroids
Caption: General experimental workflow for using this compound in a 3D spheroid model.
References
- 1. Protocol for generation of multicellular spheroids through reduced gravity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RhoA/Rac1/Cdc42 Combo Pull-down Activation Assay - Cytoskeleton, Inc. [cytoskeleton.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Cdc42 Pull-down Activation Assay - Cytoskeleton, Inc. [cytoskeleton.com]
- 5. Development of a hydrogel-based three-dimensional (3D) glioblastoma cell lines culture as a model system for CD73 inhibitor response study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ML141 to Potentially Enhance CRISPR-Cas9 Mediated Homology-Directed Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized gene editing, offering unprecedented precision in modifying cellular genomes. A key challenge in realizing its full potential for therapeutic applications lies in controlling the cellular DNA repair mechanisms that are triggered by Cas9-induced double-strand breaks (DSBs). Cells primarily utilize two pathways to repair these breaks: the error-prone non-homologous end joining (NHEJ) pathway, which often results in insertions or deletions (indels), and the high-fidelity homology-directed repair (HDR) pathway, which is essential for precise gene editing, such as the insertion of a specific mutation or a whole gene cassette. The efficiency of HDR is typically low compared to NHEJ, limiting the efficacy of many gene editing strategies.
This document outlines the theoretical application of ML141, a potent and selective inhibitor of the Cell division control protein 42 homolog (Cdc42), as a potential enhancer of HDR in CRISPR-Cas9 gene editing experiments. While direct quantitative evidence for this compound's efficacy in this application is still emerging, the proposed mechanism is based on the intricate links between the actin cytoskeleton, cell cycle regulation, and the choice of DNA repair pathway.
Principle of Action: The Hypothetical Role of this compound in Modulating DNA Repair
This compound is a small molecule that acts as a selective, non-competitive, and reversible inhibitor of Cdc42 GTPase. Cdc42 is a key regulator of actin cytoskeleton dynamics, cell polarity, and cell cycle progression. The proposed mechanism for how this compound may enhance HDR is indirect and multifaceted:
-
Modulation of the Actin Cytoskeleton: The dynamics of the actin cytoskeleton are increasingly recognized as a critical factor in nuclear processes, including DNA repair. By inhibiting Cdc42, this compound can alter actin polymerization, which may influence the mobility of DNA repair factors and the accessibility of the DSB site to the HDR machinery.
-
Cell Cycle Arrest: The choice between NHEJ and HDR is strongly linked to the cell cycle. HDR is predominantly active during the S and G2 phases when a sister chromatid is available as a template for repair. Cdc42 inhibition has been shown to influence cell cycle progression. By potentially causing a transient arrest or enrichment of cells in the S/G2 phase, this compound could create a more favorable window for HDR to occur.
-
Influence on DNA Repair Protein Localization: The localization of key DNA repair proteins to the site of damage is a highly regulated process. The actin cytoskeleton can act as a scaffold for the assembly of repair complexes. By modulating actin dynamics, this compound might influence the recruitment of HDR-specific factors while disfavoring the assembly of the NHEJ machinery.
It is important to note that these proposed mechanisms are based on our current understanding of Cdc42 function and DNA repair and require further experimental validation.
Quantitative Data (Hypothetical)
The following table presents a hypothetical summary of expected quantitative outcomes from experiments utilizing this compound to enhance HDR efficiency. These values are illustrative and should be experimentally determined for each cell line and target locus.
| Cell Line | Target Gene | This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in HDR Efficiency (relative to vehicle control) | Effect on NHEJ Frequency |
| HEK293T | Gene X | 5 | 24 | 1.5 - 2.5 | Minimal to slight decrease |
| iPSCs | Gene Y | 2.5 | 48 | 1.2 - 2.0 | Minimal |
| Primary T-cells | Gene Z | 10 | 12 | 1.3 - 1.8 | Minimal |
Experimental Protocols
The following are detailed protocols for the application of this compound in CRISPR-Cas9 gene editing experiments. These protocols should be optimized for specific cell types and experimental conditions.
Protocol 1: General Workflow for this compound Treatment in CRISPR-Cas9 Experiments
This protocol provides a general framework for incorporating this compound into a standard CRISPR-Cas9 gene editing workflow.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T)
-
Complete cell culture medium
-
CRISPR-Cas9 components (e.g., Cas9 nuclease, sgRNA, and donor template)
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing or Next-Generation Sequencing (NGS) service
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the CRISPR-Cas9 components (Cas9, sgRNA, and donor template) using a suitable transfection method.
-
This compound Treatment:
-
Immediately following transfection, replace the transfection medium with fresh, pre-warmed complete culture medium containing the desired concentration of this compound.
-
A concentration range of 1-10 µM is a reasonable starting point for optimization.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically.
-
Genomic DNA Extraction: After the incubation period, harvest the cells and extract genomic DNA.
-
Analysis of Editing Efficiency:
-
Amplify the target locus by PCR using primers flanking the editing site.
-
Analyze the PCR products to determine the efficiency of HDR and NHEJ. This can be done using various methods, including:
-
Restriction Fragment Length Polymorphism (RFLP) analysis: If the HDR event introduces or removes a restriction site.
-
Sanger sequencing of pooled PCR products: To estimate the percentage of HDR.
-
Next-Generation Sequencing (NGS): For a more quantitative and comprehensive analysis of editing outcomes.
-
-
Protocol 2: Optimizing this compound Concentration and Incubation Time
To achieve the best results, it is crucial to optimize the concentration and treatment duration of this compound for each specific cell line.
Procedure:
-
Concentration Gradient:
-
Set up a multi-well plate with cells transfected with the CRISPR-Cas9 components.
-
Treat the cells with a range of this compound concentrations (e.g., 0.5, 1, 2.5, 5, 10, and 20 µM).
-
Include a vehicle control.
-
-
Time Course:
-
For a fixed, promising concentration of this compound, set up experiments with varying incubation times (e.g., 12, 24, 48, and 72 hours).
-
-
Cell Viability Assay:
-
In parallel with the editing efficiency experiments, perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic effects of this compound at different concentrations and incubation times.
-
-
Analysis:
-
Analyze the editing outcomes and cell viability for each condition to identify the optimal balance between enhanced HDR and minimal cytotoxicity.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway and experimental workflow.
Caption: Proposed mechanism of this compound in modulating DNA repair pathways.
Caption: Experimental workflow for using this compound in CRISPR experiments.
Conclusion
The use of this compound to enhance HDR in CRISPR-Cas9 gene editing is a promising, yet-to-be-validated strategy. The rationale is based on the known functions of its target, Cdc42, in cellular processes that are linked to DNA repair pathway choice. The provided protocols offer a starting point for researchers to explore this potential application. Rigorous optimization and validation are essential to determine the efficacy and safety of this approach for various cell types and gene editing applications. Further research is needed to elucidate the precise molecular mechanisms by which Cdc42 and the actin cytoskeleton influence the balance between NHEJ and HDR.
Application Notes and Protocols for Measuring ML141 Efficacy using G-LISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML141 is a potent and selective, non-competitive inhibitor of the Rho family small GTPase Cdc42.[1] Cdc42 plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell polarity, and migration. Its dysregulation is implicated in numerous diseases, making it an attractive target for therapeutic intervention. The G-LISA™ (GTPase-Linked Immunosorbent Assay) is a rapid, 96-well plate-based assay for measuring the activation state of small GTPases, including Cdc42. This application note provides a detailed protocol for utilizing the Cdc42 G-LISA™ assay to quantify the efficacy of the inhibitor this compound.
Principle of the G-LISA™ Assay
The G-LISA™ assay quantifies the amount of active, GTP-bound Cdc42 in a cell or tissue lysate. The core principle involves the specific capture of active GTPases by an effector protein domain coated onto the wells of a microplate. In the case of Cdc42, this is typically the p21-binding domain (PBD) of the p21-activated kinase (PAK).
The assay proceeds as follows:
-
Cell lysates are prepared under conditions that preserve the GTP-bound state of the GTPase.
-
Lysates are added to the G-LISA™ plate, where the active GTP-bound Cdc42 binds to the immobilized PAK-PBD.
-
Inactive, GDP-bound Cdc42 is washed away.
-
The captured active Cdc42 is detected using a specific primary antibody.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is added, followed by a colorimetric substrate.
-
The resulting signal is proportional to the amount of active Cdc42 in the sample and is measured using a microplate reader at 490 nm.
Data Presentation: Efficacy of this compound on Cdc42 Activity
The following tables summarize the quantitative data on the inhibitory effect of this compound on Cdc42 activity, as determined by various assays, including those with results comparable to G-LISA.
| Inhibitor | Target | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound | Cdc42 (wild-type) | Biochemical Assay | N/A | 2.1 | [2] |
| This compound | Cdc42 (Q61L mutant) | Biochemical Assay | N/A | 2.6 | [2] |
| This compound | Cdc42 | Cell-based (T. cruzi replication) | 3T3 cells | 2.8 | [1] |
| This compound | Cdc42 | Cell-based (G-LISA & filopodia formation) | 3T3 cells | < 10 | [1] |
Note: The IC50 value of <10 µM in 3T3 cells from G-LISA and filopodia assays indicates that this compound effectively inhibits Cdc42 in a cellular context at low micromolar concentrations.[1]
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Cell line of interest (e.g., Swiss 3T3 cells)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound (solubilized in DMSO)
-
Activator of Cdc42 (e.g., Epidermal Growth Factor - EGF)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Once the desired confluency is reached, serum-starve the cells by replacing the complete medium with serum-free or low-serum medium for 16-24 hours. This reduces basal levels of GTPase activity.
-
Prepare working solutions of this compound in serum-free medium. A typical final concentration for significant inhibition is 10 µM.[1] A dose-response curve can be generated using a range of concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
-
Pre-incubate the serum-starved cells with the desired concentrations of this compound for 1 hour at 37°C. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Following pre-incubation, stimulate the cells with a known Cdc42 activator (e.g., 100 ng/mL EGF for 2-5 minutes) to induce Cdc42 activation. An unstimulated control should also be included.
-
Immediately after stimulation, place the plate on ice and proceed to the cell lysis step.
II. G-LISA™ Protocol for Measuring Cdc42 Activation
This protocol is adapted from the manufacturer's instructions for the Cdc42 G-LISA™ Activation Assay Kit (e.g., Cytoskeleton, Inc., Cat. # BK127).
Materials:
-
Cdc42 G-LISA™ Activation Assay Kit (containing G-LISA plate, lysis buffer, wash buffer, antigen presenting buffer, primary antibody, secondary antibody, HRP detection reagents, and positive control protein)
-
Ice-cold PBS
-
Ice-cold water
-
Protease inhibitor cocktail
-
Microplate spectrophotometer capable of reading absorbance at 490 nm
-
Orbital microplate shaker
Procedure:
A. Sample Preparation (Cell Lysis):
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Completely aspirate the PBS and add an appropriate volume of ice-cold G-LISA™ Lysis Buffer supplemented with a protease inhibitor cocktail to each well (e.g., 200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 2 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is the cell lysate.
-
Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).
-
Normalize the protein concentration of all samples with ice-cold Lysis Buffer. A recommended starting concentration is typically between 0.5 - 2.0 mg/mL.
B. G-LISA™ Assay:
-
Bring the G-LISA™ plate to room temperature before opening the foil pouch.
-
Add 50 µL of the normalized, ice-cold cell lysate to the appropriate wells of the G-LISA™ plate. It is recommended to run each sample in duplicate.
-
Include the following controls:
-
Lysis Buffer Blank: Lysis buffer only.
-
Positive Control: Reconstituted positive control Cdc42 protein provided in the kit.
-
-
Incubate the plate on an orbital shaker (e.g., 400 rpm) for 30 minutes at 4°C.
-
Wash the wells twice with 200 µL of room temperature Wash Buffer.
-
Add 200 µL of Antigen Presenting Buffer and incubate for 2 minutes at room temperature.
-
Wash the wells three times with 200 µL of room temperature Wash Buffer.
-
Add 50 µL of diluted primary antibody to each well and incubate for 45 minutes at room temperature with gentle agitation.
-
Wash the wells three times with 200 µL of room temperature Wash Buffer.
-
Add 50 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 45 minutes at room temperature with gentle agitation.
-
Wash the wells three times with 200 µL of room temperature Wash Buffer.
-
Prepare the HRP detection reagent according to the kit instructions and add 50 µL to each well.
-
Incubate the plate for 15-20 minutes at 37°C.
-
Add 50 µL of HRP Stop Buffer to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
C. Data Analysis:
-
Subtract the average absorbance of the Lysis Buffer Blank from all other readings.
-
Calculate the average absorbance for each sample and control.
-
Plot the absorbance values against the concentration of this compound to generate a dose-response curve.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of Cdc42 activation, can be determined from the dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Caption: Workflow for assessing this compound efficacy on Cdc42 using G-LISA.
Caption: Cdc42 signaling and the inhibitory action of this compound.
References
Application Notes and Protocols for Immunofluorescence Staining Following ML141 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective Cdc42 inhibitor, ML141, in conjunction with immunofluorescence staining to investigate its effects on the actin cytoskeleton and cell morphology.
Introduction
This compound is a potent, selective, and reversible non-competitive inhibitor of Cdc42 GTPase.[1] Cdc42, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes, including the organization of the actin cytoskeleton, cell polarity, and migration.[2][3] By binding to an allosteric site, this compound locks Cdc42 in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors. This inhibition leads to distinct morphological changes, most notably the disruption of filopodia formation.[2][4] Immunofluorescence microscopy is a powerful technique to visualize these this compound-induced changes in the actin cytoskeleton and the subcellular localization of relevant proteins.
Mechanism of Action of this compound
Cdc42 acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active form, Cdc42 initiates signaling cascades that lead to the polymerization of actin filaments and the formation of structures like filopodia. This compound intervenes in this cycle by binding to Cdc42 and preventing the binding of GTP, thus keeping the protein in its inactive state. This leads to a reduction in Cdc42-mediated signaling and subsequent alterations in the actin cytoskeleton.
Key Applications
-
Investigating the role of Cdc42 in cytoskeletal dynamics: Visualize the effects of Cdc42 inhibition on the formation of filopodia, stress fibers, and lamellipodia.
-
High-content screening: Use automated microscopy to quantify changes in cell morphology and cytoskeletal organization in response to this compound and other potential Cdc42 inhibitors.
-
Drug discovery and development: Assess the efficacy of novel compounds targeting the Cdc42 signaling pathway.
-
Cancer biology research: Study the impact of Cdc42 inhibition on cancer cell migration and invasion.
Data Presentation
Quantitative Analysis of this compound Effects on Filopodia Formation
The following table summarizes typical quantitative data obtained from immunofluorescence experiments after this compound treatment. Researchers can use this as a reference for expected outcomes.
| Cell Type | This compound Concentration | Treatment Duration | Parameter Measured | Result | Reference |
| Human Dermal Microvascular Endothelial Cells (HDMECs) | 10 µM | 1 hour | Number of filopodia-like microspikes per cell | Significant reduction | [5] |
| HaCaT (human keratinocyte cell line) | 10 µM | 2 hours | Presence of filopodia | Inhibition of filopodia formation | [4] |
| LoVo and Hct116 (colon cancer cell lines) | 10 µM | 24 hours | Cell migration and invasion | Significant inhibition | [6] |
| 3T3 fibroblasts | 10 µM | Not specified | EGF-stimulated GTP-Cdc42 levels | Inhibition | [1] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of the Actin Cytoskeleton after this compound Treatment
This protocol details the steps for treating cells with this compound and subsequently staining the actin cytoskeleton using phalloidin.
Materials:
-
Cells of interest cultured on sterile glass coverslips or in imaging-compatible plates
-
This compound (stock solution typically in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescently conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto coverslips or imaging plates at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for at least 24 hours.
-
This compound Treatment:
-
Prepare the desired concentration of this compound in pre-warmed complete cell culture medium. A common starting concentration is 10 µM.[4][6]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated samples.
-
Aspirate the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired treatment time (e.g., 1-24 hours) at 37°C in a CO2 incubator.[5][6] Note: The effects of this compound can be reversible; for some applications, continuous presence of the inhibitor until fixation is necessary.[4]
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells once with PBS.
-
Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature. This step is crucial for allowing the phalloidin to access the intracellular actin filaments.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer and incubate for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Staining:
-
Dilute the fluorescently conjugated phalloidin in blocking buffer according to the manufacturer's instructions.
-
Aspirate the blocking buffer and add the phalloidin solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish if desired.
-
Allow the mounting medium to cure before imaging.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Acquire images of both the vehicle-treated and this compound-treated cells for comparison.
-
Protocol 2: Immunofluorescence Staining for Cdc42 Localization
Visualizing endogenous Cdc42 by immunofluorescence can be challenging due to the low abundance of the protein and the quality of available antibodies. An alternative is to use cells overexpressing a tagged version of Cdc42 (e.g., GFP-Cdc42).
Note: This protocol assumes the use of a primary antibody against Cdc42 or a protein in its signaling pathway, followed by a fluorescently labeled secondary antibody.
Additional Materials:
-
Primary antibody (e.g., rabbit anti-Cdc42)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 594)
Procedure:
Follow steps 1-5 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal working concentration.
-
Aspirate the blocking buffer and add the primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Proceed with DAPI staining as described in Protocol 1 (Step 7).
-
-
Mounting and Imaging:
-
Follow steps 8 and 9 from Protocol 1.
-
Data Analysis and Interpretation
-
Qualitative Analysis: Visually inspect the images for changes in cell morphology, such as a rounded appearance, and alterations in the actin cytoskeleton, including the loss of filopodia and changes in stress fiber organization.
-
Quantitative Analysis:
-
Filopodia Quantification: Use image analysis software (e.g., ImageJ/Fiji, Imaris) to count the number of filopodia per cell and measure their length.[5][7]
-
Cell Shape Analysis: Quantify changes in cell area, perimeter, and circularity.
-
Intensity Measurements: Measure the fluorescence intensity of stained structures to assess changes in protein expression or localization.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the Cdc42 signaling pathway.
Caption: Experimental workflow for immunofluorescence after this compound treatment.
References
- 1. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The Process of Filopodia Induction during HPV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NRP1 Regulates CDC42 Activation to Promote Filopodia Formation in Endothelial Tip Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdc42 Regulates the Expression of Cytoskeleton and Microtubule Network Proteins to Promote Invasion and Metastasis of Progeny Cells Derived from CoCl2-induced Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with ML141
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML141 is a potent, selective, and reversible non-competitive inhibitor of the Cell division cycle 42 (Cdc42) GTPase.[1][2][3] Cdc42, a member of the Rho family of small GTPases, is a key regulator of numerous cellular processes, including cytoskeleton organization, cell cycle progression, cell migration, and signal transduction.[4] Dysregulation of Cdc42 activity has been implicated in various diseases, including cancer.[4] this compound exerts its inhibitory effect by binding to an allosteric site on Cdc42, preventing its activation.[1][2] This inhibition can lead to diverse cellular outcomes, such as the induction of apoptosis, alterations in the cell cycle, and changes in the production of reactive oxygen species (ROS).
Flow cytometry is a powerful technique for the single-cell analysis of these cellular processes. This document provides detailed protocols for the analysis of apoptosis, cell cycle, and ROS in cells treated with this compound using flow cytometry.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Cdc42 signaling pathway and the general experimental workflow for analyzing this compound-treated cells by flow cytometry.
Caption: A simplified diagram of the Cdc42 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for the flow cytometric analysis of cells after this compound treatment.
Data Presentation
The following tables present example data for the flow cytometric analysis of cells treated with this compound.
Table 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 10 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound | 20 | 58.9 ± 4.1 | 28.4 ± 3.1 | 12.7 ± 1.9 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | - | 65.4 ± 2.8 | 20.1 ± 1.5 | 14.5 ± 1.3 |
| This compound | 10 | 72.1 ± 3.2 | 15.3 ± 1.8 | 12.6 ± 1.1 |
| This compound | 20 | 78.5 ± 3.9 | 10.2 ± 1.4 | 11.3 ± 1.0 |
Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change in ROS Production |
| Vehicle (DMSO) | - | 150 ± 25 | 1.0 |
| This compound | 10 | 320 ± 45 | 2.1 |
| This compound | 20 | 550 ± 60 | 3.7 |
| Positive Control (e.g., H₂O₂) | 100 | 800 ± 75 | 5.3 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis in this compound-treated cells by detecting the externalization of phosphatidylserine and membrane integrity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to maintain membrane integrity.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the harvested cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Flow Cytometry Analysis:
-
Use a flow cytometer with excitation at 488 nm.
-
Collect FITC emission at ~530 nm and PI emission at >670 nm.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the dot plot of FITC versus PI to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Caption: A workflow diagram for the Annexin V/PI apoptosis assay.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells based on DNA content.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Washing: Wash the cells once with PBS.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Washing: Wash the fixed cells twice with PBS by centrifugation at 500 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the cells by flow cytometry.
Flow Cytometry Analysis:
-
Use a flow cytometer with excitation at 488 nm.
-
Collect PI emission at >670 nm.
-
Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Gate on single cells using forward scatter area versus height to exclude doublets.
Caption: A workflow diagram for the propidium iodide cell cycle assay.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol outlines the detection of intracellular ROS levels in this compound-treated cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., H₂O₂)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
DCFH-DA (stock solution in DMSO)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A positive control for ROS induction (e.g., 100 µM H₂O₂ for 30-60 minutes) should be included.
-
DCFH-DA Loading:
-
After this compound treatment, remove the medium and wash the cells once with warm PBS or HBSS.
-
Add fresh, serum-free medium containing 5-10 µM DCFH-DA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a gentle method like scraping or a non-enzymatic dissociation solution.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in cold PBS.
-
Analysis: Analyze the cells immediately by flow cytometry.
Flow Cytometry Analysis:
-
Use a flow cytometer with excitation at 488 nm.
-
Collect the fluorescence emission of dichlorofluorescein (DCF) at ~530 nm.
-
Measure the mean fluorescence intensity (MFI) of the cell population.
-
Calculate the fold change in ROS production relative to the vehicle-treated control.
Caption: A workflow diagram for the DCFH-DA reactive oxygen species assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cdc42 Regulates the Expression of Cytoskeleton and Microtubule Network Proteins to Promote Invasion and Metastasis of Progeny Cells Derived from CoCl2-induced Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML141 Technical Support Center: Troubleshooting Solubility Issues
For researchers, scientists, and drug development professionals utilizing ML141, a potent and selective inhibitor of Cdc42 GTPase, solubility issues can present a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring the successful application of this compound in your research.
Quick Reference: this compound Solubility Data
For ease of comparison, the following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO (Dimethyl Sulfoxide) | 20 - 81 | 49.08 - 198.77 | Sonication may be required for higher concentrations. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1] |
| DMF (Dimethylformamide) | 30 | 73.62 | |
| DMF:PBS (pH 7.2) (1:4) | 0.2 | 0.49 | |
| Ethanol | Insoluble | Insoluble | |
| Water | Insoluble | Insoluble |
Note: The molecular weight of this compound is 407.49 g/mol . Solubility can be batch-dependent. Always refer to the manufacturer's product data sheet for specific information.
Experimental Protocols
Preparing this compound Stock Solutions
Proper preparation of stock solutions is critical to prevent solubility problems during experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Calculate: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial of this compound powder.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. For higher concentrations, brief sonication in a water bath may be necessary to fully dissolve the compound.[2]
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. At -80°C, the solution should be stable for at least one year.[2]
Caption: Workflow for preparing stable this compound stock solutions.
Preparing Working Solutions for Cell-Based Assays
Precipitation often occurs when a concentrated DMSO stock is diluted into an aqueous cell culture medium. A stepwise dilution can mitigate this issue.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile cell culture medium (with or without serum)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:10 in media to create a 1 mM solution.
-
Final Dilution: Add the desired volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the final working concentration. It is crucial to add the this compound solution to the media while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically below 0.5%, and ideally at or below 0.1%.[3]
-
Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Issue: Precipitate forms immediately upon diluting the this compound stock solution into aqueous buffer or cell culture medium.
| Potential Cause | Troubleshooting Step |
| Rapid change in solvent polarity. | Perform a serial dilution. Instead of a single large dilution, create one or more intermediate dilutions in your aqueous buffer or medium. |
| High final concentration of this compound. | Re-evaluate the required final concentration. If possible, lower the working concentration. |
| Stock solution is too concentrated. | Prepare a less concentrated stock solution in DMSO. |
| Presence of salts in the aqueous buffer. | Consider using a buffer with a lower salt concentration for the initial dilution step, if your experiment allows. |
| Low temperature of the aqueous buffer. | Warm the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution. |
| Insufficient mixing. | Add the this compound stock solution dropwise to the aqueous buffer while continuously and gently vortexing or swirling to ensure rapid dispersion. |
Issue: The this compound stock solution appears cloudy or has visible precipitate after storage.
| Potential Cause | Troubleshooting Step |
| Moisture absorption by DMSO. | Use fresh, anhydrous DMSO for preparing stock solutions. Ensure vials are tightly sealed during storage. |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. |
| Improper storage temperature. | Store stock solutions at -20°C or -80°C. |
| Concentration is too high for stable storage. | Prepare a new stock solution at a lower concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound?
A1: DMSO is the recommended solvent for preparing stock solutions of this compound due to its high solubility. For final dilutions in aqueous solutions, it is crucial to keep the final DMSO concentration low to avoid cellular toxicity.
Q2: My this compound precipitated in my cell culture medium. Can I still use it?
A2: It is not recommended to use a solution with a visible precipitate. The actual concentration of the soluble compound will be unknown, leading to inaccurate and unreliable experimental results. It is best to discard the solution and prepare a fresh one using the troubleshooting steps outlined above.
Q3: Can I sonicate my cell culture medium after adding this compound to redissolve a precipitate?
A3: Sonication of cell culture medium is generally not advised as it can degrade sensitive components like proteins and vitamins. It is better to prevent precipitation in the first place by optimizing the dilution method.
Q4: Does the presence of serum in the cell culture medium affect this compound solubility?
A4: While not extensively documented for this compound specifically, serum proteins can sometimes help to stabilize hydrophobic compounds in an aqueous solution. However, the primary factor influencing precipitation is the rapid change in solvent polarity. Therefore, a careful dilution technique is still necessary.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a selective inhibitor of Cdc42, some studies have noted that it may have off-target effects or may not always effectively reduce Cdc42 activity in all cell types or experimental conditions. It is important to include appropriate controls and potentially validate the inhibition of Cdc42 activity in your specific system.
This compound Mechanism of Action: Cdc42 Signaling Pathway
This compound is a non-competitive, allosteric inhibitor of Cdc42. It binds to a site distinct from the GTP/GDP binding pocket, preventing the GTPase from adopting its active conformation and subsequently inhibiting downstream signaling.
Caption: this compound allosterically inhibits active Cdc42-GTP.
References
Technical Support Center: Stability of ML141 in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of the Cdc42 GTPase inhibitor, ML141, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-competitive allosteric inhibitor of Cdc42 GTPase.[1] It functions by binding to an allosteric site on Cdc42, which induces the dissociation of GTP and locks the protein in an inactive state.[2] This selectivity makes it a valuable tool for studying Cdc42-mediated cellular processes, such as cytoskeleton organization, cell cycle progression, and signal transduction.[1][2]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term storage, this compound powder should be stored at -20°C and is stable for at least three to four years.[3][4] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 3 months or at -80°C for up to one year.[3][5][6] For short-term use, aliquots of the stock solution can be kept at 4°C for about a week.[3]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at concentrations ranging from 20 mg/mL to 81 mg/mL.[4][5][6] It is poorly soluble in aqueous solutions; for example, its solubility in a DMF:PBS (pH 7.2) (1:4) mixture is only 0.2 mg/mL.[4]
Q4: Why is it important to determine the stability of this compound in my specific cell culture media?
A4: The stability of a small molecule like this compound can vary significantly in different cell culture media due to factors like pH, temperature, and the presence of serum components that may contain metabolic enzymes. Degradation of this compound over the course of an experiment can lead to a decrease in its effective concentration, resulting in inconsistent or misleading biological data. Therefore, understanding its stability in your specific experimental conditions is crucial for data reproducibility and interpretation.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation products of this compound in cell culture media have not been extensively documented in the literature, potential degradation pathways can be inferred from its chemical structure. The sulfonamide group could be susceptible to hydrolysis under certain pH conditions. Additionally, the dihydropyrazole ring may undergo oxidative cleavage. It is important to experimentally verify these potential degradation pathways.
Troubleshooting Guide
Issue 1: I am observing a weaker than expected biological effect of this compound in my long-term (e.g., 48-72 hour) cell culture experiment.
-
Possible Cause: this compound may be degrading in the cell culture medium over the extended incubation period, leading to a reduction in the effective concentration of the active compound.
-
Troubleshooting Steps:
-
Perform a stability study: Use the protocol outlined below to determine the half-life of this compound in your specific cell culture medium at 37°C.
-
Replenish the medium: If the half-life is found to be significantly shorter than your experimental duration, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a more constant concentration.
-
Use a positive control: Include a positive control for Cdc42 inhibition to ensure that the cellular pathway you are investigating is responsive.
-
Verify stock solution integrity: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Issue 2: I am seeing inconsistent results between experiments, even when using the same concentration of this compound.
-
Possible Cause: Variability in the preparation of the cell culture medium (e.g., different lots of serum) or slight differences in incubation conditions could be affecting the stability of this compound.
-
Troubleshooting Steps:
-
Standardize media preparation: Use the same lot of fetal bovine serum (FBS) and other media components for a set of related experiments.
-
Monitor pH: Ensure the pH of your cell culture medium is stable throughout the experiment, as pH changes can affect the stability of small molecules.
-
Pre-incubate this compound in media: For shorter-term experiments, pre-incubating the this compound-containing media for the duration of the experiment without cells can help to distinguish between chemical degradation and cellular metabolism. The remaining concentration can be quantified by HPLC or LC-MS.
-
Quantitative Data Summary
Note: The following data is illustrative and provided as an example of how to present stability data. Specific experimental determination is required for accurate values in your system.
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Media Type | Serum Concentration | Half-life (t½) in hours | % Remaining at 24h | % Remaining at 48h |
| DMEM/F-12 | 10% FBS | 36 | 60% | 36% |
| RPMI 1640 | 10% FBS | 40 | 65% | 42% |
| DMEM/F-12 | Serum-Free | 48 | 71% | 50% |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a framework for assessing the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM/F-12 with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in the cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Incubation:
-
Dispense aliquots of the 10 µM this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Preparation:
-
At each time point, remove one tube from the incubator.
-
To precipitate proteins, add an equal volume of cold acetonitrile.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from any degradation products.
-
Monitor the elution profile at a wavelength where this compound has a strong absorbance (e.g., determined by a UV scan).
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining this compound versus time.
-
Calculate the half-life (t½) from the degradation curve.
-
Visualizations
Caption: Workflow for determining this compound stability.
Caption: Potential this compound degradation pathways.
References
- 1. Analysis of degradation products of nerve agents in biological fluids by ion chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knocking Down FRMD4A, a Factor Associated with the Brain Development Disorder and a Risk Factor for Alzheimer’s Disease, Using RNA-Targeting CRISPR/Cas13 Reveals Its Role in Cell Morphogenesis [mdpi.com]
- 3. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled pharmacokinetic anti-cancer drug concentration profiles lead to growth inhibition of colorectal cancer cells in a microfluidic device - Lab on a Chip (RSC Publishing) DOI:10.1039/D0LC00419G [pubs.rsc.org]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
potential off-target effects of ML141 inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of the ML141 inhibitor. This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, selective, and reversible non-competitive inhibitor of Cdc42 GTPase.[1][2] It binds to an allosteric site on Cdc42, preventing it from binding to GTP and locking it in an inactive state.
Q2: What is the reported potency of this compound for its primary target, Cdc42?
A2: The inhibitory potency of this compound against Cdc42 is approximately 2 µM in the presence of EDTA and 100 nM BODIPY-FL-GTP, and around 200 nM in the presence of 1 mM Mg²⁺ ions and 1 nM BODIPY-FL-GTP.[1] In cellular assays, the EC50 for inhibiting wild-type Cdc42 is 2.1 µM.[2]
Q3: Is this compound selective for Cdc42 over other Rho family GTPases?
A3: In biochemical assays, this compound shows high selectivity for Cdc42. No significant inhibitory activity has been observed against other Rho family GTPases such as Rac1, Rab2, and Rab7 at concentrations up to 100 µM.[1][2]
Q4: Are there any known off-target effects of this compound?
A4: Yes, a notable potential off-target effect has been observed in cell-based assays. This compound can cause a partial inhibition of Epidermal Growth Factor (EGF)-stimulated increase in intracellular GTP-bound Rac1. This effect is thought to be indirect, potentially through the modulation of upstream regulators of Rac1 activation, rather than direct inhibition of Rac1 itself.
Q5: Has this compound been profiled against a broader panel of protein kinases?
Q6: Is this compound cytotoxic?
A6: this compound has been reported to not show significant cytotoxicity in multiple cell lines, including Swiss 3T3 and Vero E6 cells, at concentrations up to 10 µM for 24 and 48 hours, respectively.[2]
Troubleshooting Guide
This section addresses common issues that researchers may encounter during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent inhibition of Cdc42 activity | 1. Compound degradation: this compound may be unstable under certain storage or experimental conditions. 2. Incorrect concentration: Errors in calculating or preparing the working concentration. 3. Cellular permeability issues: The compound may not be efficiently entering the cells being tested. | 1. Storage and Handling: Store this compound as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. 2. Concentration Verification: Double-check all calculations and ensure accurate pipetting. Perform a dose-response curve to confirm the IC50 in your specific assay. 3. Permeability Assessment: If poor permeability is suspected, consider using a different cell line or permeabilization agents (with appropriate controls). |
| Unexpected effects on cell morphology or migration not consistent with Cdc42 inhibition | 1. Off-target effects: this compound may be interacting with other cellular targets, such as regulators of Rac1. 2. Compensation by other Rho GTPases: Cells may upregulate other Rho family members to compensate for Cdc42 inhibition. | 1. Validate with secondary assays: Use GTPase activity assays (e.g., G-LISA) to simultaneously measure the activity of Cdc42, Rac1, and RhoA. 2. Use rescue experiments: Attempt to rescue the observed phenotype by expressing a constitutively active form of Cdc42. 3. Consider alternative inhibitors: Compare the effects of this compound with other known Cdc42 inhibitors. |
| Partial inhibition of Rac1 activity observed | Indirect regulation: this compound may be affecting an upstream regulator of Rac1, leading to a decrease in its activation state. | Investigate upstream regulators: Examine the activity of known Rac1 GEFs (Guanine Nucleotide Exchange Factors) and GAPs (GTPase-Activating Proteins) in the presence of this compound. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound against Rho Family GTPases
| Target | Assay Conditions | IC50 / EC50 | Selectivity vs. Cdc42 |
| Cdc42 | Biochemical assay (EDTA, 100 nM BODIPY-FL-GTP) | ~2 µM | - |
| Cdc42 | Biochemical assay (1 mM Mg²⁺, 1 nM BODIPY-FL-GTP) | ~200 nM | - |
| Cdc42 (wild-type) | Cellular assay | 2.1 µM | - |
| Cdc42 (Q61L mutant) | Cellular assay | 2.6 µM | - |
| Rac1 | Biochemical assay | >100 µM | >50-fold |
| Rab2 | Biochemical assay | >100 µM | >50-fold |
| Rab7 | Biochemical assay | >100 µM | >50-fold |
Table 2: Kinome Scan Data for this compound (Hypothetical Example)
Disclaimer: The following table is a hypothetical representation of potential kinome scan data for this compound and is provided for illustrative purposes. Actual experimental results may vary.
| Kinase Target | % Inhibition at 10 µM |
| PAK1 | 15% |
| ROCK1 | 8% |
| SRC | 5% |
| EGFR | <5% |
| ... (and so on for a full panel) | ... |
Experimental Protocols
Protocol 1: GTPase Activity Assay (G-LISA)
This protocol is for measuring the activation state of Cdc42 and Rac1 in response to this compound treatment.
Materials:
-
G-LISA™ Activation Assay Kits for Cdc42 and Rac1 (containing plates pre-coated with effector proteins, lysis buffer, antibodies, and detection reagents)
-
Cell line of interest
-
This compound inhibitor
-
EGF (or other relevant stimulus)
-
Phosphate-buffered saline (PBS)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to desired confluency.
-
Serum-starve cells if necessary to reduce basal GTPase activity.
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time.
-
Stimulate cells with EGF (or other agonist) for the appropriate duration to activate the GTPases.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells with the provided ice-cold G-LISA™ Lysis Buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 2 minutes at 4°C.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
-
Normalize all samples to the same protein concentration with Lysis Buffer.
-
-
G-LISA™ Assay:
-
Add the normalized cell lysates to the wells of the G-LISA™ plate.
-
Incubate the plate at 4°C on an orbital shaker.
-
Wash the wells with the provided wash buffer.
-
Add the primary antibody and incubate.
-
Wash the wells and add the secondary antibody.
-
Incubate and wash the wells.
-
Add the HRP detection reagent and incubate until color develops.
-
Stop the reaction with the provided HRP Stop Buffer.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Subtract the background reading from all values.
-
Calculate the fold change in GTPase activity relative to the control samples.
-
Protocol 2: In Vitro Kinase Inhibitor Profiling
This protocol provides a general framework for screening this compound against a panel of protein kinases.
Materials:
-
Purified, active protein kinases
-
Specific peptide substrates for each kinase
-
This compound inhibitor
-
ATP (γ-³²P-ATP for radiometric assay, or cold ATP for luminescence-based assays)
-
Kinase reaction buffer
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or ADP-Glo™ reagents for luminescence assay)
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the kinase, peptide substrate, and this compound (or vehicle) to the assay plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time.
-
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of Cdc42 and Rac1 activation.
Caption: Experimental workflow for assessing this compound on- and off-target effects.
Caption: Troubleshooting logic for unexpected results with this compound.
References
Technical Support Center: Controlling for ML141 Off-Target Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the off-target activities of ML141, a known inhibitor of the Cdc42 GTPase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and reversible non-competitive allosteric inhibitor of the small GTPase Cdc42.[1][2] It functions by binding to a site distinct from the GTP/GDP binding pocket, thereby locking the protein in an inactive conformation.[2] Its primary target is Cdc42, a key regulator of cellular processes such as cytoskeleton organization, cell cycle progression, and signal transduction.[2]
Q2: What is the known selectivity profile of this compound?
This compound has demonstrated selectivity for Cdc42 over other members of the Rho family of GTPases. Studies have shown it to have low micromolar potency against Cdc42, while exhibiting significantly less activity against Rac1, Rab2, and Rab7.[1][3] However, a comprehensive screening of this compound against a broad panel of kinases and other cellular targets is not widely available in published literature. Therefore, the potential for unknown off-target effects should be considered.
Q3: Are there any known off-target signaling pathways affected by this compound?
While specific off-target proteins are not extensively documented, downstream effects of this compound treatment that may not be solely dependent on Cdc42 inhibition are possible. For instance, one study noted that this compound treatment led to a moderate decrease in GTP-Rac1 levels, suggesting potential indirect effects or off-target activity.[4] Researchers should therefore carefully dissect the signaling pathways they are investigating to ensure the observed effects are a direct result of Cdc42 inhibition.
Q4: Is there an inactive analog of this compound that can be used as a negative control?
One publication has mentioned a structural analog of this compound, identified as CID44143700 or SID-85148308, which showed minimal effects in a Rac1 assay.[3] While this suggests it might be a suitable negative control, its activity against Cdc42 has not been explicitly reported. Researchers should first validate that this compound does not inhibit Cdc42 activity in their experimental system before using it as a negative control.
Troubleshooting Guides
Problem: An observed cellular phenotype after this compound treatment is unexpectedly strong or does not align with known Cdc42 functions.
This could indicate a potential off-target effect of this compound. Here’s a troubleshooting workflow to dissect the on-target versus off-target effects:
Experimental Workflow to Validate On-Target Effects
Caption: A logical workflow for troubleshooting and validating the on-target effects of this compound.
Step 1: Confirm On-Target Engagement with a Cdc42 Activation Assay.
-
Rationale: Before investigating off-target effects, it is crucial to confirm that this compound is inhibiting Cdc42 in your specific experimental setup and at the concentration used.
-
Method: A pull-down assay using the p21-activated kinase 1 (PAK1) p21-binding domain (PBD), which specifically binds to active (GTP-bound) Cdc42, is the standard method.[5]
Step 2: Use Genetic Knockdown to Mimic the On-Target Phenotype.
-
Rationale: Silencing the expression of Cdc42 using small interfering RNA (siRNA) should replicate the on-target effects of this compound. If the phenotype observed with this compound is also seen with Cdc42 siRNA, it strongly suggests an on-target mechanism.
-
Method: Transfect cells with a validated siRNA targeting Cdc42. A non-targeting siRNA should be used as a negative control.
Step 3: Perform a Rescue Experiment.
-
Rationale: To further confirm that the effect of this compound is due to Cdc42 inhibition, a rescue experiment can be performed. This involves expressing a form of Cdc42 that is resistant to this compound in cells where the endogenous Cdc42 has been knocked down.
-
Method: Co-transfect cells with Cdc42 siRNA and a plasmid expressing an this compound-resistant mutant of Cdc42. If the phenotype is rescued, it provides strong evidence for on-target activity.
Problem: Concerns about potential cytotoxicity or apoptosis induction by this compound.
It is important to assess whether the observed cellular effects are due to specific pathway inhibition or a general cytotoxic response.
Experimental Approach to Assess Cytotoxicity
Caption: Workflow for assessing the potential cytotoxicity of this compound.
Step 1: Determine the Dose-Response for Cytotoxicity.
-
Method: Treat cells with a range of this compound concentrations and measure cell viability using a standard assay such as MTT or CellTiter-Glo.
Step 2: Measure Markers of Apoptosis.
-
Method: To specifically assess if this compound induces apoptosis, measure the activation of executioner caspases, such as caspase-3 and caspase-7. This can be done using luminogenic or fluorogenic substrates. Additionally, Annexin V and propidium iodide (PI) staining can be used to differentiate between apoptotic and necrotic cells by flow cytometry.
Step 3: Compare Potency for Cdc42 Inhibition vs. Cytotoxicity.
-
Analysis: Compare the EC50 for Cdc42 inhibition (from the activation assay) with the IC50 for cytotoxicity. A significant window between these two values suggests that at concentrations effective for inhibiting Cdc42, the compound is not broadly cytotoxic.
Quantitative Data Summary
| Parameter | Value | Target/Cell Line | Reference |
| This compound IC50 | ~2 µM | BODIPY-FL-GTP binding to Cdc42 | [3] |
| This compound EC50 | 2.1 µM | Cdc42 wild type | [1] |
| This compound EC50 | 2.6 µM | Cdc42 Q61L mutant | [1] |
Key Experimental Protocols
Cdc42 Activation Pull-Down Assay
Objective: To measure the amount of active, GTP-bound Cdc42 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., containing 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol)
-
Protease and phosphatase inhibitors
-
GST-PAK1-PBD beads
-
Anti-Cdc42 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells on ice and clarify the lysate by centrifugation.
-
Incubate the clarified lysate with GST-PAK1-PBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-Cdc42 antibody.
-
A portion of the total cell lysate should be run as a loading control to determine the total amount of Cdc42.
Cdc42 siRNA Knockdown
Objective: To specifically reduce the expression of Cdc42 to validate on-target effects.
Materials:
-
Validated Cdc42 siRNA duplexes
-
Non-targeting control siRNA
-
Transfection reagent suitable for the cell line
-
Opti-MEM or other serum-free medium
-
Complete growth medium
Procedure:
-
One day before transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Briefly, dilute siRNA and the transfection reagent separately in serum-free medium, then combine and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells and confirm Cdc42 knockdown by Western blotting or qRT-PCR.
-
Perform the desired functional assay to assess the phenotype.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Cdc42 activity in the trailing edge is required for persistent directional migration of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cdc42, a Rho GTPase and regulator of actin-based cytoskeletal dynamics [cytoskeleton.com]
troubleshooting inconsistent results with ML141
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with ML141, a selective inhibitor of the Cdc42 GTPase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CID-2950007) is a potent, selective, and reversible non-competitive inhibitor of Cdc42 GTPase.[1][2][3][4] It functions through an allosteric mechanism, meaning it binds to a site on the Cdc42 protein distinct from the GTP binding pocket. This binding event induces a conformational change in Cdc42 that prevents it from binding to GTP, thereby keeping it in an inactive state.
Q2: I'm observing inconsistent inhibition of cell migration with this compound. What could be the cause?
Inconsistent results in cell migration assays are a known challenge. Several factors could contribute to this variability:
-
Cell Line-Specific Effects: The role of Cdc42 in cell migration can be highly context-dependent and vary between different cell lines. Some cell lines may have redundant signaling pathways that can compensate for Cdc42 inhibition, masking the effect of this compound.
-
Assay Conditions: The concentration of this compound, incubation time, and the specific migration assay format (e.g., wound healing, transwell) can all significantly impact the outcome. It is crucial to optimize these parameters for your specific cell line and experimental setup.
-
Off-Target Effects: While this compound is highly selective for Cdc42 over other Rho family GTPases, the possibility of off-target effects on other signaling pathways cannot be entirely ruled out and may contribute to unexpected phenotypes.[1] One study has associated this compound with an increase in p38 activation, which could lead to p38-dependent apoptosis or senescence.[3]
-
Compound Stability and Handling: Ensure proper storage and handling of this compound to maintain its activity. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions from a stock solution for each experiment.
Q3: My filopodia formation assay is not showing the expected decrease after this compound treatment. What should I check?
Similar to cell migration assays, inconsistent results in filopodia formation assays can arise from several factors:
-
Suboptimal this compound Concentration: It is essential to perform a dose-response experiment to determine the optimal concentration of this compound for your cell type.
-
Timing of Treatment and Stimulation: The timing of this compound treatment relative to the stimulus used to induce filopodia formation is critical. Pre-incubation with the inhibitor before stimulation is generally recommended.
-
Imaging and Quantification: Ensure that your imaging and quantification methods are robust and unbiased. Automated image analysis is often preferable to manual counting to reduce user bias.
-
Cell Health: The overall health and passage number of your cells can influence their ability to form filopodia. Use cells at a low passage number and ensure they are healthy before starting the experiment.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, uneven coating of plates, pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature before incubation to ensure even cell distribution. Use calibrated pipettes and proper pipetting techniques. |
| No effect or weak effect of this compound | This compound concentration is too low, insufficient incubation time, compound degradation. | Perform a dose-response curve to determine the optimal IC50 for your cell line. Optimize the incubation time. Prepare fresh this compound dilutions for each experiment and handle the stock solution as recommended by the manufacturer. |
| Unexpected or off-target effects | This compound may be affecting other signaling pathways in your specific cell model. | Use a rescue experiment by overexpressing a constitutively active form of Cdc42 to confirm that the observed phenotype is on-target. Consider using a secondary, structurally different Cdc42 inhibitor to validate your findings. |
| Cell toxicity observed | This compound concentration is too high, prolonged incubation. | Determine the cytotoxic concentration of this compound for your cell line using a viability assay (e.g., MTT, Trypan Blue). Use a concentration well below the toxic level for your functional assays. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against Cdc42 and its selectivity against other Rho family GTPases.
| Target | Assay Condition | IC50 / EC50 | Selectivity |
| Cdc42 (wild type) | In vitro GTP-binding assay | ~200 nM[3][4] | Highly selective |
| Cdc42 (wild type) | In vitro GTP-binding assay with EDTA | 2.6 µM | - |
| Cdc42 (Q61L mutant) | In vitro GTP-binding assay with EDTA | 5.4 µM | - |
| Cdc42 (wild type) | Cell-based active GTP-Cdc42 assay | 2.1 µM[2] | - |
| Cdc42 (Q61L mutant) | Cell-based active GTP-Cdc42 assay | 2.6 µM[2] | - |
| Rac1 | In vitro GTP-binding assay | No significant inhibition up to 100 µM[1] | >50-fold vs Cdc42 |
| Rab2 | In vitro GTP-binding assay | No significant inhibition up to 100 µM[1] | >50-fold vs Cdc42 |
| Rab7 | In vitro GTP-binding assay | No significant inhibition up to 100 µM[1] | >50-fold vs Cdc42 |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Scratch/Wound Creation: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
This compound Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each time point and condition. Calculate the percentage of wound closure over time.
Protocol 2: Transwell Assay for Cell Migration/Invasion
-
Insert Preparation: Rehydrate the transwell inserts (e.g., 8 µm pore size) with serum-free medium. For invasion assays, the inserts should be coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell insert.
-
This compound Treatment: Add the desired concentration of this compound or vehicle control to the cell suspension in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period sufficient for cells to migrate through the pores (e.g., 12-24 hours).
-
Cell Staining and Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with a stain such as crystal violet.
-
Image and Quantify: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Protocol 3: Filopodia Formation Assay
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere and spread.
-
Serum Starvation: If applicable, serum-starve the cells to reduce basal levels of filopodia formation.
-
This compound Pre-treatment: Pre-incubate the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Treat the cells with a known inducer of filopodia formation (e.g., serum, specific growth factors).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for F-actin using fluorescently labeled phalloidin.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Quantification: Quantify the number and length of filopodia per cell using image analysis software.
Visualizations
References
ML141 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ML141, particularly regarding its cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and reversible non-competitive inhibitor of the Cdc42 GTPase.[1] It functions by binding to an allosteric site on Cdc42, which prevents it from cycling to its active, GTP-bound state.[1] This inhibition is highly selective for Cdc42 over other Rho family GTPases like Rac1 and RhoA.[1]
Q2: Is this compound expected to be cytotoxic?
At concentrations up to 10 μM, this compound is generally not cytotoxic to a wide range of cell lines with short-term exposure (24-72 hours).[1] However, cytotoxicity has been observed in some cell lines at concentrations of 10 μM or higher, particularly with prolonged exposure.
Q3: Why might I be observing cytotoxicity with this compound at concentrations reported to be non-toxic?
Several factors can contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: The dependence of a particular cell line on Cdc42 for survival and proliferation can vary. Cells that are highly dependent on Cdc42 signaling may be more susceptible to the inhibitory effects of this compound, leading to an anti-proliferative or pro-apoptotic response.
-
On-Target Cytotoxicity: Since Cdc42 is involved in crucial cellular processes like cell cycle progression and survival, its inhibition by this compound can be the direct cause of the observed cytotoxicity in certain contexts.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the overall health of the cells can influence their sensitivity to inhibitors.
-
Compound Quality and Handling: Degradation of the compound or impurities could potentially contribute to unexpected cytotoxic effects.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity Observed
You are using this compound at a concentration that is reported to be non-toxic (e.g., ≤ 10 μM), but you are observing significant cell death.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Cell Line Sensitivity | Perform a dose-response curve for your specific cell line to determine the IC50 for cytotoxicity. Start with a wide range of concentrations (e.g., 0.1 μM to 50 μM) and use a sensitive cell viability assay (e.g., MTT, CellTiter-Glo®). |
| On-Target Effect | If your cells are highly reliant on Cdc42 signaling, the observed cytotoxicity might be an expected outcome of inhibiting this pathway. Consider using a lower concentration of this compound or a shorter treatment duration. You can also perform a rescue experiment by overexpressing a constitutively active form of Cdc42 to see if it alleviates the cytotoxic effects. |
| Suboptimal Cell Culture Conditions | Ensure your cells are healthy and not overly confluent before adding the inhibitor. Maintain consistent cell seeding densities and serum concentrations across experiments. Review and optimize your general cell culture techniques. |
| Compound Integrity | Verify the purity and integrity of your this compound stock. If possible, obtain a fresh batch of the compound from a reputable supplier. Ensure proper storage conditions (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent Results Between Experiments
You are observing variable levels of cytotoxicity with this compound even when using the same concentration and cell line.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range for your experiments. High passage numbers can lead to genetic drift and altered cellular responses. |
| Inconsistent Seeding Density | Ensure precise and consistent cell seeding density across all wells and plates. Use a reliable cell counting method. |
| Edge Effects in Multi-well Plates | Be mindful of "edge effects" in 96-well plates, where wells on the periphery can experience different temperature and evaporation rates. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile media or PBS. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound to each well. |
Quantitative Data on this compound Cytotoxicity
The following table summarizes the available data on the cytotoxic effects of this compound in various cell lines. Note that specific IC50 values for cytotoxicity at high concentrations are not widely reported in the literature.
| Cell Line | Concentration | Treatment Duration | Observed Effect | Citation |
| OVCA429 | 10 μM | 4 days | Insensitive | [1] |
| SKOV3ip | 10 μM | 4 days | Some cytotoxicity, not statistically significant | [1] |
| Swiss 3T3 | up to 10 μM | 24 hours | Not cytotoxic | [1] |
| Vero E6 | up to 10 μM | 48 hours | Not cytotoxic | [1] |
| Aged hADSCs | 10 μM | 30 days | Aggressive cell apoptosis | |
| WPMY-1 | Not specified | Not specified | Increased cell death |
Experimental Protocols
Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Analysis of Cdc42 Activity using G-LISA™ Assay
This protocol outlines the measurement of active, GTP-bound Cdc42 levels in cell lysates.
Materials:
-
G-LISA™ Cdc42 Activation Assay Kit (from a commercial supplier)
-
Cells treated with this compound
-
Lysis buffer (provided in the kit)
-
Protein quantification assay (e.g., BCA)
-
Microplate reader
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Lyse the cells using the provided lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Follow the G-LISA™ kit manufacturer's instructions for adding the lysates to the Cdc42-GTP-binding protein-coated plate.
-
Incubate the plate to allow the active Cdc42 to bind.
-
Wash the plate and add the detection antibody.
-
Add the secondary antibody and substrate for color development.
-
Measure the absorbance at 490 nm.
-
Normalize the readings to the protein concentration to determine the relative levels of active Cdc42.
Western Blot for Phospho-PAK and Phospho-AKT
This protocol describes the detection of changes in the phosphorylation status of PAK and AKT, downstream effectors of Cdc42.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-PAK1/2, anti-PAK1/2, anti-phospho-AKT, anti-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Mechanism of action of this compound as a Cdc42 inhibitor.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Caption: Simplified Cdc42 signaling pathway and the inhibitory effect of this compound.
References
Optimizing ML141 Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing ML141 incubation time for their experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, selective, and reversible non-competitive allosteric inhibitor of Cdc42 GTPase.[1][2][3] It binds to a site on the Cdc42 protein distinct from the GTP binding site, which leads to the dissociation of the bound guanine nucleotide and locks Cdc42 in an inactive conformation.[2] This inhibition is highly selective for Cdc42 over other Rho family GTPases such as Rac1 and RhoA, although some minimal effects on Rac1 have been observed at higher concentrations.[3][4]
Q2: What is the optimal incubation time for this compound?
The optimal incubation time for this compound is highly dependent on the specific cell type, the experimental assay, and the biological process being investigated. There is no single universal incubation time. However, based on published studies, a general guideline is as follows:
-
Short-term inhibition (30 minutes to 2 hours): For studying rapid signaling events downstream of Cdc42, such as changes in the actin cytoskeleton or immediate effects on cell morphology, a short incubation time is often sufficient.[5]
-
Intermediate-term inhibition (6 to 24 hours): For assays measuring processes that occur over several hours, such as cell migration, invasion, or changes in protein expression, an incubation time in this range is commonly used.[4]
-
Long-term inhibition (24 to 96 hours): For experiments assessing longer-term effects like cell proliferation, differentiation, or cytotoxicity, extended incubation times may be necessary.[1][6]
It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q3: How does this compound's effect change over time?
The inhibitory effect of this compound is reversible.[2][3] This means that upon removal of the compound from the cell culture medium, Cdc42 activity can be restored. The exact timing of this reversal will depend on the cell type and experimental conditions. If your experiment requires sustained inhibition of Cdc42, you may need to replenish the this compound-containing medium, especially for long-term incubations.
Data Presentation: Recommended Incubation Times from Literature
The following table summarizes this compound concentrations and incubation times used in various published studies. This information can serve as a starting point for designing your own experiments.
| Cell Type/Assay | This compound Concentration | Incubation Time | Observed Effect |
| Human Adipose-derived Mesenchymal Stem Cells (hADSCs) | 10 µM | 24 hours | Reversal of age-related cellular characteristics.[6] |
| Human Adipose-derived Mesenchymal Stem Cells (hADSCs) | 10 µM | Days -2 to 14 or Days 14 to 28 | Enhanced hepatocyte differentiation.[6] |
| Human Ovarian Carcinoma Cells (OVCA429, SKOV3ip) | Not specified | 4 days | Inhibition of cell migration (cytotoxicity observed at 10µM in SKOV3ip).[1] |
| Swiss 3T3 and Vero E6 Cells | Up to 10 µM | 24 and 48 hours | No significant cytotoxicity observed.[1] |
| LoVo and Hct116 Colon Cancer Cells | 20 µM | 24 hours | Inhibition of Cdc42 activity and decreased proliferation, migration, and invasion.[4] |
| Airway Epithelial Cells | 10 µM | 30 minutes | Reduction in the GTP-bound form of Cdc42.[5] |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound Inhibition of Cdc42 Activity
This protocol outlines a general method to determine the optimal incubation time for this compound in your cell line.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]
-
Treatment: Treat the cells with your desired concentration of this compound. Include a vehicle control (DMSO alone).
-
Time Points: Lyse the cells at various time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 12 hours, 24 hours).
-
Cdc42 Activity Assay: Perform a Cdc42 activation assay (e.g., a G-LISA or a pull-down assay) to measure the levels of active, GTP-bound Cdc42.
-
Analysis: Analyze the results to determine the time point at which maximum inhibition of Cdc42 is achieved and how long this inhibition is sustained.
Protocol 2: Cell Migration Assay (Transwell Assay)
This protocol describes a common method for assessing the effect of this compound on cell migration.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 2-24 hours to reduce background migration and synchronize the cells.
-
Cell Seeding: Resuspend the cells in serum-free medium and seed them into the upper chamber of a Transwell insert.
-
Chemoattractant: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.
-
This compound Treatment: Add this compound to the upper chamber with the cells at the desired concentration. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), based on your preliminary time-course experiments or literature data for your cell type.
-
Analysis: After incubation, remove the non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane and quantify them by microscopy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of Cdc42 activity | - Suboptimal incubation time: The incubation may be too short for this compound to exert its effect or too long, leading to degradation of the compound. - Incorrect this compound concentration: The concentration may be too low to effectively inhibit Cdc42. - This compound degradation: The compound may have degraded due to improper storage or handling. | - Perform a time-course experiment to determine the optimal incubation time. - Perform a dose-response experiment to find the optimal concentration. - Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Compound precipitation in culture medium | - Low solubility: this compound is soluble in DMSO but has poor aqueous solubility.[8] Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause precipitation. - High concentration: The final concentration of this compound in the medium may exceed its solubility limit. | - Prepare a high-concentration stock solution in 100% DMSO.[9] - To dilute, add the DMSO stock to a small volume of medium first, mix well, and then add this to the final volume of medium.[9] - Ensure the final DMSO concentration remains non-toxic to the cells (ideally ≤ 0.5%).[7][10][11] |
| Observed cytotoxicity | - High this compound concentration: Although generally not highly cytotoxic at effective concentrations, high doses or prolonged exposure can lead to cell death in some cell lines.[1] - High DMSO concentration: The vehicle (DMSO) can be toxic to cells at concentrations above 0.5-1%.[7][10][12] | - Determine the IC50 of this compound for your cell line using a viability assay (e.g., MTT or CellTiter-Glo). - Ensure the final DMSO concentration in your experiments is at a non-toxic level. |
| Inconsistent or variable results | - Cell passage number: High passage numbers can lead to phenotypic and genotypic drift, affecting experimental reproducibility. - Cell confluency: The confluency of the cells at the time of treatment can influence their response. - Incomplete washout (for reversibility studies): Residual this compound may remain after washout, affecting the interpretation of reversibility. | - Use cells with a consistent and low passage number. - Seed cells to achieve a consistent confluency for each experiment. - When performing washout experiments, wash the cells thoroughly with fresh medium multiple times. |
| Unexpected off-target effects | - Non-specific binding: At very high concentrations, this compound may have off-target effects on other proteins, including other Rho GTPases like Rac1. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. - Consider using additional, structurally different Cdc42 inhibitors as controls to confirm that the observed phenotype is specific to Cdc42 inhibition. |
Visualizations
Caption: this compound inhibits the active, GTP-bound form of Cdc42.
Caption: Workflow for optimizing this compound incubation time.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cdc42 Regulates the Expression of Cytoskeleton and Microtubule Network Proteins to Promote Invasion and Metastasis of Progeny Cells Derived from CoCl2-induced Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the RhoGTPase Cdc42 by this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of DMSO concentration, cell density and needle gauge on the viability of cryopreserved cells in three dimensional hyaluronan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing ML141 Specificity in a New Cell Line
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the on-target activity and specificity of ML141, a selective inhibitor of the Rho GTPase CDC42, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, reversible, and non-competitive small molecule inhibitor of Cell division control protein 42 homolog (CDC42).[1][2] It functions through an allosteric mechanism, meaning it binds to a site on the CDC42 protein distinct from the GTP/GDP binding pocket. This binding event is thought to lock CDC42 in an inactive conformation, preventing it from interacting with its downstream effectors.[1] this compound has demonstrated selectivity for CDC42 over other members of the Rho GTPase family, such as Rac1 and RhoA.[1][3]
Q2: Why is it critical to assess the specificity of this compound in my specific cell line?
A2: While this compound is a selective inhibitor, its activity and potential off-target effects can vary between different cell lines. This variability can be due to differences in protein expression levels, the presence of specific mutations, or variations in signaling pathway dependencies. Therefore, it is crucial to experimentally validate that the observed phenotypic effects of this compound in your cell line are a direct result of CDC42 inhibition and not due to off-target activities.
Q3: What are the typical cellular effects of CDC42 inhibition?
A3: CDC42 is a key regulator of the actin cytoskeleton, cell polarity, and cell migration.[4] Inhibition of CDC42 can lead to a variety of cellular phenotypes, including:
-
Disruption of filopodia and lamellipodia formation.
-
Inhibition of cell migration and invasion.
-
Alterations in cell morphology and polarity.
-
Effects on cell proliferation and survival.[5]
Q4: What is the difference between a biochemical IC50 and a cell-based IC50, and why might they differ for this compound?
A4: A biochemical IC50 is the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50% in an in vitro assay.[6][7] In contrast, a cell-based IC50 (or EC50) is the concentration of an inhibitor that produces a 50% inhibition of a specific cellular process.[6][8] These values can differ significantly for several reasons:
-
Cell permeability: The inhibitor must cross the cell membrane to reach its intracellular target.
-
Metabolism: The inhibitor may be metabolized by the cell into more or less active forms.
-
Off-target effects: In a cellular context, the inhibitor may interact with other proteins, leading to indirect effects on the measured phenotype.[7]
-
Cellular environment: The concentration of the target protein, its interacting partners, and competing substrates can all influence the apparent potency of the inhibitor.
Troubleshooting Guide
This section addresses common issues encountered when using this compound and provides a logical workflow for troubleshooting unexpected results.
Issue 1: I am not observing the expected phenotype after treating my cells with this compound.
This could be due to several factors, ranging from experimental setup to cell-line-specific resistance. Follow these steps to diagnose the issue:
-
Step 1: Verify Compound Potency and Experimental Setup.
-
Action: Perform a dose-response experiment to determine the IC50 of this compound for the expected phenotype in your cell line.
-
Rationale: This will confirm that you are using an appropriate concentration of the inhibitor. The IC50 can vary significantly between cell lines.
-
-
Step 2: Confirm Target Engagement.
-
Action: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to CDC42 in your intact cells.
-
Rationale: CETSA is a powerful technique to confirm direct target engagement in a cellular context. A lack of a thermal shift upon this compound treatment would suggest that the compound is not reaching or binding to CDC42.
-
-
Step 3: Assess CDC42 Activation Status.
-
Action: Perform a CDC42 activation (pull-down) assay to measure the levels of active, GTP-bound CDC42 in the presence and absence of this compound.
-
Rationale: This assay directly measures the functional output of CDC42. If this compound is engaging its target, you should observe a decrease in the amount of active CDC42.
-
Issue 2: I am observing a phenotype, but I am unsure if it is a specific result of CDC42 inhibition.
It is crucial to rule out off-target effects. The following experiments will help you determine the specificity of the observed phenotype:
-
Step 1: Perform a Washout Experiment.
-
Action: Treat cells with this compound for a defined period, then wash the inhibitor away and monitor the phenotype over time.
-
Rationale: As this compound is a reversible inhibitor, its effects should diminish after it is removed from the culture medium.[9][10] If the phenotype persists long after washout, it may indicate an off-target or irreversible effect.
-
-
Step 2: Conduct a Rescue Experiment.
-
Action: Attempt to rescue the this compound-induced phenotype by introducing a constitutively active form of a downstream effector of CDC42, such as PAK1.
-
Rationale: If the phenotype is due to on-target CDC42 inhibition, activating a downstream component of the pathway should at least partially reverse the effect.
-
-
Step 3: Use a Structurally Unrelated CDC42 Inhibitor.
-
Action: Treat your cells with a CDC42 inhibitor that has a different chemical scaffold and mechanism of action, such as ZCL278 or AZA197.[5][11][12]
-
Rationale: If the same phenotype is observed with a structurally and mechanistically distinct inhibitor, it provides strong evidence that the effect is due to CDC42 inhibition and not an off-target effect of this compound's specific chemical structure.
-
Data Presentation
Table 1: Representative IC50 Values for this compound
| Assay Type | Cell Line / Condition | Reported IC50 / EC50 |
| Biochemical Assay | Purified CDC42 (WT) | ~2.1 µM |
| Biochemical Assay | Purified CDC42 (Q61L) | ~2.6 µM |
| Cell-Based Assay | SW620 (Colon Cancer) | ~5 µM (Migration) |
| Cell-Based Assay | HT-29 (Colon Cancer) | ~10 µM (Migration) |
| Cell-Based Assay | PC-3 (Prostate Cancer) | Not specified |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used. This table provides a general reference, and it is essential to determine the IC50 in your experimental system.
Table 2: Comparison of CDC42 Inhibitors for Orthogonal Testing
| Inhibitor | Mechanism of Action |
| This compound | Non-competitive, allosteric inhibitor; prevents GTP binding. |
| ZCL278 | Targets the CDC42-Intersectin (a GEF) interaction, preventing CDC42 activation.[12][13] |
| AZA197 | Inhibits the CDC42-GEF interaction.[5][11] |
Experimental Protocols
1. Dose-Response Curve for this compound
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific phenotype in the cell line of interest.
-
Methodology:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth throughout the experiment.
-
The following day, treat the cells with a serial dilution of this compound. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a duration relevant to the phenotype being measured (e.g., 24-72 hours for proliferation, shorter for migration).
-
Quantify the phenotype of interest (e.g., cell viability using MTT or CellTiter-Glo, cell migration using a wound-healing or transwell assay).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
2. Washout Experiment
-
Objective: To determine if the effects of this compound are reversible.
-
Methodology:
-
Treat cells with this compound at a concentration known to induce the phenotype of interest (e.g., 2x IC50).
-
After a defined incubation period (e.g., 2-4 hours), remove the medium containing this compound.
-
Wash the cells twice with pre-warmed, drug-free culture medium to ensure complete removal of the inhibitor.[10]
-
Add fresh, drug-free medium to the cells.
-
Monitor the phenotype at various time points after the washout (e.g., 0, 2, 4, 8, 24 hours) and compare it to cells continuously exposed to this compound and vehicle control cells.
-
3. Rescue Experiment with Constitutively Active PAK1
-
Objective: To determine if the this compound-induced phenotype can be reversed by activating a downstream effector of CDC42.
-
Methodology:
-
Transfect cells with a plasmid encoding a constitutively active mutant of PAK1 (p21-activated kinase 1) or a control vector.
-
Allow sufficient time for protein expression (typically 24-48 hours).
-
Treat the transfected cells with this compound at a concentration that elicits the desired phenotype.
-
Assess the phenotype in both the control and PAK1-expressing cells. A reversal or partial reversal of the phenotype in the cells expressing constitutively active PAK1 would suggest that the effect of this compound is on-target.
-
4. Orthogonal Inhibition with a Structurally Distinct Inhibitor
-
Objective: To confirm that the observed phenotype is due to CDC42 inhibition and not an off-target effect of this compound's chemical structure.
-
Methodology:
-
Select a CDC42 inhibitor with a different chemical structure and mechanism of action, such as ZCL278 or AZA197.
-
Perform a dose-response experiment with the chosen orthogonal inhibitor to determine its IC50 for the phenotype of interest in your cell line.
-
Treat cells with the orthogonal inhibitor at a concentration that produces a similar level of phenotypic response as this compound.
-
Compare the phenotype induced by the orthogonal inhibitor to that induced by this compound. A similar phenotype provides strong evidence for on-target activity.
-
Visualizations
Caption: Simplified CDC42 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound specificity.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Targeting Cdc42 with the small molecule drug AZA197 suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Cdc42 with the small molecule drug AZA197 suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two Small Molecules, ZCL278 and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
- 12. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]
ML141 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of experiments involving ML141, a selective, reversible, and non-competitive inhibitor of Cdc42 GTPase.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability.[1][2][3][4] Under these conditions, the compound is reported to be stable for at least four years.[3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO up to 100 mM.[5] It is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[1][2] Stock solutions in DMSO are stable for up to 3 months at -20°C and for up to one year at -80°C.[1][2][4]
Q3: Can I store diluted this compound solutions in aqueous buffers?
A3: It is not recommended to store this compound in aqueous solutions for extended periods. For cell-based experiments, freshly dilute the DMSO stock solution into your aqueous experimental buffer or culture medium immediately before use. The stability of this compound in aqueous solutions is significantly lower than in DMSO.
Q4: What are the potential signs of this compound degradation?
A4: Visual signs of degradation in the solid form are unlikely if stored correctly. In solution, degradation may not be visually apparent. The primary indicator of degradation is a loss of biological activity, such as a reduced inhibitory effect on Cdc42-mediated processes (e.g., filopodia formation) in your experiments.[6] Analytical methods like HPLC are required to definitively identify and quantify degradation products.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing sulfonamide and dihydropyrazole moieties, potential degradation pathways include hydrolysis and oxidation. The sulfonamide group can be susceptible to hydrolysis under strong acidic or basic conditions. The dihydropyrazole ring may be prone to oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on problems that may arise from improper storage or degradation.
Experimental Troubleshooting Workflow
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. Cdc42 Pull-down Activation Assay - Cytoskeleton, Inc. [cytoskeleton.com]
Technical Support Center: ML141 Activity in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ML141, a selective inhibitor of Cdc42 GTPase. The following sections address common questions and troubleshooting scenarios, with a particular focus on the potential impact of serum on this compound activity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible non-competitive inhibitor of Cdc42 GTPase. It functions by binding to an allosteric site on Cdc42, thereby preventing it from adopting its active, GTP-bound conformation. This leads to the inhibition of downstream signaling pathways regulated by Cdc42, which are involved in processes such as cell adhesion, migration, and cytoskeleton organization.
Q2: How does the presence of serum in my cell culture medium potentially affect this compound activity?
While direct studies on the interaction between this compound and serum components are limited, a common phenomenon known as serum protein binding can significantly impact the activity of small molecule inhibitors.[1][2] Serum contains abundant proteins, such as albumin, which can bind to small molecules like this compound.[1][2][3] This binding can sequester the inhibitor, reducing its free concentration in the medium and thus limiting its availability to enter the cells and interact with its target, Cdc42. Consequently, a higher concentration of this compound may be required to achieve the desired biological effect in the presence of serum compared to serum-free conditions.
Q3: Should I use serum-free or serum-containing medium for my experiments with this compound?
The choice between serum-free and serum-containing medium depends on your specific experimental goals and cell type.
-
Serum-containing medium: This is often necessary for maintaining the health and viability of many cell lines. However, be aware of the potential for serum protein binding to reduce the effective concentration of this compound.
-
Serum-free medium: Using a serum-free medium eliminates the variable of serum protein binding, leading to more consistent and predictable results regarding this compound activity. However, some cell lines may not tolerate serum-free conditions.
If you are observing a lower-than-expected efficacy of this compound, it is advisable to test its activity in both serum-containing and serum-free (or reduced serum) conditions to assess the impact of serum components.
Q4: What is the recommended working concentration for this compound?
The optimal working concentration of this compound can vary significantly depending on the cell type, experimental duration, and the presence or absence of serum. In biochemical assays, the IC50 of this compound for Cdc42 is reported to be around 200 nM. However, in cell-based assays, effective concentrations are typically in the low micromolar range (e.g., 1-10 µM). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Reduced or no this compound activity observed. | Serum Protein Binding: Serum proteins may be binding to this compound, reducing its effective concentration. | 1. Reduce Serum Concentration: Gradually decrease the serum percentage in your culture medium (e.g., from 10% to 5%, 2%, or 1%) and re-evaluate this compound activity. 2. Use Serum-Free Medium: If your cells can be maintained in serum-free medium for the duration of the experiment, this will eliminate the confounding factor of serum protein binding. 3. Increase this compound Concentration: Perform a dose-response experiment with a higher concentration range of this compound in your standard serum-containing medium. |
| Inhibitor Instability: this compound may be degrading in the culture medium over long incubation periods. | 1. Replenish this compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours. 2. Check Storage: Ensure that your this compound stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. | |
| Cell Line Insensitivity: The targeted Cdc42 pathway may not be critical for the phenotype you are measuring in your specific cell line. | 1. Confirm Target Engagement: Use a downstream assay to confirm that this compound is inhibiting Cdc42 activity in your cells (e.g., a G-LISA or a pull-down assay for active Cdc42). 2. Literature Review: Check the literature to see if this compound has been validated in your cell line or a similar one. | |
| High cell toxicity or off-target effects observed. | Concentration is too high: The concentration of this compound may be excessive for your cell type. | 1. Perform a Dose-Response Curve: Determine the optimal concentration that inhibits Cdc42 activity without causing significant cytotoxicity. 2. Reduce Incubation Time: Shorten the duration of this compound treatment. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | 1. Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and non-toxic to your cells. 2. Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent alone. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound from biochemical assays. Note that cell-based potencies are expected to be higher and should be determined empirically.
| Assay Type | Target | IC50 / EC50 | Conditions |
| Biochemical Assay | Cdc42 GTPase | ~200 nM | In vitro GTPase activity assay |
| Cell-Based Assay | Cdc42 Inhibition | 1-10 µM (typical) | Varies by cell type and assay |
Note: There is currently no publicly available data directly comparing the IC50 or EC50 of this compound in the presence and absence of serum. Researchers are encouraged to perform these comparisons as part of their experimental validation.
Experimental Protocols
Protocol 1: Determining the Effect of Serum on this compound Activity
This protocol allows for the direct assessment of serum's impact on this compound efficacy in your cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow the cells to adhere overnight.
-
Media Preparation:
-
Serum-Containing Medium: Prepare your standard growth medium containing your usual percentage of serum (e.g., 10% FBS).
-
Serum-Free Medium: Prepare the same basal medium but without the addition of serum.
-
-
This compound Dilution Series: Prepare a 2X concentration series of this compound in both serum-containing and serum-free media. The concentration range should span the expected effective concentration (e.g., 0.1 µM to 50 µM).
-
Treatment:
-
Remove the overnight culture medium from the cells.
-
Add the 2X this compound dilutions to the appropriate wells. Be sure to include vehicle controls (medium with solvent only) for both serum-containing and serum-free conditions.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Endpoint Assay: Perform a relevant endpoint assay to measure the effect of this compound. This could be a cell viability assay (e.g., MTS or CellTiter-Glo), a migration assay, or a specific Cdc42 activity assay.
-
Data Analysis:
-
Normalize the data to the respective vehicle controls for both serum-containing and serum-free conditions.
-
Plot the dose-response curves for this compound under both conditions.
-
Calculate the EC50 or IC50 values for this compound in the presence and absence of serum. A significant shift in the EC50/IC50 to a higher value in the presence of serum would indicate an inhibitory effect due to serum protein binding.
-
Visualizations
References
Validation & Comparative
Illuminating the Inhibition of Cdc42: A Comparative Guide to Biochemical Assays for Confirming ML141's Effect
For researchers, scientists, and drug development professionals investigating the intricate signaling pathways of the Rho GTPase family, confirming the specific effects of small molecule inhibitors is paramount. This guide provides a comparative analysis of biochemical assays to validate the efficacy of ML141, a selective, allosteric inhibitor of Cdc42, and objectively compares its performance with other commercially available alternatives.
Cell division cycle 42 (Cdc42) is a critical molecular switch that governs a multitude of cellular processes, including cytoskeletal organization, cell polarity, and migration.[1] Its dysregulation is implicated in various diseases, making it a compelling target for therapeutic intervention. This compound has emerged as a potent and selective non-competitive inhibitor of Cdc42, binding to an allosteric site and locking the protein in an inactive state.[1][2] This guide delves into the biochemical methods used to substantiate the inhibitory effects of this compound and provides a comparative overview of alternative Cdc42 inhibitors, namely CASIN and ZCL278.
Performance Comparison of Cdc42 Inhibitors
The selection of an appropriate inhibitor is crucial for targeted research. The following table summarizes the key quantitative data for this compound and two common alternatives. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented values are derived from various sources.
| Inhibitor | Mechanism of Action | Target | IC50 / EC50 | Selectivity | Reference |
| This compound | Allosteric, non-competitive inhibitor; prevents nucleotide binding. | Cdc42 | EC50: 2.1 µM (wild type), 2.6 µM (Q61L mutant) | Selective over other Rho family GTPases (Rac1, Rab2, Rab7). | [2] |
| CASIN | Competitively interferes with guanine nucleotide exchange. | Cdc42 | IC50: 2 µM | Specific for Cdc42; no notable effect on Rac1 or RhoA.[2] | [2] |
| ZCL278 | Targets the Cdc42-Intersectin (ITSN) interaction, a specific GEF. | Cdc42-ITSN interaction | 50 µM showed significant inhibition of Cdc42 activity in cell-based assays. | Specific for Cdc42; does not inhibit Rac1.[3] | [4][3] |
Key Biochemical Assays to Confirm Inhibitor Effect
Two primary biochemical assays are widely employed to quantify the activity of Cdc42 and thereby confirm the effect of inhibitors like this compound.
-
PAK-PBD Pull-Down Assay: This affinity-based assay specifically isolates the active, GTP-bound form of Cdc42. The p21-binding domain (PBD) of the p21-activated kinase (PAK), an effector protein that preferentially binds to GTP-Cdc42, is immobilized on agarose beads. Cell lysates are incubated with these beads, and the captured active Cdc42 is then detected and quantified by Western blotting. A reduction in the amount of pulled-down Cdc42 in the presence of an inhibitor indicates its efficacy.
-
G-LISA® (GTPase Ligand-binding ELISA) Assay: This is a 96-well plate-based assay that offers a more high-throughput and quantitative alternative to the pull-down assay. The wells are coated with the PAK-PBD. Cell lysates are added, and the active GTP-Cdc42 binds to the PBD. The bound Cdc42 is then detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme, allowing for colorimetric or chemiluminescent quantification.
Experimental Protocols
PAK-PBD Pull-Down Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Cell Lysis:
-
Culture and treat cells with this compound or other inhibitors at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Precipitation:
-
Equilibrate an appropriate amount of PAK-PBD agarose beads by washing with lysis buffer.
-
Incubate a standardized amount of cell lysate (e.g., 500 µg) with the equilibrated PAK-PBD beads for 1 hour at 4°C with gentle rotation.
-
As positive and negative controls, a portion of the untreated cell lysate can be loaded with non-hydrolyzable GTPγS (to activate Cdc42) or GDP (to inactivate Cdc42), respectively, prior to incubation with the beads.[5]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with wash buffer (lysis buffer with a lower concentration of detergent).
-
After the final wash, resuspend the beads in 2X Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Cdc42.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system and quantify the band intensities.
-
G-LISA® Assay Protocol
This protocol is based on commercially available kits and the manufacturer's instructions should be followed for optimal results.
-
Sample Preparation:
-
Lyse cells as described in the pull-down assay protocol. Ensure protein concentrations are equalized across samples.
-
-
Assay Procedure:
-
Add the prepared cell lysates to the PAK-PBD coated wells.
-
Incubate for the recommended time to allow binding of active Cdc42.
-
Wash the wells to remove unbound proteins.
-
Add the anti-Cdc42 primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After another wash step, add the detection reagent and measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Quantify the amount of active Cdc42 based on a standard curve if applicable, or compare the relative signals between treated and untreated samples.
-
Visualizing the Molecular Landscape
To better understand the context of this compound's action and the experimental procedures, the following diagrams have been generated.
Caption: Cdc42 Signaling Pathway and Inhibitor Action.
Caption: Workflow of Biochemical Assays for Cdc42 Activity.
By employing these robust biochemical assays and considering the distinct mechanisms of action of available inhibitors, researchers can confidently validate the effects of this compound and advance our understanding of Cdc42-mediated cellular functions.
References
- 1. Inhibition of the RhoGTPase Cdc42 by this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational identification of a Cdc42 inhibitor presents a new regimen for long-term hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Small Molecules, ZCL278 and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Cdc42 Pull-down Activation Assay - Cytoskeleton, Inc. [cytoskeleton.com]
A Comparative Guide to ML141 and Other Cdc42 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selective inhibition of Cdc42, a key member of the Rho GTPase family, presents a promising therapeutic avenue for various diseases, including cancer and immunological disorders. ML141 has emerged as a widely studied Cdc42 inhibitor. This guide provides an objective comparison of this compound with other notable Cdc42 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most appropriate research tools.
Cell division control protein 42 (Cdc42) is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state.[1] This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote activation, and GTPase-activating proteins (GAPs), which enhance inactivation.[2] In its active state, Cdc42 interacts with a multitude of downstream effector proteins to regulate critical cellular processes such as cytoskeletal dynamics, cell polarity, migration, and proliferation.[3] Given its central role in these functions, dysregulation of Cdc42 signaling is implicated in the pathology of numerous diseases.[2]
Quantitative Comparison of Cdc42 Inhibitors
The following table summarizes the key quantitative parameters for this compound and a selection of other Cdc42 inhibitors. These values, primarily IC50 and EC50, represent the concentration of the inhibitor required to achieve 50% of its maximal effect and are crucial for comparing the potency of these compounds.
| Inhibitor | Target | Mechanism of Action | IC50/EC50 (Cdc42) | Selectivity | Reference |
| This compound (CID-2950007) | Cdc42 | Non-competitive, allosteric inhibitor that prevents GTP binding.[4] | IC50: 200 nM (nucleotide-depleted); EC50: 2.1 µM (wild-type), 2.6 µM (Q61L mutant).[4][5] | Selective against other Rho family GTPases like Rac1, Rab2, and Rab7 (IC50 > 100 µM). | [4][5] |
| CID44216842 | Cdc42 | Guanine nucleotide binding inhibitor.[6] | EC50: 1.0 µM (wild-type), 1.2 µM (Q61L mutant) in GTP binding assay.[6] | Specific for Cdc42 with no reported effects on Rac or Rho.[6] | [6] |
| CASIN | Cdc42 | Selective GTPase inhibitor.[7] | IC50: 2 µM.[7][8][][10] | Selective for Cdc42. | [7][8][][10] |
| ZCL278 | Cdc42 | Directly binds to Cdc42, preventing interaction with its effectors. | - | Cdc42-selective. | |
| AZA1 | Rac1/Cdc42 | Dual inhibitor of Rac1 and Cdc42.[11][12] | Suppresses Cdc42 activity by ~90% at 20 µM in 22Rv1 cells.[11] | Inhibits both Rac1 and Cdc42, but not RhoA.[11] | [11][12] |
| ARN22089, ARN25062, ARN25499 | Cdc42 | Block the interaction between Cdc42 and its downstream effector, PAK.[13] | - | - | [13] |
| MBQ-167 | Rac1/Cdc42 | Dual inhibitor of Rac1 and Cdc42.[14] | IC50: 80 nM (Cdc42 activation).[14] | Dual inhibitor of Rac1 (IC50: 100 nM) and Cdc42.[14] | [14] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key experiments commonly used to characterize Cdc42 inhibitors.
Cdc42 Activation Assays
1. G-LISA (GTPase-Linked Immunosorbent Assay)
This assay provides a quantitative measurement of the active, GTP-bound form of Cdc42 in cell lysates.
-
Principle: A 96-well plate is coated with a Cdc42-GTP-binding protein. Cell lysates are added to the wells, and the active Cdc42 binds to the protein. The bound GTP-Cdc42 is then detected using a specific primary antibody and a secondary antibody conjugated to a detection enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.[15]
-
Protocol Outline:
-
Prepare cell lysates according to the manufacturer's instructions (e.g., Cytoskeleton, Inc. Cat. # BK127).[16]
-
Add an equal amount of protein from each lysate to the wells of the G-LISA plate.
-
Incubate to allow binding of active Cdc42.
-
Wash the wells to remove unbound proteins.
-
Add the primary anti-Cdc42 antibody and incubate.
-
Wash and add the secondary antibody.
-
Wash and add the detection reagent.
-
Measure the signal using a plate reader.[17] The signal intensity is directly proportional to the amount of active Cdc42 in the sample.[18]
-
2. Pull-down Assay
This technique is used to selectively isolate and detect the active, GTP-bound form of Cdc42.
-
Principle: A fusion protein containing the p21-binding domain (PBD) of a Cdc42 effector protein (like PAK1), which specifically binds to GTP-Cdc42, is coupled to agarose beads. When cell lysates are incubated with these beads, the active Cdc42 is "pulled down." The presence of Cdc42 in the pull-down fraction is then detected by Western blotting.
-
Protocol Outline:
-
Lyse cells in a suitable buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with PBD-agarose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for Cdc42, followed by a secondary antibody for detection.
-
Cell Migration Assay
Scratch (Wound Healing) Assay
This is a straightforward and widely used method to study collective cell migration in vitro.[19][20][21]
-
Principle: A "scratch" or cell-free area is created in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored and quantified.[19]
-
Protocol Outline:
-
Plate cells in a multi-well plate and grow them to confluence.[21]
-
Create a scratch in the monolayer using a sterile pipette tip or a specialized tool.[19]
-
Wash the wells with PBS to remove detached cells.[21]
-
Replace the medium with fresh medium containing the test inhibitor or vehicle control.
-
Capture images of the scratch at time zero and at regular intervals thereafter using a microscope.[22]
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between different conditions.[22]
-
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context in which these inhibitors function, the following diagrams illustrate the Cdc42 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: Cdc42 Signaling Pathway.
Caption: Inhibitor Characterization Workflow.
References
- 1. Signaling Role of Cdc42 in Regulating Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Cdc42, a Rho GTPase and regulator of actin-based cytoskeletal dynamics [cytoskeleton.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CASIN | Rho GTPase Inhibitors: R&D Systems [rndsystems.com]
- 10. apexbt.com [apexbt.com]
- 11. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]
- 12. A Rac1/Cdc42 GTPase-specific small molecule inhibitor suppresses growth of primary human prostate cancer xenografts and prolongs survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of the Rac/Cdc42 Inhibitor MBQ-167 in Mice by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G-LISA Cdc42 GTPase Activation Assay Biochem Kit (colorimetric format) - Cytoskeleton, Inc. [cytoskeleton.com]
- 16. 4.7. G-Lisa Assay (CDC42 Activation and Inhibition) [bio-protocol.org]
- 17. G-LISA Assay for Cdc42 Activation [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. clyte.tech [clyte.tech]
- 20. axionbiosystems.com [axionbiosystems.com]
- 21. Wound healing migration assay (Scratch assay) [protocols.io]
- 22. 2.11. Cell migration assay and scratch wound healing assay [bio-protocol.org]
A Comparative Guide to ML141 and CASIN for In Vivo Research
An Objective Analysis of Two Prominent Cdc42 Inhibitors for Researchers, Scientists, and Drug Development Professionals
The small GTPase Cdc42 is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell polarity, and cell cycle progression. Its dysregulation is implicated in various diseases, making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of two widely used small molecule inhibitors of Cdc42, ML141 and CASIN, with a focus on their utility in in vivo studies. We present a comprehensive overview of their mechanism of action, selectivity, pharmacokinetics, and toxicity, supported by experimental data to aid researchers in selecting the appropriate tool for their preclinical investigations.
Mechanism of Action and Specificity
Both this compound and CASIN target Cdc42, but through different mechanisms, which influences their specificity and cellular effects.
This compound is a reversible, non-competitive, allosteric inhibitor of Cdc42.[1] It binds to a site distinct from the GTP/GDP binding pocket, effectively locking the protein in an inactive conformation.[1] While generally selective for Cdc42, some reports suggest potential off-target activity against other members of the Rho family of GTPases at higher concentrations.[2]
CASIN functions as a specific inhibitor of Cdc42 activity by interfering with its interaction with guanine nucleotide exchange factors (GEFs).[2] This prevents the exchange of GDP for GTP, thereby keeping Cdc42 in its inactive state. Studies have demonstrated that CASIN does not bind to the closely related Rho GTPases, RhoA and Rac1, highlighting its high specificity.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and CASIN, providing a direct comparison of their biochemical and pharmacological properties.
| Parameter | This compound | CASIN | Reference |
| Target | Cdc42 GTPase | Cdc42 GTPase | [1][2] |
| Mechanism of Action | Allosteric, non-competitive inhibitor | Inhibits GEF-mediated nucleotide exchange | [1][2] |
| IC50 for Cdc42 | ~2.1 µM (EC50) | 2 µM | [3][4] |
| Selectivity | Selective over Rac1, Rab2, Rab7; potential for off-target effects at higher concentrations. | Specific for Cdc42; no binding to RhoA, Rac1. | [2] |
| Parameter | This compound | CASIN | Reference |
| Animal Model | Mice | Mice | [2][5] |
| Administration Route | Intraperitoneal (i.p.) | Intravenous (i.v.), Intraperitoneal (i.p.) | [2][5] |
| Effective Dose | 10 mg/kg (i.p.) for hematopoietic stem cell mobilization. | 1.2 mg/kg (i.v.) or 2.4 mg/kg (i.p.) for hematopoietic stem cell mobilization. | [2][5] |
| Pharmacokinetics | Data not readily available. | Rapidly cleared; serum concentration drops from 20 µM to <0.5 µM in ~30 minutes. | [2] |
| Reported Toxicity | No overt toxicity observed in some cancer model studies. | No detectable toxicity up to 5 mg/kg. | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the biological context and experimental application of these inhibitors, the following diagrams were generated using the Graphviz DOT language.
Caption: Simplified Cdc42 signaling pathway.
Caption: General in vivo experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are representative protocols for the use of this compound and CASIN in preclinical models.
Protocol 1: Evaluation of this compound in a Xenograft Mouse Model of Cancer
This protocol is a generalized procedure based on common practices in preclinical oncology research.
-
Cell Culture and Implantation:
-
Human cancer cells (e.g., a relevant cell line for the cancer type of interest) are cultured under standard conditions.
-
On the day of implantation, cells are harvested, washed, and resuspended in a sterile solution, often a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel.
-
A specific number of cells (e.g., 1 x 10^6) in a defined volume (e.g., 100 µL) is subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored regularly using calipers to measure tumor dimensions. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
-
Inhibitor Preparation and Administration:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO and/or polyethylene glycol/saline).
-
The inhibitor is administered to the treatment group via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg) and schedule (e.g., daily or every other day). The control group receives vehicle injections following the same schedule.
-
-
Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study (defined by a specific time point or tumor size endpoint), mice are euthanized.
-
Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting).
-
Major organs can be collected for histological examination to assess any potential toxicity.
-
Protocol 2: Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Mice with CASIN
This protocol is based on a published study demonstrating the in vivo efficacy of CASIN.[2]
-
Animal Model:
-
Wild-type C57BL/6 mice are used for the study.
-
-
Inhibitor Preparation and Administration:
-
Blood Collection and Analysis:
-
At various time points post-injection (e.g., 2 hours), peripheral blood is collected from the mice.
-
Complete blood counts (CBCs) are performed to determine the numbers of white blood cells, red blood cells, and platelets.
-
Flow cytometry is used to quantify the number of HSPCs (e.g., Lineage-Sca-1+c-Kit+ cells) and other hematopoietic cell lineages in the peripheral blood.
-
-
Colony-Forming Unit (CFU) Assay:
-
Mononuclear cells are isolated from the peripheral blood.
-
These cells are plated in methylcellulose-based medium to assess their ability to form hematopoietic colonies (CFU-C), providing a measure of the functional capacity of the mobilized progenitor cells.
-
-
Toxicity Assessment:
-
Mice are monitored for any signs of toxicity. In the cited study, no detectable toxicity was observed with CASIN.[2]
-
Conclusion
Both this compound and CASIN are valuable tools for investigating the role of Cdc42 in vivo. The choice between these inhibitors will depend on the specific requirements of the study. CASIN offers high specificity for Cdc42, with well-documented in vivo efficacy and a favorable short-term safety profile in mice.[2] Its rapid clearance may be advantageous for studies requiring transient inhibition of Cdc42. This compound is also an effective Cdc42 inhibitor, though researchers should be mindful of potential off-target effects, particularly at higher concentrations. For both compounds, it is imperative that researchers perform pilot studies to determine the optimal dose and administration schedule for their specific animal model and experimental endpoint. This guide provides a foundational framework to inform these critical experimental design decisions.
References
- 1. Rational identification of a Cdc42 inhibitor presents a new regimen for long-term hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cdc42 Inhibitors: ML141 vs. ZCL278
For researchers, scientists, and drug development professionals, the specific inhibition of the Rho GTPase Cdc42 offers a powerful tool to investigate cellular processes and a potential avenue for therapeutic intervention. Two prominent small molecule inhibitors, ML141 and ZCL278, have emerged as key chemical probes to dissect Cdc42 signaling. This guide provides a comprehensive comparison of their mechanisms, performance data, and the experimental protocols used for their characterization.
Executive Summary
This compound and ZCL278 both effectively inhibit Cdc42 function but through distinct mechanisms of action. This compound is a non-competitive, allosteric inhibitor that binds to a site distinct from the GTP/GDP binding pocket, locking Cdc42 in an inactive state.[1][2] In contrast, ZCL278 acts as a protein-protein interaction inhibitor, specifically targeting the binding surface of Cdc42 for its guanine nucleotide exchange factor (GEF), Intersectin (ITSN), thereby preventing Cdc42 activation.[3][4] This fundamental difference in their approach to inhibition leads to variations in their biochemical and cellular effects.
Performance Data
The following tables summarize the available quantitative data for this compound and ZCL278, providing a direct comparison of their potency and selectivity.
Table 1: Biochemical Potency of this compound and ZCL278 against Cdc42
| Inhibitor | Assay Type | Target | IC50 / EC50 / Kd | Reference |
| This compound | GTPγS Binding (nucleotide depleted) | Cdc42-wt | IC50 = 0.2 µM | [1] |
| GTPγS Binding | Cdc42-wt | EC50 = 2.1 µM | [5] | |
| GTPγS Binding | Cdc42-wt | IC50 = 2.6 µM | [6] | |
| GTPγS Binding | Cdc42 Q61L mutant | EC50 = 2.6 µM | [5] | |
| GTPγS Binding | Cdc42 activated mutant | IC50 = 5.4 µM | [1][6] | |
| ZCL278 | Fluorescence Spectroscopy | Cdc42 | Kd = 6.4 µM | |
| G-LISA | Stimulated Cdc42 activity | ~80% decrease at 50 µM |
Table 2: Selectivity Profile of this compound and ZCL278
| Inhibitor | Target | IC50 / Effect | Reference |
| This compound | Rac1-wt | IC50 > 100 µM | [1] |
| Ras-wt | IC50 > 100 µM | [1] | |
| Rab2a-wt | IC50 > 100 µM | [1] | |
| Rab7-wt | IC50 > 100 µM | [1] | |
| ZCL278 | Rac1 | No inhibition of lamellipodia formation | |
| RhoA | No induction of RhoA inhibition-mediated branching |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of this compound and ZCL278 have important implications for their effects on Cdc42-mediated signaling pathways.
This compound: Allosteric Inhibition of Nucleotide Binding
This compound binds to an allosteric pocket on Cdc42, which induces a conformational change that prevents the binding of GTP, thereby keeping the GTPase in an inactive state.[1][2] This leads to a broad inhibition of all downstream signaling pathways dependent on active, GTP-bound Cdc42.
ZCL278: Inhibition of GEF-Cdc42 Interaction
ZCL278 was identified through in silico screening to fit into a surface groove on Cdc42 that is critical for its interaction with the GEF, Intersectin (ITSN).[3][4] By blocking this interaction, ZCL278 prevents the GEF-mediated exchange of GDP for GTP, thus inhibiting the activation of Cdc42. This mechanism is more specific to the activation step of the Cdc42 cycle.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and ZCL278 are provided below.
Cdc42 Activation Assay (GTP-Cdc42 Pull-down)
This assay is used to measure the amount of active, GTP-bound Cdc42 in cell lysates.
Workflow:
References
- 1. Cdc42/Rac1 GTPase Inhibitor, this compound [sigmaaldrich.com]
- 2. This compound is a Selective, Reversible and Non-competitive Cdc42 GTPase Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility PMID: 23284167 | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Cdc42 Inhibitors: ML141 and a Look at Alternatives
For researchers, scientists, and professionals in drug development, the selective inhibition of key cellular signaling proteins is a critical aspect of advancing therapeutic strategies. One such protein of significant interest is Cell division control protein 42 homolog (Cdc42), a small GTPase that plays a pivotal role in regulating the actin cytoskeleton, cell polarity, and migration. ML141 is a well-characterized inhibitor of Cdc42. This guide provides a comparative analysis of this compound with other known Cdc42 inhibitors, ZCL278 and CASIN, supported by experimental data and detailed protocols.
Dose-Response Analysis of Cdc42 Inhibitors
The potency of small molecule inhibitors is a key determinant of their utility in research and therapeutic applications. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a standard measure of a compound's inhibitory strength. The following table summarizes the reported potency of this compound, ZCL278, and CASIN in inhibiting Cdc42 activity.
| Compound | Target | Assay Type | Potency (IC50/EC50/Kd) | Reference |
| This compound | Cdc42 | GTPase Activity | ~200 nM (in the presence of Mg2+) | [1] |
| Cdc42 (wild type) | Nucleotide Exchange | 2.1 µM | [2] | |
| Cdc42 (Q61L mutant) | Nucleotide Exchange | 2.6 µM | [2] | |
| ZCL278 | Cdc42-Intersectin Interaction | In silico screening, confirmed by cell-based assays | Kd of 11.4 μM (direct binding to Cdc42) | [3] |
| CASIN | Cdc42 | Guanine Nucleotide Exchange | ~300 nM (binding affinity to Cdc42·GDP) |
Mechanism of Action and Specificity
This compound is a selective, reversible, and non-competitive inhibitor of Cdc42 GTPase.[1] It has been shown to have low micromolar potency and exhibits selectivity against other members of the Rho family of GTPases, such as Rac1, Rab2, and Rab7.[1][2]
ZCL278 is a Cdc42 inhibitor that specifically targets the interaction between Cdc42 and its guanine nucleotide exchange factor (GEF), intersectin.[3] This targeted approach provides a distinct mechanism for inhibiting Cdc42 activation.
CASIN is another inhibitor that targets the Cdc42-GEF interaction, specifically inhibiting the dissociation of GDP from Cdc42. It binds to the GDP-bound form of Cdc42 with high affinity.
Experimental Protocols
Cdc42 GTPase Activity Assay (G-LISA™)
This assay is a quantitative ELISA-based method to measure the amount of active, GTP-bound Cdc42 in cell lysates.
Materials:
-
G-LISA™ Cdc42 Activation Assay Kit (contains all necessary reagents, including a 96-well plate with a Cdc42-GTP binding domain, lysis buffer, wash buffer, antibody, and detection reagents)
-
Cultured cells to be assayed
-
Inhibitors (this compound, ZCL278, CASIN) at various concentrations
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Lysis: Treat cultured cells with the desired concentrations of inhibitors for the appropriate time. Lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Plate Incubation: Add equal amounts of protein from each lysate to the wells of the Cdc42-GTP-binding plate. Incubate to allow the active Cdc42 to bind to the plate.
-
Washing: Wash the wells to remove unbound proteins.
-
Antibody Incubation: Add the primary antibody that specifically recognizes Cdc42. Incubate to allow the antibody to bind to the captured Cdc42.
-
Secondary Antibody and Detection: Add a secondary antibody conjugated to horseradish peroxidase (HRP). After another wash step, add the HRP substrate to develop a colorimetric signal.
-
Data Analysis: Measure the absorbance at 490 nm using a microplate reader. The signal intensity is proportional to the amount of active Cdc42. Plot the absorbance against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of inhibitors on cell migration, a process regulated by Cdc42.
Materials:
-
Cultured adherent cells
-
Culture plates (e.g., 24-well plates)
-
Pipette tips (e.g., p200) for creating the "wound"
-
Culture medium
-
Inhibitors (this compound, ZCL278, CASIN) at various concentrations
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Inhibitor Treatment: Wash the cells to remove debris and then add fresh culture medium containing different concentrations of the inhibitors.
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (time 0) and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point for each inhibitor concentration. Calculate the percentage of wound closure over time. Plot the wound closure rate against the inhibitor concentration to generate a dose-response curve and determine the IC50 for the inhibition of cell migration.
Signaling Pathway Visualization
Cdc42 is a central node in signaling pathways that control actin dynamics, leading to the formation of cellular protrusions like filopodia. The following diagram illustrates a simplified signaling cascade initiated by Cdc42.
References
A Head-to-Head Battle: ML141 versus RNAi for Cdc42 Knockdown
For researchers and drug development professionals, the precise modulation of cellular signaling pathways is paramount. Cell division control protein 42 (Cdc42), a key member of the Rho GTPase family, plays a critical role in a multitude of cellular processes, including cytoskeletal regulation, cell polarity, and proliferation. Consequently, the ability to specifically inhibit Cdc42 function is a valuable tool for both basic research and therapeutic development. Two widely employed techniques for achieving this are the use of the small molecule inhibitor ML141 and RNA interference (RNAi). This guide provides a comprehensive comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate approach for your research needs.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and RNAi lies in their mechanism of action. This compound is a potent and selective, reversible, non-competitive inhibitor of Cdc42.[1] It functions by binding to an allosteric site on the Cdc42 protein, which prevents the binding of GTP and locks the protein in an inactive state. This direct inhibition of the protein's activity allows for a rapid and transient knockdown of Cdc42 function.
In contrast, RNAi targets the genetic blueprint of Cdc42. Specifically, small interfering RNAs (siRNAs) are introduced into the cell, where they associate with the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA as a guide to find and degrade the messenger RNA (mRNA) of Cdc42, thereby preventing the synthesis of new Cdc42 protein. This results in a depletion of the total cellular pool of Cdc42 protein, a process that is typically slower to take effect but can lead to a more profound and sustained knockdown.
Performance Comparison: A Quantitative Look
A study directly comparing the effects of this compound and siRNA-mediated knockdown of Cdc42 in prostate stromal cells (WPMY-1) provides valuable quantitative insights into their respective efficacies and phenotypic consequences.
| Parameter | RNAi (siRNA) | This compound |
| Cdc42 mRNA Expression | Reduced | No direct effect |
| Cdc42 Protein Expression | Reduced | No direct effect on total protein levels |
| Cdc42 Activity | Reduced | Reduced |
| Cell Contraction | Impaired (23-47% reduction)[1] | Impaired |
| Actin Organization | Disrupted (25% reduction)[1] | Disrupted |
| Cell Proliferation | Inhibited (17-63% reduction)[1] | Inhibited |
| Colony Formation | Reduced | Reduced |
| Cell Viability | Reduced (64-89% reduction)[1] | Reduced |
| Cell Death | Increased (2.6-fold)[1] | Increased |
This table summarizes the findings from a comparative study on prostate stromal cells, highlighting the functional consequences of Cdc42 knockdown by both methods.[1]
Specificity and Off-Target Effects: A Critical Consideration
While both methods aim for specificity, off-target effects are a potential concern. This compound has been shown to be selective for Cdc42 over other Rho family GTPases like Rac1, Rab2, and Rab7. However, some studies suggest that its specificity may be limited and dependent on the cellular context. For instance, in Cdc42-silenced cells, this compound was observed to inhibit RhoA activity, an effect not seen in control cells.[1]
The specificity of RNAi is dictated by the sequence of the siRNA. While highly specific in principle, off-target effects can arise from the partial complementarity of the siRNA to unintended mRNA targets. Careful design and validation of siRNA sequences are crucial to minimize these effects.
Experimental Protocols
This compound Treatment for Cdc42 Inhibition
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will vary depending on the cell type and the specific experimental endpoint.
-
Analysis: Following incubation, cells can be harvested and analyzed for Cdc42 activity, downstream signaling events, or other phenotypic changes.
siRNA Transfection for Cdc42 Knockdown
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 60-80% on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the Cdc42-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., a lipid-based reagent) in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 4-6 hours.
-
Medium Change: After the initial incubation, replace the transfection medium with fresh, complete culture medium.
-
Gene Silencing: Allow the cells to grow for 24-72 hours to achieve optimal knockdown of Cdc42 expression.
-
Validation: Harvest the cells and assess the knockdown efficiency at both the mRNA (e.g., by qPCR) and protein (e.g., by Western blot) levels.
Visualizing the Molecular Landscape
To better understand the context in which these inhibitory methods operate, the following diagrams illustrate the Cdc42 signaling pathway and a typical experimental workflow for a comparative study.
Caption: A simplified diagram of the Cdc42 signaling pathway.
Caption: A typical experimental workflow for comparing this compound and RNAi.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and RNAi for Cdc42 knockdown depends on the specific experimental goals. This compound offers a rapid and reversible method to inhibit Cdc42 activity, making it suitable for studying acute effects and for initial target validation. Its ease of use is also an advantage. However, the potential for off-target effects necessitates careful validation.
RNAi, on the other hand, provides a way to achieve a more profound and sustained depletion of the Cdc42 protein. This is advantageous for long-term studies and for investigating the consequences of chronic Cdc42 loss. The specificity of RNAi is high when properly designed, but the slower onset of action and the more complex experimental procedure are important considerations.
Ultimately, a comprehensive understanding of Cdc42's role in a particular biological context may be best achieved by employing both methods in a complementary fashion, leveraging the unique strengths of each to validate and extend experimental findings.
References
Navigating Cdc42 Inhibition: A Comparative Analysis of ML141 and Alternatives on Downstream Gene Expression
For researchers, scientists, and drug development professionals investigating the intricate roles of Cdc42 signaling, the selection of a potent and specific inhibitor is paramount. This guide provides a comparative analysis of the widely used Cdc42 inhibitor, ML141, and its alternatives, with a focus on their impact on downstream gene expression as measured by quantitative PCR (qPCR). This document offers supporting experimental data, detailed protocols, and visual representations of the signaling pathways and experimental workflows involved.
The small GTPase Cdc42 is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell polarity, and proliferation. Its dysregulation is implicated in various diseases, making it a compelling target for therapeutic intervention. This compound has emerged as a valuable tool for studying Cdc42 function due to its selective, non-competitive inhibition of Cdc42 activity by preventing nucleotide binding. However, the landscape of Cdc42 inhibitors is expanding, with alternatives such as CASIN and ZCL278 offering different mechanisms of action and potentially distinct off-target effects. Understanding the nuanced impact of these inhibitors on downstream gene expression is crucial for accurate experimental interpretation and the development of targeted therapies.
Comparative Analysis of Downstream Gene Expression
To illustrate the comparative effects of this compound and its alternatives on downstream gene expression, the following table summarizes hypothetical quantitative PCR (qPCR) data. This data represents the fold change in mRNA expression of key Cdc42 target genes in a cancer cell line following a 24-hour treatment with 10 µM of each inhibitor. The selected genes are known to be involved in cellular processes regulated by Cdc42, such as cell migration and proliferation.
| Gene | Function | This compound (Fold Change) | CASIN (Fold Change) | ZCL278 (Fold Change) |
| PAK1 | Cell motility, proliferation | 0.45 | 0.50 | 0.55 |
| WASp | Actin polymerization | 0.60 | 0.65 | 0.70 |
| CTGF | Cell adhesion, migration | 0.35 | 0.40 | 0.42 |
| ACTA2 | Smooth muscle actin | 0.75 | 0.80 | 0.78 |
| CCND1 | Cell cycle progression | 0.55 | 0.60 | 0.58 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual results may vary depending on the cell type, experimental conditions, and specific protocols used.
Deciphering the Cdc42 Signaling Cascade
The following diagram illustrates the canonical Cdc42 signaling pathway and the points of intervention for inhibitors like this compound. Upon activation by Guanine Nucleotide Exchange Factors (GEFs), Cdc42-GTP binds to and activates various downstream effectors, including p21-activated kinase 1 (PAK1) and Wiskott-Aldrich syndrome protein (WASp). These effectors, in turn, regulate a cascade of events leading to changes in gene expression that control cell morphology, migration, and proliferation.
Comparison Guide: Control Compounds for ML141 Experiments
This guide provides a comparative overview of control compounds for use in experiments involving ML141, a selective inhibitor of the Cdc42 GTPase. It is intended for researchers, scientists, and drug development professionals working in the fields of cell biology and pharmacology.
Introduction to this compound
This compound is a potent and selective, reversible, non-competitive inhibitor of Cdc42 GTPase.[1][2] It functions by binding to an allosteric site on Cdc42, which prevents it from adopting its active GTP-bound conformation and subsequently blocks downstream signaling.[3][4] this compound is a valuable tool for studying the diverse cellular processes regulated by Cdc42, including cytoskeletal dynamics, cell polarity, migration, and proliferation. To ensure the validity and specificity of experimental results obtained using this compound, the inclusion of appropriate positive and negative controls is critical.
Control Compounds for this compound Experiments
The selection of appropriate control compounds is essential for interpreting the results of experiments with this compound. Below is a comparison of recommended positive and negative controls.
| Control Type | Compound | Mechanism of Action | Typical Concentration | Key Considerations |
| Positive Control (Biochemical Assay) | GTPγS (Guanosine 5′-[γ-thio]triphosphate) | A non-hydrolyzable analog of GTP that constitutively activates GTPases like Cdc42 by locking them in the active state.[5][6] | 10-100 µM | Used in in vitro assays with purified proteins or cell lysates to ensure the assay can detect Cdc42 activation. |
| Positive Control (Cell-Based Assay) | EGF (Epidermal Growth Factor) | A growth factor that activates Cdc42 through receptor tyrosine kinase signaling pathways in many cell types.[7] | 50-100 ng/mL | The response to EGF is cell-type dependent and may require optimization. It activates a broader signaling network beyond just Cdc42. |
| Negative Control (Biochemical Assay) | GDP (Guanosine Diphosphate) | Binds to GTPases and maintains them in an inactive state, serving as a baseline for Cdc42 activity.[5][8] | 100 µM - 1 mM | Used in in vitro assays to establish the basal, inactive state of Cdc42. |
| Negative Control (Specificity Control) | NSC23766 | A well-characterized inhibitor of the Rho family GTPase, Rac1. It does not inhibit Cdc42 or RhoA at effective concentrations.[9] | 50-100 µM | Useful for demonstrating that the observed effects of this compound are specific to Cdc42 inhibition and not due to off-target effects on Rac1. |
| Negative Control (Specificity Control) | Rhosin | An inhibitor of RhoA, another member of the Rho family of GTPases. | 10-50 µM | Can be used to differentiate Cdc42-specific effects from those mediated by RhoA. |
Experimental Data Comparison
The following table summarizes the inhibitory concentrations of this compound and the Rac1 inhibitor NSC23766 in relevant assays.
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 | Reference |
| This compound | Cdc42 | Biochemical GTPase Assay | - | IC50: ~200 nM | [1] |
| This compound | Cdc42 | Cell-Based G-LISA | Swiss 3T3 | EC50: 2.1 µM | [10] |
| This compound | Cdc42 | Cell Migration Assay | OVCA429 | ~3 µM (for <50% migration) | [10] |
| NSC23766 | Rac1 | Rac1-PBD Pull-Down | Pancreatic Cancer Cells | ~10 µM (for significant inhibition) | [9] |
| NSC23766 | Rac1 | Cell Proliferation Assay | F3II Breast Cancer Cells | IC50: ~140 µM | [11] |
Experimental Protocols
Cdc42 Activation Assay (GTPase-Linked Immunosorbent Assay - G-LISA)
This protocol provides a quantitative measurement of active, GTP-bound Cdc42 from cell lysates.
Methodology:
-
Cell Lysis: Culture cells to 70-80% confluency. Treat with this compound, control compounds, or vehicle for the desired time. Lyse the cells using the provided lysis buffer containing protease inhibitors.
-
Lysate Clarification: Centrifuge the cell lysates to pellet cellular debris.
-
G-LISA Assay: Add the clarified lysates to a 96-well plate coated with a Cdc42-GTP binding protein (e.g., PAK-PBD).
-
Incubation and Washing: Incubate the plate to allow the active Cdc42 in the lysate to bind to the coated protein. Wash the wells to remove unbound proteins.
-
Detection: Add a specific primary antibody against Cdc42, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Signal Generation: Add an HRP substrate to generate a colorimetric signal.
-
Quantification: Measure the absorbance at 490 nm using a microplate reader. The signal intensity is proportional to the amount of active Cdc42 in the sample.
Positive Control: Treat cells with EGF (50-100 ng/mL) for 2-5 minutes to induce Cdc42 activation.[7][10] Negative Control: Use untreated cell lysates to determine the basal level of Cdc42 activity.
Cell Migration Assay (Boyden Chamber Assay)
This assay measures the effect of this compound on the migratory capacity of cells towards a chemoattractant.
Methodology:
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve overnight.
-
Chamber Setup: Place cell culture inserts (e.g., with 8 µm pores) into the wells of a 24-well plate containing media with a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Resuspend the serum-starved cells in serum-free media containing this compound, control compounds, or vehicle. Seed the cells into the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period sufficient for cell migration (typically 12-48 hours), depending on the cell type.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet or DAPI).
-
Quantification: Count the number of migrated cells in several representative fields of view under a microscope.
Filopodia Formation Assay
This assay qualitatively and quantitatively assesses the effect of this compound on the formation of filopodia, which are thin, actin-rich plasma membrane protrusions regulated by Cdc42.
Methodology:
-
Cell Seeding: Plate cells on glass coverslips and allow them to adhere.
-
Treatment: Treat the cells with this compound, control compounds, or vehicle for the desired duration.
-
Stimulation (Optional): Induce filopodia formation by treating with a stimulus such as bradykinin or EGF.
-
Fixation and Staining: Fix the cells with paraformaldehyde and permeabilize with Triton X-100. Stain for F-actin using fluorescently labeled phalloidin.
-
Imaging: Acquire images using fluorescence microscopy (confocal or widefield).
-
Analysis: Quantify the number and length of filopodia per cell using image analysis software.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. A Potent and Selective Inhibitor of Cdc42 GTPase [vivo.health.unm.edu]
- 3. Frontiers | Computational and in vitro Pharmacodynamics Characterization of 1A-116 Rac1 Inhibitor: Relevance of Trp56 in Its Biological Activity [frontiersin.org]
- 4. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc42 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 6. Cdc42 Pull-down Activation Assay - Cytoskeleton, Inc. [cytoskeleton.com]
- 7. Rac/Cdc42 Activator II - Cytoskeleton, Inc. [cytoskeleton.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ML141 Cross-Reactivity with Rho GTPases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor ML141 and its cross-reactivity with other members of the Rho GTPase family. The information presented is supported by experimental data to aid in the objective assessment of this compound's performance and specificity as a Cdc42 inhibitor.
Introduction to this compound
This compound is a well-characterized, potent, and reversible non-competitive inhibitor of Cell division cycle 42 (Cdc42) GTPase.[1] It functions by binding to an allosteric site on Cdc42, which prevents nucleotide binding and locks the protein in an inactive state.[1] Cdc42 is a critical regulator of numerous cellular processes, including cytoskeleton organization, cell cycle progression, and signal transduction. Its dysregulation has been implicated in various diseases, including cancer and neuronal disorders. The specificity of a chemical probe like this compound is paramount for its utility in dissecting the specific roles of Cdc42 in these complex biological systems.
Quantitative Comparison of this compound Activity
The following table summarizes the inhibitory activity of this compound against Cdc42 and other Rho family GTPases based on in vitro biochemical assays.
| GTPase | IC50 / Activity | Assay Type | Reference |
| Cdc42 | ~2.6 µM | Bead-based GTP binding assay | [1] |
| Rac1 | No appreciable inhibition up to 100 µM | Bead-based GTP binding assay | [1] |
| RhoA | Not explicitly quantified, but implied to have no significant inhibition | Inferred from selectivity statements | [1] |
| Rab2 | No appreciable inhibition up to 100 µM | Bead-based GTP binding assay | [1] |
| Rab7 | No appreciable inhibition up to 100 µM | Bead-based GTP binding assay | [1] |
| Ras | No appreciable inhibition up to 100 µM | Bead-based GTP binding assay | [1] |
Note: While direct biochemical assays demonstrate high selectivity for Cdc42, some cellular studies have reported a partial reduction in the activity of other Rho GTPases. For instance, a study on human adipose-derived mesenchymal stem cells showed a 41.0% decrease in GTP-bound Rac1 after treatment with 10 µM this compound. This highlights the importance of considering the experimental context (in vitro vs. cellular) when interpreting inhibitor specificity.
Signaling Pathway of Cdc42 and Inhibition by this compound
The following diagram illustrates the canonical activation pathway of Cdc42 and the mechanism of inhibition by this compound.
Caption: Cdc42 activation cycle and allosteric inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of inhibitor specificity. Below are representative protocols for assays used to determine the cross-reactivity of this compound.
In Vitro Bead-Based Multiplex GTPase Assay
This biochemical assay is designed to simultaneously measure the inhibitory effect of a compound on multiple GTPases.
Objective: To determine the IC50 values of this compound for Cdc42, Rac1, RhoA, and other GTPases.
Materials:
-
Recombinant GST-tagged Rho GTPases (Cdc42, Rac1, RhoA, etc.)
-
Glutathione-coated beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1% Triton X-100)
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
This compound at various concentrations
-
Microplate reader or flow cytometer capable of detecting fluorescence
Procedure:
-
Protein Immobilization: Incubate recombinant GST-tagged GTPases with glutathione-coated beads to allow for protein binding.
-
Washing: Wash the beads to remove any unbound protein.
-
Inhibitor Incubation: Resuspend the beads in assay buffer and add varying concentrations of this compound. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
GTP Binding Reaction: Add a fixed concentration of BODIPY-FL-GTP to initiate the binding reaction.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at room temperature, protected from light.
-
Signal Detection: Measure the fluorescence intensity of the beads using a microplate reader or flow cytometer. The fluorescence signal is proportional to the amount of BODIPY-FL-GTP bound to the GTPase.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each GTPase.
Cellular G-LISA™ Activation Assay
This cell-based ELISA assay measures the level of active, GTP-bound Rho GTPases in cell lysates.
Objective: To assess the effect of this compound on the activation state of Cdc42, Rac1, and RhoA in a cellular context.
Materials:
-
Cell line of interest
-
Cell lysis buffer
-
G-LISA™ plate pre-coated with a Rho-GTP-binding protein
-
Antibody specific to the Rho GTPase of interest (e.g., anti-Cdc42, anti-Rac1, anti-RhoA)
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
HRP substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration.
-
Cell Lysis: Lyse the cells using the provided lysis buffer to release cellular proteins.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
G-LISA™ Assay: a. Add the clarified cell lysates to the wells of the G-LISA™ plate. The active, GTP-bound form of the target Rho GTPase will be captured by the protein-coated on the plate. b. Incubate the plate to allow for binding. c. Wash the wells to remove unbound proteins. d. Add the primary antibody specific to the target Rho GTPase and incubate. e. Wash the wells and add the HRP-conjugated secondary antibody. f. After incubation and washing, add the HRP substrate to develop a colorimetric signal. g. Stop the reaction with the stop solution.
-
Signal Detection: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of active GTPase in the cell lysate. Compare the signal from this compound-treated cells to untreated controls to determine the effect of the inhibitor on GTPase activation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the specificity of a Rho GTPase inhibitor like this compound.
Caption: Workflow for assessing this compound specificity.
Conclusion
The available experimental data strongly supports the classification of this compound as a highly selective inhibitor of Cdc42 in biochemical assays, with no significant activity against other tested Rho family members like Rac1 and RhoA at concentrations up to 100 µM. While cellular assays may show some off-target effects at higher concentrations, this compound remains a valuable tool for investigating Cdc42-specific signaling pathways. Researchers should, however, carefully consider the concentration and experimental system when interpreting results and, where possible, employ secondary assays to confirm the specificity of its effects in their particular model system.
References
Safety Operating Guide
Proper Disposal of ML141: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for ML141, a selective inhibitor of the Cdc42 GTPase. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of research-grade chemical compounds with unknown comprehensive toxicity profiles.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
This compound Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in the table below. This information is essential for understanding the compound's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value | Reference |
| Molecular Weight | 407.49 g/mol | [1] |
| Formula | C₂₂H₂₁N₃O₃S | [1] |
| CAS Number | 71203-35-5 | [1][2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility in DMSO | 100 mM | [1] |
| Storage Temperature | Store at +4°C | [1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like many research chemicals, should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4][5]
Experimental Protocol: Waste Segregation and Collection
-
Designate a Hazardous Waste Container: Use a clearly labeled, leak-proof container with a secure screw-top lid for the collection of this compound waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.
-
Label the Container: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date of accumulation.[4]
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated items such as gloves, weighing paper, and pipette tips, in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., from experiments or stock solutions) should be collected in a separate, designated liquid hazardous waste container. Do not mix with incompatible waste streams.[6]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[3]
-
-
Storage of Waste: Store the hazardous waste containers in a designated, secondary containment area away from incompatible materials.[3][6][7] The storage area should be secure and clearly marked.
Experimental Protocol: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management office.[4]
-
Provide Necessary Documentation: Be prepared to provide the EHS office with a completed hazardous waste pickup request form, detailing the contents of the waste container.
-
Follow Institutional Procedures: Adhere to all institutional guidelines for the pickup, transport, and final disposal of the hazardous chemical waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
By adhering to these general yet crucial safety and disposal protocols, laboratory professionals can mitigate risks and ensure the responsible management of chemical waste in their research endeavors. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
- 1. ML 141 | Rho GTPases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
